molecular formula C7H14ClNO B1679973 Nortropine hydrochloride CAS No. 14383-51-8

Nortropine hydrochloride

カタログ番号: B1679973
CAS番号: 14383-51-8
分子量: 163.64 g/mol
InChIキー: RROJVSOIIWHLCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Metabolite of Atropine.>Nor-psi-tropine, also known as nortropin or tropigenin, belongs to the class of organic compounds known as tropane alkaloids. These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3. 2. 1]octane. Nor-psi-tropine exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, nor-psi-tropine is primarily located in the cytoplasm. Outside of the human body, nor-psi-tropine can be found in fruits. This makes nor-psi-tropine a potential biomarker for the consumption of this food product.

特性

IUPAC Name

8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROJVSOIIWHLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932119
Record name 8-Azabicyclo[3.2.1]octan-3-olato(2-)--hydrogen chlorido(2-) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14383-51-8
Record name endo-8-Azabicyclo(3.2.1)octan-3-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014383518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azabicyclo[3.2.1]octan-3-olato(2-)--hydrogen chlorido(2-) (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Nortropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropine (B26686) hydrochloride is a significant bicyclic alkaloid derivative of tropine, serving as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique tropane (B1204802) ring structure underpins its interactions with biological systems, making it a compound of high interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of nortropine hydrochloride, detailed experimental protocols for their determination, and an exploration of its interaction with a key signaling pathway. All quantitative data are presented in structured tables for clarity, and logical relationships are visualized through diagrams to facilitate understanding.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid. As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions compared to its free base form.[1] A summary of its core physical and chemical properties is presented below.

Identification and Molecular Structure
PropertyValueReference
Chemical Name 8-Azabicyclo[3.2.1]octan-3-ol hydrochloride[2]
Synonyms Nortropenol hydrochloride, 3α-Nortropanol hydrochloride
CAS Number 14383-51-8[2][3]
Molecular Formula C₇H₁₄ClNO[2][3]
Molecular Weight 163.65 g/mol [3]
Chemical Structure [2]
Physical and Chemical Characteristics
PropertyValueReference
Appearance White to off-white solid[2]
Melting Point 231-237 °C (decomposes)[3]
Solubility Soluble in water and DMSO.[3] Solubility in DMSO is reported to be 32 mg/mL[4][5] and up to 125 mg/mL with ultrasonication.[6]
pKa (predicted) 10.72 (Strongest Basic)

Experimental Protocols

This section details the standard methodologies for the determination of the key physicochemical properties of this compound.

Determination of Melting Point (USP <741> Method)

The melting range of a substance is the temperature range over which it transitions from a solid to a liquid.

Apparatus:

  • Melting point apparatus (capillary method)

  • Sealed capillary tubes

  • Thermometer calibrated with certified standards

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a steady rate (typically 1-2 °C per minute) as the expected melting point is approached.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last solid particle melts is recorded as the end of the melting range.

Workflow for Melting Point Determination:

G A Prepare Dry, Powdered Nortropine HCl Sample B Pack Sample into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat at a Controlled Rate C->D E Record Start and End of Melting D->E

Figure 1: Workflow for melting point determination.
Determination of Aqueous Solubility (OECD Guideline 105: Flask Method)

This method determines the saturation concentration of a substance in water at a given temperature.

Apparatus:

  • Constant temperature water bath or shaker

  • Glass flasks with stoppers

  • Analytical balance

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: An excess amount of this compound is added to a known volume of water in a glass flask.

  • Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid.

  • Quantification: A clear aliquot of the supernatant is carefully removed and the concentration of this compound is determined using a validated analytical method, such as HPLC-UV.

Workflow for Aqueous Solubility Determination:

G A Add Excess Nortropine HCl to Water B Equilibrate at Constant Temperature with Agitation A->B C Separate Solid and Liquid Phases B->C D Quantify Concentration in Supernatant C->D

Figure 2: Workflow for aqueous solubility measurement.
Determination of pKa by Potentiometric Titration

The pKa is a measure of the acidity of a compound. For a basic compound like nortropine, it refers to the pKa of its conjugate acid.

Apparatus:

  • pH meter with a calibrated electrode

  • Autotitrator or manual burette

  • Stir plate and stir bar

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Sample Preparation: A known concentration of this compound is dissolved in water.

  • Titration: The solution is titrated with a standardized base (e.g., NaOH) while the pH is continuously monitored.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Workflow for pKa Determination:

G A Dissolve Nortropine HCl in Water B Titrate with Standardized Base and Record pH A->B C Plot pH vs. Titrant Volume B->C D Determine pKa from Half-Equivalence Point C->D

Figure 3: Workflow for pKa determination by titration.

Biological Activity and Signaling Pathway

Nortropine and its derivatives are known to interact with the cholinergic system, particularly with muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems.

Interaction with Muscarinic Acetylcholine Receptors
G-Protein Coupled Receptor (GPCR) Signaling Pathway

The binding of an agonist to a muscarinic receptor triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein. This process involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. Both the activated Gα-GTP and the Gβγ dimer can then modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, leading to a cellular response.

Generalized GPCR Signaling Cascade:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Nortropine Receptor Muscarinic Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Figure 4: Generalized GPCR signaling pathway.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for O-H stretching (from the hydroxyl group), N-H stretching (from the secondary amine hydrochloride), C-H stretching, and C-O stretching.

Conclusion

This technical guide has summarized the core physicochemical properties of this compound, provided standardized experimental protocols for their determination, and outlined its interaction with muscarinic acetylcholine receptors through a generalized GPCR signaling pathway. The presented data and methodologies offer a foundational resource for researchers and professionals engaged in the development and study of nortropine-based compounds. Further research to obtain precise quantitative solubility data, an experimentally confirmed pKa value, specific muscarinic receptor subtype binding affinities, and fully assigned spectroscopic data would provide a more complete profile of this important molecule.

References

Nortropine Hydrochloride: A Technical Guide to its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for nortropine (B26686) hydrochloride is limited in publicly available literature. This guide synthesizes information based on its structural similarity to tropane (B1204802) alkaloids and data from its derivatives to propose a putative mechanism of action and outline relevant experimental approaches for its characterization.

Core Mechanism of Action: Putative Muscarinic Receptor Antagonism

Nortropine hydrochloride is a derivative of tropine, a bicyclic alkaloid, and serves as a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Structurally, it is the N-demethylated analog of tropine. Given its structural relationship to atropine (B194438), a well-characterized non-selective muscarinic acetylcholine (B1216132) receptor antagonist, it is hypothesized that this compound primarily acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2][3]

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the metabotropic effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[4][5] There are five subtypes of muscarinic receptors (M1-M5), which are involved in a wide range of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretions.[3][4]

The antagonistic action of this compound at these receptors would inhibit the binding of acetylcholine, thereby blocking the downstream signaling cascades initiated by these receptors. This is the most probable core mechanism of action, although interactions with other receptors or transporters cannot be entirely ruled out without direct experimental evidence.

Quantitative Data: Binding Affinities of Nortropine Derivatives

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Reference
6β-AcetoxynortropaneM1~4550 - 5850[6]
M270 - 90[6]
M3~4900 - 6300[6]
M44 - 7[7]

Note: The Ki values for M1 and M3 for 6β-acetoxynortropane were calculated from the provided selectivity ratios in the source material.[6]

Signaling Pathways

The five subtypes of muscarinic receptors couple to different G-proteins to initiate their signaling cascades. M1, M3, and M5 receptors couple through Gq/11 proteins to activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[3] Conversely, M2 and M4 receptors couple through Gi/o proteins to inhibit adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[8] As a putative antagonist, this compound would block these signaling events.

Gq_Gi_Signaling cluster_Gq M1/M3/M5 Signaling Pathway cluster_Gi M2/M4 Signaling Pathway M1_M3_M5 M1/M3/M5 Receptor Gq Gq/11 M1_M3_M5->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Nortropine_Gq Nortropine HCl Nortropine_Gq->M1_M3_M5 blocks M2_M4 M2/M4 Receptor Gi Gi/o M2_M4->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Nortropine_Gi Nortropine HCl Nortropine_Gi->M2_M4 blocks

Caption: Putative antagonism of muscarinic receptor signaling pathways by Nortropine HCl.

Experimental Protocols

To definitively determine the mechanism of action of this compound, a series of in vitro pharmacological assays are required. These include radioligand binding assays to determine its affinity for various receptors and functional assays to characterize its activity as an agonist or antagonist.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for a specific muscarinic receptor subtype.[9]

Objective: To determine the binding affinity of this compound for muscarinic receptors.

Materials:

  • Cell membranes from a cell line recombinantly expressing a human muscarinic receptor subtype (e.g., M1, M2, M3, M4, or M5).

  • Radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine ([³H]NMS)).

  • This compound (test compound).

  • Unlabeled muscarinic antagonist for non-specific binding determination (e.g., atropine).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-treated with polyethyleneimine).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, a fixed concentration of [³H]NMS (typically at its Kd concentration), and vehicle.

    • Non-specific Binding (NSB): Assay buffer, [³H]NMS, and a saturating concentration of atropine (e.g., 1 µM).

    • Competitive Binding: Assay buffer, [³H]NMS, and varying concentrations of this compound.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to all wells. Incubate the plate for 60-120 minutes at 27°C to reach equilibrium.[6]

  • Filtration: Terminate the reaction by rapid filtration of the plate contents through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any unbound radioactivity.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB counts from the total binding and competitive binding counts.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - Cell Membranes - [³H]Radioligand - Test Compound (Nortropine HCl) - Assay Buffer start->prep plate_setup Set up 96-well Plate (in triplicate) prep->plate_setup total_binding Total Binding Wells: [³H]Radioligand + Vehicle plate_setup->total_binding nsb Non-Specific Binding Wells: [³H]Radioligand + Atropine plate_setup->nsb competition Competition Wells: [³H]Radioligand + Nortropine HCl dilutions plate_setup->competition add_membranes Add Cell Membranes to all wells total_binding->add_membranes nsb->add_membranes competition->add_membranes incubate Incubate to Equilibrium (e.g., 60 min at 27°C) add_membranes->incubate filter_wash Rapid Filtration & Washing (Separates bound from free radioligand) incubate->filter_wash count Scintillation Counting (Measure radioactivity on filters) filter_wash->count analyze Data Analysis count->analyze calc_specific Calculate Specific Binding: Total - Non-Specific analyze->calc_specific plot_curve Plot % Specific Binding vs. [Nortropine HCl] calc_specific->plot_curve calc_ic50 Determine IC50 from curve fit plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki end End calc_ki->end Functional_Assay_Workflow start Start plate_cells Seed cells expressing M1/M3/M5 receptor in 384-well plate and culture overnight start->plate_cells prep_compounds Prepare Nortropine HCl dilutions and agonist (e.g., Carbachol at EC80) plate_cells->prep_compounds antagonist_incubation Add Nortropine HCl to cells and incubate (15-30 min) prep_compounds->antagonist_incubation agonist_stimulation Add Agonist to stimulate cells antagonist_incubation->agonist_stimulation ip1_accumulation Incubate to allow IP1 accumulation (e.g., 60 min at 37°C) agonist_stimulation->ip1_accumulation detection Lyse cells and add HTRF® detection reagents (IP1-d2 & anti-IP1 cryptate) ip1_accumulation->detection final_incubation Incubate at room temperature (60 min, protected from light) detection->final_incubation read_plate Read plate on HTRF reader (measure fluorescence at 665nm & 620nm) final_incubation->read_plate analyze Data Analysis read_plate->analyze calc_ratio Calculate HTRF ratio analyze->calc_ratio plot_curve Plot HTRF ratio vs. [Nortropine HCl] calc_ratio->plot_curve calc_ic50 Determine functional IC50 from curve fit plot_curve->calc_ic50 end End calc_ic50->end

References

Nortropine Hydrochloride: A Comprehensive Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nortropine (B26686) hydrochloride, a derivative of tropine (B42219) and a metabolite of atropine, serves as a pivotal building block in medicinal chemistry and a valuable tool in neuropharmacology research.[1] Its rigid bicyclic structure provides a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds, particularly those targeting the central nervous system. This technical guide provides an in-depth overview of the research applications of nortropine hydrochloride, with a focus on its role as a synthetic precursor, its utility in studying neurotransmitter systems, and its application in the development of novel therapeutic agents.

Physicochemical Properties and Synthesis

This compound is the hydrochloride salt of nortropine, a bicyclic amino alcohol. The hydrochloride form enhances its water solubility, making it suitable for various research and pharmaceutical applications.

PropertyValueReference
Molecular FormulaC₇H₁₄ClNO[2]
Molecular Weight163.65 g/mol [2]
AppearanceWhite to off-white solid[2]
Purity (HPLC)≥ 99%[1][2]
Storage4°C, sealed, away from moisture[2]
Synthetic Pathways

Nortropine can be synthesized through various methods, often involving the N-demethylation of tropine or the reduction of nortropinone. A common laboratory-scale synthesis involves the reaction of tropine with a chloroformate, followed by hydrolysis.

Below is a generalized workflow for the synthesis of nortropine from tropine.

G Tropine Tropine Intermediate N-Vinyloxycarbonyl Nortropine Intermediate Tropine->Intermediate Reaction Chloroformate Vinyl Chloroformate in Chloroform Chloroformate->Intermediate Nortropine Nortropine Intermediate->Nortropine Hydrolysis Hydrolysis Hydrolysis (e.g., KOH) Hydrolysis->Nortropine

Figure 1: Generalized synthetic workflow for Nortropine. (Within 100 characters)

Applications in Drug Discovery and Neuroscience Research

The nortropane scaffold is a key pharmacophore in the development of ligands for various neurotransmitter transporters and receptors. Researchers utilize this compound as a starting material to synthesize derivatives with tailored affinities and selectivities for specific biological targets.

Monoamine Transporter Inhibition

Derivatives of nortropine have been extensively investigated as potent inhibitors of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters are crucial for regulating monoamine neurotransmission, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

The following table summarizes the in vitro binding affinities (Ki, nM) of a series of 3α-arylmethoxy-3β-arylnortropane derivatives for rat brain monoamine transporters.

CompoundArAr'DAT Ki (nM)SERT Ki (nM)NET Ki (nM)
7a PhenylPhenyl1100.441,800
7b 4-ChlorophenylPhenyl280.8268
7c 4-MethylphenylPhenyl160.0611,100
7d 4-MethoxyphenylPhenyl1200.232,800
7e 3,4-DichlorophenylPhenyl1100.171,200
7f Phenyl3,4-Dichlorophenyl2900.4610,900

Data sourced from a study on 3α-arylmethoxy-3β-arylnortropanes.

This protocol outlines a general procedure for determining the binding affinity of nortropine derivatives to monoamine transporters in rat brain tissue.

1. Brain Tissue Preparation:

  • Homogenize dissected rat brain regions (e.g., striatum for DAT, cortex for SERT and NET) in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in the assay buffer.

2. Binding Assay:

  • In a 96-well plate, add the prepared membrane suspension.

  • For total binding, add a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) at a concentration near its Kd.

  • For non-specific binding, add an excess of a known unlabeled inhibitor (e.g., cocaine for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET) in addition to the radioligand.

  • For competition binding, add varying concentrations of the nortropine derivative test compound in addition to the radioligand.

  • Incubate the plates at room temperature for a defined period to reach equilibrium.

3. Filtration and Counting:

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Brain Rat Brain Tissue Homogenize Homogenize in Buffer Brain->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Wash & Resuspend Pellet Centrifuge2->Pellet Incubate Incubate Membranes with Radioligand & Test Compound Pellet->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine Determine IC50 & Ki Plot->Determine

Figure 2: Experimental workflow for monoamine transporter binding assay. (Within 100 characters)
Muscarinic Acetylcholine (B1216132) Receptor Modulation

Nortropine's structural similarity to tropine, the core of the non-selective muscarinic acetylcholine receptor antagonist atropine, makes its derivatives promising candidates for developing selective muscarinic receptor ligands.[3] These receptors are involved in a wide range of physiological functions, and their subtype-selective modulation is a key goal in drug development for various diseases.

The following table presents the in vitro binding affinities (Ki, nM) of 6β-acetoxynortropane and its derivatives for cloned human muscarinic M₁, M₂, and M₃ receptors expressed in Chinese hamster ovary (CHO) cells.

CompoundM₁ Ki (nM)M₂ Ki (nM)M₃ Ki (nM)M₂/M₁ SelectivityM₂/M₃ Selectivity
6β-acetoxynortropane 4654 ± 123571.6 ± 4.85012 ± 1320~65~70
Derivative 5b >10,0003000 ± 700>10,000--
Derivative 5c >10,0006800 ± 1500>10,000--

Data sourced from a study on novel nortropane derivatives for muscarinic M2 receptors.[4]

This protocol describes a general method for determining the binding affinity of nortropine derivatives to muscarinic receptors expressed in a cell line.

1. Cell Membrane Preparation:

  • Culture CHO cells stably expressing the desired human muscarinic receptor subtype (M₁, M₂, or M₃).

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Centrifuge the homogenate at high speed to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and recentrifuging.

  • Resuspend the final pellet in the assay buffer.

2. Competition Binding Assay:

  • In a 96-well plate, add the prepared cell membranes.

  • Add a fixed concentration of a non-selective muscarinic antagonist radioligand, such as [³H]N-methylscopolamine ([³H]NMS).

  • For non-specific binding, add a high concentration of an unlabeled antagonist like atropine.

  • Add varying concentrations of the nortropine derivative test compound.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

3. Filtration and Counting:

  • Rapidly filter the assay mixture through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding of the radioligand at each concentration of the test compound.

  • Plot the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

  • Determine the IC₅₀ value from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_cell_prep Cell Membrane Preparation cluster_binding_assay Competition Binding Assay cluster_data_analysis Data Analysis CHO_cells CHO Cells Expressing Muscarinic Receptors Harvest Harvest & Homogenize CHO_cells->Harvest Centrifuge_Wash Centrifuge & Wash Pellet Harvest->Centrifuge_Wash Incubation Incubate Membranes with [3H]NMS & Test Compound Centrifuge_Wash->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Calc_Specific_Binding Calculate Specific Binding Scintillation->Calc_Specific_Binding Generate_Curve Generate Competition Curve Calc_Specific_Binding->Generate_Curve Determine_Ki Determine IC50 and Ki Generate_Curve->Determine_Ki

Figure 3: Workflow for muscarinic receptor competition binding assay. (Within 100 characters)
Glycine (B1666218) Receptor Modulation

The tropane (B1204802) alkaloid scaffold has also been implicated in the modulation of inhibitory glycine receptors, which are important targets for the development of novel analgesics and muscle relaxants. While specific quantitative data for nortropine derivatives at glycine receptors is less prevalent in the literature, the structural class is of significant interest for exploring allosteric modulation of these ion channels. Further research is warranted to fully elucidate the structure-activity relationships of nortropane derivatives at different glycine receptor subtypes.

Conclusion

This compound is a cornerstone for the synthesis of a diverse range of neuropharmacologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional scaffold that allows for systematic chemical modifications to achieve high affinity and selectivity for various biological targets, including monoamine transporters and muscarinic acetylcholine receptors. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in the pursuit of novel therapeutics for neurological and psychiatric disorders. The continued exploration of nortropine-based derivatives holds significant promise for advancing our understanding of neurotransmitter systems and for the discovery of next-generation medicines.

References

Structural and Functional Analysis: A Comparative Guide to Nortropine Hydrochloride and Tropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropine (B26686) and tropine (B42219) are fundamental scaffolds in the realm of alkaloid chemistry, forming the core of numerous physiologically active compounds. Both are bicyclic amino alcohols belonging to the tropane (B1204802) alkaloid class. The primary structural distinction between them lies in the substitution at the nitrogen atom of the 8-azabicyclo[3.2.1]octane ring system. Tropine possesses a methyl group at this position, whereas nortropine is its N-demethylated analogue. This seemingly minor difference significantly influences their physicochemical properties, synthetic accessibility, and biological activity. Nortropine hydrochloride, the hydrochloride salt of nortropine, is often utilized in research and pharmaceutical applications due to its increased stability and solubility.[1][2] This technical guide provides an in-depth comparison of this compound and tropine, focusing on their structural similarities, quantitative differences, experimental protocols, and implications for drug development.

Core Structural Comparison

The foundational structure for both molecules is the 8-azabicyclo[3.2.1]octane skeleton. The key difference is the substituent on the nitrogen atom (N-8).

  • Tropine: Features a methyl group attached to the nitrogen atom.

  • Nortropine: Has a hydrogen atom attached to the nitrogen atom, making it a secondary amine.

This difference is illustrated in the structural diagrams below.

G cluster_0 Tropine cluster_1 This compound tropine nortropine_hcl

Figure 1: Chemical structures of Tropine and this compound.

Physicochemical and Spectroscopic Data

The presence of the N-methyl group in tropine leads to differences in polarity, basicity, and molecular weight compared to nortropine. These differences are reflected in their spectroscopic data.

PropertyThis compoundTropine
Molecular Formula C₇H₁₄ClNOC₈H₁₅NO
Molecular Weight 163.65 g/mol [2]141.21 g/mol [3]
Appearance White to off-white solid[4]White hygroscopic crystalline powder or plates[3]
Melting Point Not available64 °C[3]
Boiling Point Not available233 °C[3]
Solubility Soluble in water[1]Very soluble in water, diethyl ether, ethanol[3]
pKa Not available10.35[5]

Table 1: Comparison of Physicochemical Properties.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key difference in the ¹H and ¹³C NMR spectra between nortropine and tropine is the absence of the N-methyl signal in nortropine.

¹H NMR (CDCl₃) Nortropine Tropine
N-CH₃ Absent~2.25 ppm (s, 3H)[6]
H-1, H-5 ~3.3-3.5 ppm (m, 2H)~3.07 ppm (m, 2H)[6]
H-3 ~4.0-4.2 ppm (m, 1H)~4.01 ppm (m, 1H)[6]
Other Protons ~1.5-2.2 ppm (m)~1.6-2.2 ppm (m)[6]
¹³C NMR (CDCl₃) Nortropine Tropine
N-CH₃ Absent~40.3 ppm[7]
C-1, C-5 ~59-61 ppm~62.3 ppm[7]
C-3 ~64-66 ppm~65.1 ppm[7]
C-2, C-4 ~35-37 ppm~35.9 ppm[7]
C-6, C-7 ~25-27 ppm~26.4 ppm[7]

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry also reflect the structural difference. Tropine typically shows a prominent fragment resulting from the loss of the methyl group.

GC-MS Data Nortropine Tropine
Molecular Ion (M⁺) m/z 127m/z 141[8]
Base Peak Not definitively reportedm/z 124 ([M-CH₃]⁺)[8]
Other Fragments Not definitively reportedm/z 82, 96[8]

Table 4: Comparative GC-MS Fragmentation Data.

Experimental Protocols

Synthesis of Tropine from Tropinone (B130398)

The synthesis of tropine is commonly achieved through the reduction of tropinone. The Robinson-Schöpf synthesis is a classic method for preparing tropinone.[7][9]

G succinaldehyde Succinaldehyde tropinone Tropinone succinaldehyde->tropinone Robinson-Schöpf Synthesis methylamine Methylamine methylamine->tropinone acetonedicarboxylic_acid Acetonedicarboxylic Acid acetonedicarboxylic_acid->tropinone tropine Tropine tropinone->tropine Reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->tropine

Figure 2: Synthetic workflow for Tropine.

Protocol: Reduction of Tropinone to Tropine

  • Dissolution: Dissolve tropinone in a suitable solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Reduction: Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise to the cooled solution while stirring. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously add acetone (B3395972) to quench the excess NaBH₄.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tropine.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound

Nortropine can be synthesized from tropine via N-demethylation. Various methods exist for this transformation, including the use of phosgene (B1210022) derivatives or electrochemical methods.[11][12] The resulting nortropine free base is then converted to its hydrochloride salt.

G tropine Tropine intermediate N-Carbamate Intermediate tropine->intermediate demethylating_agent N-Demethylating Agent (e.g., Ethyl Chloroformate) demethylating_agent->intermediate nortropine Nortropine intermediate->nortropine Hydrolysis hydrolysis Hydrolysis (e.g., KOH) hydrolysis->nortropine nortropine_hcl This compound nortropine->nortropine_hcl hcl HCl hcl->nortropine_hcl

Figure 3: Synthetic workflow for this compound.

Protocol: N-Demethylation of Tropine and Salt Formation

  • Reaction Setup: In a reaction vessel, dissolve tropine in a suitable aprotic solvent (e.g., chloroform or toluene).

  • Demethylation: Add a demethylating agent, such as ethyl chloroformate, to the solution. The reaction is typically carried out at reflux.[12]

  • Reaction Monitoring: Monitor the formation of the N-ethoxycarbonylnortropine intermediate by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and wash with water to remove any unreacted reagents. Dry the organic layer and remove the solvent under reduced pressure.

  • Hydrolysis: The crude N-ethoxycarbonylnortropine is then hydrolyzed to nortropine. This is often achieved by heating with a strong base, such as potassium hydroxide, in a suitable solvent like ethanol or water.[13]

  • Extraction: After hydrolysis, neutralize the reaction mixture and extract the nortropine into an organic solvent.

  • Purification: Purify the crude nortropine by recrystallization or column chromatography.

  • Salt Formation: Dissolve the purified nortropine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) dropwise with stirring.

  • Isolation: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Comparative Biological Activity and Signaling Pathways

The primary pharmacological targets of many tropane alkaloids are muscarinic acetylcholine (B1216132) receptors (mAChRs).[14][15] Tropine itself has weak anticholinergic activity, but its esters, such as atropine (B194438), are potent muscarinic antagonists. The N-methyl group of tropine is not essential for binding to muscarinic receptors, as nortropine derivatives also exhibit affinity for these receptors.

However, the presence or absence of the N-methyl group can influence the potency, selectivity, and pharmacokinetic properties of these compounds. For instance, the quaternization of the nitrogen in tropane alkaloids (e.g., conversion to N-methyltropinium) can limit their ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.

Direct comparative studies on the signaling pathways specifically modulated by nortropine versus tropine are limited in publicly available literature. However, it is understood that both can serve as precursors for compounds that act as competitive antagonists at muscarinic receptors, thereby inhibiting the effects of acetylcholine. This antagonism can affect various physiological processes, including smooth muscle contraction, heart rate, and glandular secretions.

G cluster_0 Cell Membrane mAChR Muscarinic Receptor G_Protein G-Protein Activation mAChR->G_Protein Activates No_Response Blocked Response mAChR->No_Response ACh Acetylcholine ACh->mAChR Binds Tropane_Alkaloid Tropine/Nortropine Derivative Tropane_Alkaloid->mAChR Blocks Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Figure 4: Conceptual signaling pathway for muscarinic receptor antagonism.

Conclusion

This compound and tropine, while structurally very similar, exhibit key differences that are of great importance to medicinal chemists and pharmacologists. The absence of the N-methyl group in nortropine alters its physicochemical properties and provides a reactive site for further chemical modification. This technical guide has provided a comparative overview of their structures, properties, and synthesis. While a significant amount of information is available, there remain gaps in the publicly accessible, detailed quantitative data, particularly regarding the crystal structures and complete, assigned NMR spectra of nortropine. Further research to fill these gaps would be invaluable to the scientific community.

References

Nortropine Hydrochloride: An In-depth Technical Guide on its Role as a Metabolite of Atropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropine (B26686), a primary metabolite of the anticholinergic drug atropine (B194438), is formed through N-demethylation, a crucial step in the biotransformation of the parent compound. This technical guide provides a comprehensive overview of nortropine hydrochloride, focusing on its metabolic formation, analytical quantification, and pharmacological and toxicological significance. Detailed experimental protocols for the analysis of nortropine in biological matrices are provided, along with a summary of key quantitative data. Furthermore, this guide visualizes the metabolic pathway of atropine and a typical analytical workflow using the Graphviz DOT language, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Atropine, a tropane (B1204802) alkaloid, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors with a wide range of clinical applications, from treating bradycardia to acting as an antidote for organophosphate poisoning.[1] The metabolism of atropine is a key determinant of its pharmacokinetic profile and duration of action. One of the major metabolic pathways is the N-demethylation of the tropane ring's nitrogen atom, leading to the formation of nortropine (8-Azabicyclo[3.2.1]octan-3-ol).[2][3] As a significant metabolite, understanding the formation, quantification, and biological activity of nortropine is essential for a complete toxicological and pharmacological assessment of atropine. This compound, the salt form, is often used in research due to its increased solubility.[4]

Metabolic Pathway of Atropine to Nortropine

The biotransformation of atropine primarily occurs in the liver and involves several enzymatic reactions. The formation of nortropine is a Phase I metabolic reaction catalyzed by microsomal mono-oxygenase enzymes, particularly the cytochrome P450 (CYP) superfamily.[3] While the specific CYP isozymes responsible for atropine N-demethylation have not been definitively identified in all species, studies on the N-demethylation of other structurally similar compounds suggest the involvement of isozymes such as CYP3A4, CYP2C9, and CYP2D6.[5]

The primary metabolic reactions of atropine include:

  • N-demethylation: This reaction removes the methyl group from the nitrogen atom of the tropane ring of atropine, yielding nortropine.

  • Hydrolysis: The ester linkage in atropine can be hydrolyzed to form tropine (B42219) and tropic acid.

  • N-oxidation: The nitrogen atom can also be oxidized to form atropine-N-oxide.[2]

These metabolites, along with unchanged atropine, are primarily excreted in the urine.[2][6]

Atropine_Metabolism cluster_phase1 Phase I Metabolism Atropine Atropine Nortropine Nortropine Atropine->Nortropine N-demethylation (CYP450 Enzymes) Atropine_N_Oxide Atropine-N-Oxide Atropine->Atropine_N_Oxide N-oxidation Tropine Tropine Atropine->Tropine Ester Hydrolysis Tropic_Acid Tropic Acid Atropine->Tropic_Acid Ester Hydrolysis Excretion Excretion Nortropine->Excretion Urinary Excretion Atropine_N_Oxide->Excretion Urinary Excretion Tropine->Excretion Urinary Excretion Tropic_Acid->Excretion Urinary Excretion

Metabolic pathway of atropine.

Quantitative Data

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for nortropine is limited in the literature. The following table summarizes the available data for the parent drug, atropine.

ParameterAtropineNortropineReference
Half-life (t½) 2-4 hours (rapid phase), 13 hours (slow phase)Data not available[7][8][9]
Clearance (CL) 2.9 - 6.8 mL/min/kgData not available[3]
Volume of Distribution (Vd) 1.0 - 1.7 L/kgData not available[7][10]
Urinary Excretion (% of dose) ~50% (unchanged)~24%[2][3][6]
Analytical Method Validation Parameters

The following tables summarize typical validation parameters for the quantification of nortropine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: GC-MS Method Parameters

ParameterValueReference
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 2.5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: LC-MS/MS Method Parameters

ParameterValueReference
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

In Vitro Metabolism of Atropine using Human Liver Microsomes

This protocol describes a general procedure to study the metabolism of atropine to nortropine using human liver microsomes (HLM).

Materials:

  • Atropine

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

  • Internal standard (IS) for analytical quantification

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂, and HLM. Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add atropine (dissolved in a suitable solvent like methanol (B129727) or DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed incubation mixture.

  • Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding a cold quenching solution (e.g., 2 volumes of ice-cold acetonitrile containing an internal standard).

  • Sample Preparation: Centrifuge the terminated reaction mixture to precipitate the proteins.

  • Analysis: Analyze the supernatant for the presence and quantity of nortropine and the remaining atropine using a validated LC-MS/MS or GC-MS method.

Quantification of Nortropine in Biological Matrices by LC-MS/MS

This protocol provides a general method for the quantification of nortropine in plasma or urine.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or urine sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient A suitable gradient to separate nortropine from other matrix components
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (MRM) Monitor specific precursor-to-product ion transitions for nortropine and the internal standard

Signaling Pathway and Experimental Workflow Visualization

Muscarinic Acetylcholine Receptor Signaling Pathway

Atropine and, to a lesser extent, nortropine, exert their pharmacological effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[11] These are G-protein coupled receptors (GPCRs) that, upon binding with acetylcholine, initiate a cascade of intracellular signaling events. The M1, M3, and M5 receptor subtypes are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][12] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes are coupled to Gi proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8][12] By blocking these receptors, atropine and its metabolites inhibit these downstream signaling pathways.

Muscarinic_Signaling cluster_receptor Muscarinic Receptor Activation cluster_downstream Downstream Signaling ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca->Cellular_Response PKC->Cellular_Response Atropine Atropine / Nortropine Atropine->mAChR Antagonizes

Simplified muscarinic receptor signaling pathway.
Experimental Workflow for Nortropine Analysis

The following diagram illustrates a typical workflow for the analysis of nortropine in a biological sample, from collection to data analysis.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Sample_Collection->Sample_Preparation LC Liquid Chromatography (LC) Separation Sample_Preparation->LC Injection MS Mass Spectrometry (MS) Detection & Quantification LC->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Data_Processing Data Processing & Analysis (Quantification, etc.) Data_Acquisition->Data_Processing Final_Report Final Report Data_Processing->Final_Report

Analytical workflow for nortropine quantification.

Toxicology

This compound is considered to have a low to moderate acute toxicity.[13] Symptoms of excessive exposure can include dry mouth, blurred vision, and tachycardia.[13] In animal studies, high doses have been associated with mild neurotoxic effects such as dizziness and transient cognitive impairment.[13] It is important to handle this compound with appropriate safety precautions in a laboratory setting.

Conclusion

Nortropine is a significant metabolite of atropine, formed via N-demethylation. Its quantification in biological fluids is crucial for comprehensive pharmacokinetic and toxicological studies of atropine. This technical guide has provided an in-depth overview of the metabolic formation of nortropine, detailed experimental protocols for its analysis, and a summary of relevant quantitative data. The provided diagrams of the metabolic pathway and analytical workflow serve as valuable visual aids for researchers. Further research is warranted to fully elucidate the specific CYP isozymes involved in nortropine formation and to establish a complete pharmacokinetic profile for this metabolite.

References

The Nortropane Scaffold: A Versatile Chemo-Architectural Framework for Modulating Neurological and Physiological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nortropane skeleton, a bicyclic amine, serves as a privileged scaffold in medicinal chemistry, giving rise to a diverse array of biologically active molecules. Derivatives of this fundamental structure have been extensively explored, revealing potent and selective activities at various physiological targets, primarily within the central nervous system. This guide provides a comprehensive overview of the biological activities of nortropane derivatives, focusing on their interactions with monoamine transporters, muscarinic acetylcholine (B1216132) receptors, and adrenergic receptors. It aims to be a valuable resource for professionals engaged in drug discovery and development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Nortropane Derivatives as Monoamine Transporter Ligands

A significant focus of research on nortropane derivatives has been their interaction with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy for treating various neurological and psychiatric disorders.

Dopamine Transporter (DAT) Affinity

Numerous N-substituted 2β-carbomethoxy-3β-phenylnortropane analogs, derived from the structure of cocaine, have been synthesized and evaluated for their affinity and selectivity for the dopamine transporter. These compounds are of interest as potential treatments for cocaine addiction and as imaging agents for the dopamine system.[1][2]

Table 1: Binding Affinities of N-Substituted 2β-Carbomethoxy-3β-(4'-iodophenyl)nortropane Analogs for Monoamine Transporters [1]

CompoundN-SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)SERT/DAT SelectivityNET/DAT Selectivity
β-CIT -CH327--0.1-
3d 3-iodoprop-(2E)-enyl30960>100032.0>33.3
4 crotyl15----
5 2-bromoprop-(2E)-enyl30----
6 propynyl14----

Table 2: Binding Affinities of N-(3-iodoprop-(2E)-enyl)-2β-carbomethoxy-3β-(3',4'-disubstituted phenyl)nortropane Analogs for DAT [1]

CompoundPhenyl SubstitutionDAT Ki (nM)
3b 3',4'-dichloroHigh
3c 4'-methylHigh
3d 4'-iodoHigh

Benztropine (B127874) (BZT) analogs, which are 3α-(diphenylmethoxy)-nortropane derivatives, also exhibit high affinity for DAT.[3] These compounds have a behavioral and pharmacokinetic profile distinct from cocaine, suggesting they may be useful as substitution therapies for cocaine abuse.[4] The N-substituted analogs of 4',4''-diF-BZT retain high affinity for DAT while having reduced affinity for muscarinic M1 receptors.[3]

Table 3: Binding Affinities of Benztropine Analogs for the Dopamine Transporter [5]

CompoundN-SubstituentDAT Affinity (Ki, nM)
AHN 1-055 -CH311
Other Analogs Various11 - 108
Serotonin Transporter (SERT) Affinity

Modifications to the 3-phenylnortropane scaffold have yielded compounds with high affinity and selectivity for the serotonin transporter.[6] Specifically, 3α-arylmethoxy-3β-arylnortropanes are generally SERT selective.[6]

Table 4: Binding Affinities of 3-Arylnortrop-2-enes and 3α-Arylmethoxy-3β-arylnortropanes for Monoamine Transporters [6]

CompoundStructureSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
6e 3-(3,4-dichlorophenyl)nortrop-2-ene0.3--
7b 3α-(3,4-dichlorophenylmethoxy)-3β-phenylnortrop-2-ene622101
7c 3α-(3,4-dichlorophenylmethoxy)-3β-phenylnortrop-2-ene0.061--

Further structural modifications, such as the introduction of a large alkyl group at the 4'-position of the phenyl ring and N-demethylation, have been shown to improve affinity and specificity for SERT.[7] For instance, 2β-carbomethoxy-3β-(3'-iodo-4'-isopropylphenyl) nortropane is a highly selective SERT ligand.[7]

Norepinephrine Transporter (NET) Affinity

A series of 3α-(substituted phenyl)nortropane-2β-carboxylic acid methyl esters have demonstrated high affinity for the norepinephrine transporter.[8] The most potent and selective compound in this series was 3α-(3-fluoro-4-methylphenyl)nortropane-2β-carboxylic acid methyl ester, with a Ki of 0.43 nM at NET and significant selectivity over DAT and SERT.[8]

Table 5: Binding Affinities of 3α-(Substituted phenyl)nortropane-2β-carboxylic Acid Methyl Esters for NET [8]

CompoundSubstitutionNET Ki (nM)DAT Selectivity (fold)SERT Selectivity (fold)
8d 3-fluoro-4-methylphenyl0.432155

Nortropane Derivatives as Muscarinic Receptor Ligands

Nortropane derivatives have also been investigated for their activity at muscarinic acetylcholine receptors, which are involved in a wide range of physiological functions.

Muscarinic M2 Receptor Affinity

6β-acetoxynortropane has been identified as a potent and highly selective agonist for muscarinic M2 receptors, with a Ki value in the range of 70–90 nM.[9] It displays good selectivity over M1 (65-fold) and M3 (70-fold) receptors.[9] However, attempts to develop SPECT imaging agents based on this scaffold by introducing iodinated moieties resulted in a loss of affinity and selectivity.[9]

Table 6: Binding Affinities of 6β-acetoxynortropane and its Derivatives for Muscarinic Receptors [9]

CompoundStructureM2 Ki (nM)M1/M2 Selectivity RatioM3/M2 Selectivity Ratio
6β-acetoxynortropane -70-906570
6β-4'-iodobenzyl ether of 6β-nortropinol -3000 ± 7000.10.2
6β-4'-iodobenzoate ester of 6β-nortropinol -6800 ± 15000.62.0

Benztropine and its analogs are also known to interact with muscarinic receptors, which contributes to their pharmacological profile.[10]

Nortropane Derivatives as Adrenergic Receptor Ligands

The versatility of the nortropane scaffold extends to adrenergic receptors. A series of 3,6,6-trisubstituted nortropane derivatives have been synthesized and evaluated for their affinity at α1-adrenergic receptors.[11] One compound, 6β-phenyl-8-azabicyclo[3.2.1]octan-3-spiro-2'-(1',3'-dioxolane)-6-ol, was identified as a novel lead compound selective for the α1D-adrenergic receptor.[11]

Other Biological Activities

Polyhydroxy nortropane alkaloids, known as calystegines, represent another class of nortropane derivatives with distinct biological activities. They are known to be potent glycosidase inhibitors.[12] For example, the natural (+)-enantiomer of calystegine B2 inhibits both α-galactosidase and β-glucosidase.[12]

Experimental Protocols

Monoamine Transporter Binding Assays

Objective: To determine the binding affinity of nortropane derivatives for the dopamine, serotonin, and norepinephrine transporters.

Materials:

  • Rat brain tissue homogenates (striatum for DAT, cortex for SERT and NET).

  • Radioligands: [3H]GBR-12935 (for DAT), [3H]paroxetine (for SERT), [3H]nisoxetine (for NET).[1]

  • Test compounds (nortropane derivatives) at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 1 µM fluoxetine (B1211875) for SERT, 1 µM desipramine (B1205290) for NET).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare rat brain tissue homogenates according to standard protocols.

  • In assay tubes, combine the brain homogenate, radioligand, and either vehicle or varying concentrations of the test compound.

  • For determining non-specific binding, add the respective non-specific binding inhibitor to a set of tubes.

  • Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values by non-linear regression analysis of the competition binding data.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Binding Assays

Objective: To determine the binding affinity of nortropane derivatives for muscarinic M1, M2, and M3 receptor subtypes.

Materials:

  • Membrane suspensions from Chinese hamster ovary (CHO) cells expressing recombinant human muscarinic M1, M2, or M3 receptors.[9]

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS).[9]

  • Test compounds (nortropane derivatives) at various concentrations.

  • Incubation buffer: 50 mM TRIS-HCl, 10 mM MgCl2, and 1 mM EDTA (pH 7.4).[9]

  • Non-specific binding inhibitor: 1 µM atropine (B194438).[9]

  • UniFilter 96 GF/C filter plates.

  • Scintillation counter.

Procedure:

  • Incubate aliquots of the diluted cell membranes with [3H]NMS and varying concentrations of the test compound in a microplate.[9]

  • For non-specific binding, add atropine to a set of wells.

  • Incubate the plates for 60 minutes (for M1 and M2) or 120 minutes (for M3) at 27°C.[9]

  • Filter the assays over UniFilter 96 GF/C filter plates, presoaked in 0.3% polyethylenimine.[9]

  • Wash the filters multiple times with ice-cold buffer.[9]

  • Dry the plates and add scintillation fluid.

  • Measure the radioactivity using a microplate scintillation counter.

  • Calculate IC50 and Ki values as described for the monoamine transporter binding assays.

Visualizations

Signaling_Pathway_Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_in_Cleft Dopamine Dopamine_Vesicle->Dopamine_in_Cleft Release DAT Dopamine Transporter (DAT) Dopamine_in_Neuron Dopamine Dopamine_in_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_in_Cleft->Dopamine_Receptor Binding Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal Activation Nortropane Nortropane Derivative Nortropane->DAT Inhibition

Caption: Dopamine reuptake inhibition by a nortropane derivative.

Experimental_Workflow_Binding_Assay start Start prep_reagents Prepare Reagents (Tissue Homogenate, Radioligand, Test Compounds) start->prep_reagents incubation Incubation (Combine Reagents, Incubate at Defined Temp/Time) prep_reagents->incubation filtration Rapid Filtration (Separate Bound and Free Ligand) incubation->filtration washing Washing (Remove Non-specifically Bound Ligand) filtration->washing quantification Quantification (Scintillation Counting) washing->quantification analysis Data Analysis (Calculate IC50 and Ki values) quantification->analysis end End analysis->end SAR_Logic_SERT_Selectivity Start 2β-carbomethoxy-3β-phenyl tropane (B1204802) scaffold Mod1 Introduce large alkyl group at 4'-phenyl position Start->Mod1 Modification 1 Mod2 Introduce iodine at 3'-phenyl position Mod1->Mod2 Modification 2 Mod3 N-demethylation (nortropane) Mod2->Mod3 Modification 3 Result High affinity and selectivity for SERT Mod3->Result Leads to

References

A Technical Guide to the Neurotransmitter System Effects of Nortropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropine (B26686) hydrochloride, a demethylated derivative of tropine (B42219) and a metabolite of atropine (B194438), represents a core structural motif in a variety of pharmacologically active compounds.[1][2] While comprehensive data on nortropine hydrochloride itself is limited, its structural relationship to tropane (B1204802) alkaloids provides a strong foundation for understanding its potential interactions with neurotransmitter systems.[1][2] This technical guide synthesizes the available information on nortropine and its derivatives to elucidate its likely effects on key neurotransmitter pathways, with a focus on muscarinic acetylcholine (B1216132) receptors and monoamine transporters. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, providing available quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental processes.

Introduction

Nortropine is a bicyclic amino alcohol that serves as a crucial intermediate in the synthesis of numerous compounds targeting the central nervous system.[1][2] As a member of the tropane alkaloid class, which includes well-characterized agents like atropine and cocaine, nortropine's core structure is predisposed to interaction with various neurotransmitter receptors and transporters.[1][2][3][4][5] Tropane alkaloids are widely recognized for their anticholinergic properties, primarily acting as competitive, non-selective antagonists of muscarinic acetylcholine receptors (mAChRs).[6] Furthermore, modifications to the nortropane scaffold have yielded potent and selective ligands for monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[3][4][5][7][8][9] This guide will explore the anticipated effects of this compound based on data from its closely related derivatives.

Effects on the Cholinergic System

The structural similarity of nortropine to atropine, a non-selective muscarinic acetylcholine receptor antagonist, strongly suggests that this compound will exhibit affinity for mAChRs.[1][2] Studies on nortropine derivatives have substantiated this hypothesis, revealing interactions with various muscarinic receptor subtypes.

Muscarinic Acetylcholine Receptor Binding Affinity
CompoundReceptor SubtypeKᵢ (nM)
6β-acetoxynortropaneM₁8200
6β-acetoxynortropaneM₂2.6
6β-acetoxynortropaneM₃260
6β-acetoxynortropaneM₄13
Table 1: Binding Affinities (Kᵢ) of 6β-acetoxynortropane for Human Muscarinic Receptor Subtypes. Data from in vitro competitive binding assays.[2][10]

These findings suggest that the nortropane scaffold is a promising backbone for the development of selective muscarinic receptor ligands.[2]

Muscarinic Receptor Signaling Pathway

The interaction of this compound and its derivatives with muscarinic receptors is expected to modulate downstream signaling cascades. As antagonists, they would competitively inhibit the binding of acetylcholine, thereby preventing receptor activation and subsequent intracellular responses.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT ChAT Acetyl_CoA->ChAT Choline Choline Choline->ChAT ACh Acetylcholine (ACh) ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle ACh_Synapse ACh Vesicle->ACh_Synapse Release mAChR Muscarinic Receptor (M1-M5) G_Protein G-Protein mAChR->G_Protein Effector Effector Proteins (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messengers Cellular_Response Cellular Response Second_Messengers->Cellular_Response ACh_Synapse->mAChR Binds Nortropine Nortropine HCl Nortropine->mAChR Antagonizes

Figure 1: Antagonism of Muscarinic Acetylcholine Receptor Signaling by Nortropine HCl.

Effects on Monoamine Neurotransmitter Systems

Derivatives of nortropane have been extensively studied for their interactions with monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.

Monoamine Transporter Binding Affinity

Various N-substituted nortropane and benztropine (B127874) analogs have demonstrated high affinity and selectivity for the dopamine transporter (DAT) over the norepinephrine transporter (NET) and serotonin transporter (SERT).[3][7][8][9]

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
N-substituted 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane analog (3c)High AffinityLower AffinityLower Affinity
N-substituted 2β-carbomethoxy-3β-(3',4'-disubstituted phenyl)nortropane analog (3b)High AffinityLower AffinityLower Affinity
N-substituted 2β-carbomethoxy-3β-(3',4'-disubstituted phenyl)nortropane analog (3d)High AffinityLower AffinityLower Affinity
Benztropine Analog (GA 2-99)5.5946007350
Benztropine Analog (GA 1-69)29.24901420
Table 2: Binding Affinities (Kᵢ) of Nortropane and Benztropine Analogs for Monoamine Transporters.[3][7]

These data indicate that the nortropane scaffold can be chemically modified to produce potent and selective inhibitors of monoamine transporters, particularly DAT.

Monoamine Transporter Inhibition Workflow

The functional consequence of nortropine derivatives binding to monoamine transporters is the inhibition of neurotransmitter reuptake, leading to an increased concentration of the neurotransmitter in the synaptic cleft.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Transporter Monoamine Transporter (DAT, NET, SERT) Neurotransmitter_out Neurotransmitter (DA, NE, 5-HT) Transporter->Neurotransmitter_out Neurotransmitter_in Neurotransmitter (DA, NE, 5-HT) Neurotransmitter_in->Transporter Reuptake Nortropine_derivative Nortropane Derivative Nortropine_derivative->Transporter Inhibits

Figure 2: Inhibition of Monoamine Transporter Function by Nortropane Derivatives.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol provides a general framework for determining the binding affinity (Kᵢ) of a test compound like this compound for muscarinic receptor subtypes.[11][12][13]

Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from muscarinic receptors.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing a specific human muscarinic receptor subtype (e.g., CHO or HEK293 cells) or homogenized tissue rich in the target receptor (e.g., rat brain for M₁, rat heart for M₂).[11][14]

  • Radioligand: A high-affinity radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB).[10][13]

  • Test Compound: this compound dissolved in an appropriate buffer.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the receptor source tissue or cells in a buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Receptor Membranes C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Radioligand and Test Compound Solutions B->C D Separate Bound and Free Ligand via Filtration C->D E Quantify Radioactivity with Scintillation Counting D->E F Calculate IC50 and Ki Values E->F

Figure 3: Workflow for a Radioligand Binding Assay.
Neurotransmitter Uptake Assay

This protocol outlines a method to assess the functional inhibition of monoamine transporters by a test compound.[15][16][17]

Objective: To measure the inhibition of neurotransmitter uptake into cells expressing a specific monoamine transporter.

Materials:

  • Cell Line: A cell line stably expressing the target transporter (e.g., HEK293-hDAT, HEK293-hNET, or HEK293-hSERT).

  • Radiolabeled Neurotransmitter: e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test Compound: this compound or its derivatives.

  • Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

  • Wash Buffer: Cold uptake buffer.

  • Lysis Buffer: e.g., 1% SDS.

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of the test compound or vehicle for a specified time.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to start the uptake reaction. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold wash buffer.

  • Cell Lysis: Lyse the cells with the lysis buffer.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the neurotransmitter uptake.

Conclusion

While direct pharmacological data for this compound remains limited, the extensive research on its derivatives provides a strong predictive framework for its effects on neurotransmitter systems. It is highly probable that this compound interacts with muscarinic acetylcholine receptors as an antagonist. Furthermore, the nortropane scaffold is a versatile platform for developing potent and selective inhibitors of monoamine transporters, particularly the dopamine transporter. The experimental protocols detailed in this guide offer standardized methods for the further characterization of this compound and its future derivatives, aiding in the advancement of novel therapeutics for a range of neurological and psychiatric disorders.

References

The Nortropine Nucleus: A Historical and Technical Guide to its Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropine (B26686), the N-demethylated analog of tropine (B42219), represents a cornerstone in the synthesis of a diverse array of pharmacologically significant tropane (B1204802) alkaloids. Its rigid bicyclic [3.2.1] octane (B31449) scaffold has served as a versatile template for the development of therapeutics targeting the central and peripheral nervous systems. This technical guide provides an in-depth exploration of the discovery and historical evolution of nortropine synthesis, presenting detailed experimental protocols and quantitative data for key methodologies. From the seminal syntheses of the tropane core to the nuanced strategies for N-demethylation, this document aims to be a comprehensive resource for professionals in drug discovery and development.

The Genesis of the Tropane Skeleton: Willstätter and Robinson

The journey to nortropine begins with the synthesis of its precursor, tropinone (B130398). The first successful, albeit arduous, synthesis of tropinone was accomplished by the Nobel laureate Richard Willstätter in 1901.[1][2] His multi-step synthesis, starting from cycloheptanone, was a landmark achievement in natural product chemistry, though it suffered from a very low overall yield of only 0.75%.[2][3] This pioneering work was crucial in elucidating the structure of tropane alkaloids like cocaine and atropine.[3]

A pivotal breakthrough arrived in 1917 when Sir Robert Robinson developed a remarkably efficient one-pot synthesis of tropinone.[2][3] This "biomimetic" synthesis, which mimics the biosynthetic pathway, involved the reaction of succinaldehyde, methylamine, and acetonedicarboxylic acid.[3] Robinson's elegant approach was not only conceptually groundbreaking but also practically superior, with initial yields of 17% that were later improved to over 90%.[3] This synthesis made the tropane skeleton readily accessible and remains a classic example in the field of total synthesis.

From Tropinone to Nortropine: The Critical N-Demethylation Step

With the tropane core readily available, the focus shifted to the strategic removal of the N-methyl group from tropine (the reduction product of tropinone) to yield nortropine. This transformation is a critical step in the semi-synthesis of many important pharmaceuticals.[4] Over the decades, several methods have been developed, each with its own advantages and limitations.

Classical N-Demethylation Strategies

One of the earliest methods employed for the N-demethylation of tertiary amines, including alkaloids, is the von Braun reaction, first reported in the early 20th century.[5][6] This reaction involves treating the tertiary amine with cyanogen (B1215507) bromide (CNBr) to form a cyanamide (B42294) intermediate, which is then hydrolyzed to the secondary amine.[6] While effective, the toxicity of cyanogen bromide has led to the development of alternative methods.[6]

dot

von_Braun_Reaction Tropine Tropine Intermediate Quaternary Cyanoammonium Intermediate Tropine->Intermediate + CNBr CNBr Cyanogen Bromide (CNBr) Cyanamide N-Cyanonortropine Intermediate->Cyanamide MeBr Methyl Bromide Intermediate->MeBr Elimination Nortropine Nortropine Cyanamide->Nortropine Hydrolysis Hydrolysis Hydrolysis (Acid or Base) Chloroformate_Demethylation Tropine Tropine Carbamate N-Carbalkoxynortropine Tropine->Carbamate + Chloroformate Chloroformate Chloroformate Ester (e.g., ClCO₂Et) Nortropine Nortropine Carbamate->Nortropine Cleavage Cleavage Cleavage (e.g., Zn/AcOH or Hydrolysis) Polonovski_Reaction Tropine Tropine N_Oxide Tropine N-oxide Tropine->N_Oxide Oxidation Oxidation Oxidation (e.g., m-CPBA, H₂O₂) Iminium Iminium Ion N_Oxide->Iminium Activation Activation Activation (e.g., FeSO₄) Nortropine Nortropine Iminium->Nortropine Hydrolysis Hydrolysis Hydrolysis Electrochemical_Demethylation cluster_cell Electrochemical Cell Anode Anode (Glassy Carbon) Iminium_int Iminium Intermediate Anode->Iminium_int Cathode Cathode (Glassy Carbon) Tropine_sol Tropine in Ethanol/Water Tropine_sol->Anode Oxidation (-e⁻) Nortropine_prod Nortropine Iminium_int->Nortropine_prod + H₂O (Hydrolysis) H2O H₂O

References

Physicochemical Properties of Nortropine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropine (B26686) hydrochloride, a significant secondary metabolite of tropane (B1204802) alkaloids such as atropine, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Its physicochemical properties are fundamental to its application in drug design, development, and analytical sciences. This technical guide provides a comprehensive overview of the core physicochemical characteristics of nortropine hydrochloride, including its molecular structure, solubility, melting point, and spectral properties. Detailed experimental protocols for the determination of these key parameters are provided, alongside a logical pathway diagram illustrating its role as a biochemical metabolite and a synthetic precursor.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties
PropertyValueReference
Chemical Name (3-endo)-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride[4]
Synonyms Nortropeno, Nortropine HCl[5][6]
CAS Number 14383-51-8[5][7]
Molecular Formula C₇H₁₄ClNO[4][7]
Molecular Weight 163.65 g/mol [4][5][7]
Appearance White to off-white solid[4][7]
Melting Point 231-237°C (decomposes)[7][8][9]
Storage 4°C, sealed storage, away from moisture[4]
Table 2: Solubility Profile
SolventSolubilityReference
Water Soluble[6][7]
DMSO Soluble (32 mg/mL; 125 mg/mL with ultrasound)[5][7][10]
Methanol Slightly soluble[11]
Table 3: Spectroscopic and Ionization Data
ParameterDataReference
pKa (Nortropine base) 14.89 ± 0.20 (Predicted)[11]
¹H NMR Spectrum Consistent with structure[4]
IR Spectrum Data not readily available in public domain
Mass Spectrum Data not readily available in public domain

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard analytical techniques and can be adapted for specific laboratory settings.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the substance and observing the temperature range over which it melts. For compounds that decompose, the decomposition temperature range is noted.

Apparatus:

  • Melting point apparatus (e.g., Stuart SMP10 or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a rate of 10-20°C per minute initially. As the temperature approaches the expected melting point (around 220°C), the heating rate is reduced to 1-2°C per minute to allow for accurate determination.

  • Observation: The temperature at which the substance first begins to melt (T₁) and the temperature at which it becomes completely liquid (T₂) are recorded. The melting range is reported as T₁-T₂. The onset of decomposition (e.g., charring) should also be noted.

Aqueous Solubility Determination

Principle: The equilibrium solubility is determined by adding an excess of the compound to water, allowing the solution to reach equilibrium, and then measuring the concentration of the dissolved solute in a filtered aliquot of the supernatant.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: An excess amount of this compound is weighed and added to a known volume of deionized water in a sealed vial.

  • Equilibration: The vial is placed in an orbital shaker set at a constant temperature (e.g., 25°C) and agitated for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged at high speed to pellet the undissolved solid.

  • Sample Collection: A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the filtered solution is determined by a validated HPLC-UV method. A standard calibration curve is prepared using solutions of known concentrations.

  • Calculation: The solubility is expressed in mg/mL or mol/L.

pKa Determination by Potentiometric Titration

Principle: The pKa of the conjugate acid of the amine is determined by titrating a solution of this compound with a standardized basic solution (e.g., NaOH) and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Apparatus:

  • pH meter with a calibrated electrode

  • Automatic titrator or a burette

  • Stir plate and magnetic stir bar

  • Beaker

  • Standardized 0.1 M NaOH solution

Procedure:

  • Solution Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

  • Titration Setup: The beaker containing the this compound solution is placed on a stir plate, and the pH electrode is immersed in the solution.

  • Titration: The standardized NaOH solution is added in small, precise increments. The pH is recorded after each addition, allowing the reading to stabilize.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the point of inflection of the curve (or by using the first or second derivative of the curve).

  • pKa Calculation: The volume of NaOH required to reach the half-equivalence point is determined. The pH at this point is equal to the pKa of the nortropinium ion.

Spectroscopic Analysis (¹H NMR)

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its hydrogen nuclei.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Pipettes

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H NMR spectrum is acquired according to the instrument's standard operating procedures. This includes shimming the magnetic field to ensure homogeneity and setting appropriate acquisition parameters (e.g., number of scans, relaxation delay).

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).

  • Spectral Interpretation: The chemical shifts (δ), integration values, and coupling patterns (multiplicity) of the signals are analyzed to confirm that the spectrum is consistent with the known structure of this compound.

Logical Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the biochemical and synthetic relevance of nortropine and a typical workflow for its analysis.

Nortropine_Context cluster_0 Biochemical Pathway cluster_1 Synthetic Pathway Atropine Atropine Nortropine Nortropine Atropine->Nortropine Metabolism (Demethylation) Metabolites Further Metabolites (e.g., leading to succinate) Nortropine->Metabolites Breakdown Nortropine_HCl This compound Pharmaceuticals Active Pharmaceutical Ingredients (APIs) Nortropine_HCl->Pharmaceuticals Chemical Synthesis (Precursor)

Caption: Biochemical and synthetic context of Nortropine.

HPLC_Workflow start Start: Sample (e.g., Plasma, Reaction Mixture) prep Sample Preparation (e.g., Protein Precipitation, Dilution) start->prep injection Injection into HPLC System prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection quant Quantification (Peak Area vs. Calibration Curve) detection->quant end End: Concentration Result quant->end

Caption: General workflow for HPLC analysis of Nortropine.

References

An In-Depth Technical Guide to Nortropine Hydrochloride (CAS: 14383-51-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropine (B26686) hydrochloride (CAS: 14383-51-8) is a tropane (B1204802) alkaloid and a key synthetic intermediate in the development of various pharmacologically active compounds. As the N-demethylated derivative of tropine (B42219), it serves as a crucial building block for the synthesis of a wide range of therapeutic agents, particularly those targeting the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological context of Nortropine hydrochloride, with a focus on presenting quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is the hydrochloride salt of nortropine, a bicyclic amino alcohol. It is typically a white to off-white crystalline solid. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for many research and pharmaceutical applications.[1][2]

PropertyValueSource
CAS Number 14383-51-8[2]
Molecular Formula C₇H₁₄ClNO[3]
Molecular Weight 163.65 g/mol [3]
Melting Point 231-237 °C (decomposes)[4]
pKa (Predicted) 14.89 ± 0.20[1]
Solubility Soluble in DMSO and Water[4][5]
Appearance White to off-white solid[3]

Spectroscopic Data

While specific, detailed spectra for this compound are not widely published in publicly accessible databases, certificates of analysis from commercial suppliers confirm its structure and purity via 1H NMR and HPLC.[3][5] Researchers should perform their own analytical characterization upon receipt of the compound. The expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to be consistent with the 8-azabicyclo[3.2.1]octan-3-ol structure. Key signals would include those for the protons on the bicyclic ring system and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR would show distinct signals for the seven carbon atoms of the nortropane skeleton.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for O-H stretching of the alcohol group, C-H stretching of the aliphatic rings, and N-H stretching of the secondary amine hydrochloride.[6][7]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (nortropine) and a fragmentation pattern characteristic of the tropane alkaloid structure.[8]

Synthesis of Nortropine and its Derivatives

Nortropine can be synthesized through the N-demethylation of tropine. Furthermore, the secondary amine of nortropine allows for N-alkylation to produce a variety of derivatives.

Experimental Protocol: N-Demethylation of Tropine Alkaloids (General Approach)

This protocol outlines a general method for the N-demethylation of tropane alkaloids, which can be adapted for the synthesis of nortropine from tropine. One common method involves an oxidative N-demethylation process.[9][10]

Materials:

  • Tropine (or other N-methyl tropane alkaloid)

  • m-Chloroperbenzoic acid (m-CPBA) or hydrogen peroxide

  • Ferrous sulfate (B86663) or other reducing agent (for Polonovski-type reactions)

  • Appropriate solvents (e.g., chloroform (B151607), methanol, water)

  • Hydrochloric acid

  • Sodium hydroxide

  • Celite®

Procedure:

  • N-Oxide Formation: Dissolve the starting tropane alkaloid in a suitable solvent like chloroform. Cool the solution in an ice bath and add m-CPBA portion-wise. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up: Extract the reaction mixture with dilute hydrochloric acid. The aqueous layer, containing the N-oxide hydrochloride, can be washed with an organic solvent to remove non-basic impurities.

  • Rearrangement/Reduction: The isolated N-oxide can then be subjected to conditions that facilitate demethylation, such as treatment with a reducing agent like ferrous sulfate (Polonovski reaction) or thermal rearrangement.

  • Hydrolysis and Isolation: The resulting intermediate is then hydrolyzed under acidic or basic conditions to yield nortropine.

  • Purification: The crude nortropine can be purified by crystallization or column chromatography. To obtain this compound, the free base is dissolved in a suitable solvent and treated with hydrochloric acid.

Logical Flow of N-Demethylation:

Tropine Tropine N_Oxide Tropine N-Oxide Tropine->N_Oxide Oxidation (e.g., m-CPBA) Intermediate Iminium Intermediate N_Oxide->Intermediate Rearrangement (e.g., FeSO4) Nortropine_Base Nortropine (Free Base) Intermediate->Nortropine_Base Hydrolysis Nortropine_HCl This compound Nortropine_Base->Nortropine_HCl HCl

Caption: General workflow for the synthesis of Nortropine via N-demethylation of Tropine.

Experimental Protocol: N-Alkylation of Nortropine

The secondary amine of nortropine allows for the introduction of various alkyl or aryl groups. This is a common strategy to synthesize libraries of compounds for structure-activity relationship (SAR) studies.[11]

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide, benzyl (B1604629) bromide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Preparation of Nortropine Free Base: Dissolve this compound in water and basify with a suitable base (e.g., NaOH) to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., chloroform or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the nortropine free base.

  • N-Alkylation Reaction: Dissolve the nortropine free base in an anhydrous solvent such as DMF under an inert atmosphere. Add a base (e.g., potassium carbonate). To this suspension, add the alkylating agent dropwise at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS). Quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated nortropine derivative.

N-Alkylation Workflow:

Nortropine_HCl This compound Nortropine_Base Nortropine (Free Base) Nortropine_HCl->Nortropine_Base Basification & Extraction Alkylation_Mixture Reaction Mixture (Nortropine, Alkylating Agent, Base) Nortropine_Base->Alkylation_Mixture Add Alkylating Agent & Base N_Alkylated_Nortropine N-Alkylated Nortropine Derivative Alkylation_Mixture->N_Alkylated_Nortropine Reaction & Purification

Caption: General workflow for the N-alkylation of Nortropine.

Pharmacological Context and Research Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of a wide array of medicinal compounds.[12] Its bicyclic structure is a key scaffold for developing drugs that target neurological and cardiovascular conditions.[12] While specific pharmacological data for this compound itself is limited in the public domain, its structural similarity to tropine suggests potential interactions with neurotransmitter systems.[2]

Research applications of this compound include:

  • Pharmaceutical Development: It serves as a precursor in the synthesis of various alkaloids and pharmaceuticals, particularly in the development of medications for neurological disorders.[12]

  • Neuroscience Research: Nortropine and its derivatives are studied for their effects on neurotransmitter systems, which may provide insights into potential treatments for conditions like depression and anxiety.[12]

  • Drug Formulation: It can be incorporated into formulations to enhance the solubility and bioavailability of certain drugs.[12]

Potential Signaling Pathways of Interest

Given its structural relationship to tropane alkaloids like atropine (B194438) (a muscarinic acetylcholine (B1216132) receptor antagonist), derivatives of nortropine are often investigated for their effects on cholinergic and other neurotransmitter systems. The general mechanism of action for many tropane-based drugs involves competitive binding to neurotransmitter receptors or transporters.

Hypothetical Signaling Pathway Interaction:

Nortropine_Derivative Nortropine Derivative Receptor Neurotransmitter Receptor (e.g., Muscarinic, Dopamine) Nortropine_Derivative->Receptor Binds to Transporter Neurotransmitter Transporter (e.g., DAT, SERT, NET) Nortropine_Derivative->Transporter Inhibits Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Transporter->Signaling_Cascade Modulates Neurotransmitter Levels Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response Leads to cluster_0 Assay Preparation cluster_1 Binding and Separation cluster_2 Detection and Analysis Prepare Reagents Prepare Radioligand, Test Compound, Membranes Incubate Incubate Prepare Reagents->Incubate Filter Filter Incubate->Filter Scintillation Counting Scintillation Counting Filter->Scintillation Counting Calculate IC50 and Ki Calculate IC50 and Ki Scintillation Counting->Calculate IC50 and Ki

References

Unveiling the Therapeutic Potential of Nortropine and its Analogs: A Technical Guide to Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 12, 2025 – In the landscape of modern pharmacology, the nortropane scaffold remains a cornerstone for the development of novel therapeutics targeting a spectrum of neurological and physiological disorders. This technical guide offers an in-depth exploration of the primary biological targets of nortropine (B26686) and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive resource on their mechanism of action, quantitative binding affinities, and the experimental methodologies crucial for their evaluation.

Nortropine, a demethylated derivative of tropine, and its structural analogs have demonstrated significant interactions with several key protein families, most notably muscarinic acetylcholine (B1216132) receptors (mAChRs) and monoamine transporters—specifically the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Furthermore, emerging research has highlighted their modulatory effects on glycine (B1666218) receptors and inhibitory activity against certain glycosidases. This guide synthesizes the current understanding of these interactions, presenting a detailed overview of the therapeutic promise held by this versatile chemical moiety.

Key Biological Targets and Quantitative Affinities

The pharmacological profile of nortropane derivatives is diverse, with subtle structural modifications leading to significant changes in target affinity and selectivity. The following tables summarize the quantitative binding data for representative nortropine analogs across their principal biological targets.

Muscarinic Acetylcholine Receptor (mAChR) Affinities

Nortropine's structural similarity to atropine, a non-selective muscarinic antagonist, underpins the affinity of its analogs for mAChRs.[1] These G protein-coupled receptors are integral to both the central and peripheral nervous systems, regulating processes from cognition to smooth muscle contraction.[2] The data below highlights the binding affinities (Ki) of select nortropane derivatives for human muscarinic receptor subtypes.

CompoundM₁ Ki (nM)M₂ Ki (nM)M₃ Ki (nM)M₄ Ki (nM)Reference
6β-acetoxynortropane>4,60070-90>5,0004-7[1][3]
6β-benzoyloxynortropane----[3]

Note: A lower Ki value indicates a higher binding affinity.

Monoamine Transporter Affinities

N-substituted analogs of nortropine have been extensively investigated as ligands for monoamine transporters.[1] These transporters are critical for regulating the synaptic concentrations of dopamine, serotonin, and norepinephrine, making them prime targets for the treatment of depression, ADHD, and other neuropsychiatric disorders.[4][5]

Compound Analog TypeDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
N-substituted Benztropine AnalogsVariesVariesVaries[6]
Phenyl-substituted Nortropane AnalogsVariesVariesVaries[6]

Note: The binding affinities of N-substituted nortropane analogs can vary significantly based on the nature of the substituent.

Signaling Pathways of Key Targets

Understanding the downstream signaling cascades initiated by the interaction of nortropane analogs with their targets is crucial for predicting their physiological effects.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are metabotropic, meaning they exert their effects through G proteins.[2] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[2] Conversely, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activate Cellular_Response1 Cellular Response Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Activate AC Adenylyl Cyclase (AC) Gio->AC Inhibit ATP ATP AC->ATP Acts on cAMP cAMP ↓ ATP->cAMP Cellular_Response2 Cellular Response cAMP->Cellular_Response2

Muscarinic Receptor Signaling Pathways
Dopamine Transporter Signaling Regulation

The dopamine transporter (DAT) is regulated by a complex network of intracellular signaling pathways, including protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[4] These pathways can modulate DAT's trafficking to and from the cell surface, thereby controlling the rate of dopamine reuptake.

DAT_Signaling cluster_dat Dopamine Transporter Regulation DAT Dopamine Transporter (DAT) DAT_Internalization DAT Internalization (Reduced Reuptake) DAT->DAT_Internalization Leads to DAT_Surface_Expression DAT Surface Expression (Increased Reuptake) DAT->DAT_Surface_Expression Maintains Dopamine Dopamine Dopamine->DAT Binds to PKC Protein Kinase C (PKC) PKC->DAT Phosphorylates ERK Extracellular Signal-Regulated Kinase (ERK) ERK->DAT Phosphorylates

Dopamine Transporter Regulation

Experimental Protocols

The accurate characterization of nortropine analogs necessitates robust and well-defined experimental protocols. Below are methodologies for key assays used to determine the binding affinities and functional effects of these compounds.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for muscarinic receptor subtypes using a competitive radioligand binding assay.[7]

1. Materials:

  • Receptor Source: Cell membranes from stable cell lines (e.g., CHO or HEK293) expressing a specific human muscarinic receptor subtype (M1-M5).[1]

  • Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium, such as [³H]-N-methylscopolamine ([³H]-NMS).[1][8]

  • Test Compound: Nortropine analog of interest.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine).[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[9]

  • Scintillation Counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[10]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add a high concentration of the non-labeled antagonist, radioligand, and membrane preparation.

    • Competitive Binding: Add serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[10]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.[10]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity in counts per minute (CPM).[10]

3. Data Analysis:

  • Calculate specific binding by subtracting the average CPM of non-specific binding from the average CPM of total binding.

  • For competitive binding, plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Total, Non-specific, Competitive) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ & Ki Calculation) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
Alpha-Glucosidase Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory activity of nortropane analogs against α-glucosidase.[11][12]

1. Materials:

  • Enzyme: α-glucosidase from Saccharomyces cerevisiae.[13]

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).[13]

  • Test Compound: Nortropane analog of interest.

  • Positive Control: Acarbose (B1664774).[12]

  • Buffer: 0.1 M Phosphate (B84403) buffer, pH 6.8.

  • Stop Solution: 1 M Sodium carbonate (Na₂CO₃).[11]

  • Microplate Reader.

2. Procedure:

  • Preparation: Prepare serial dilutions of the test compound and acarbose in the phosphate buffer.

  • Pre-incubation: In a 96-well plate, add the test compound or control to the α-glucosidase solution. Incubate at 37°C for 5 minutes.[11]

  • Reaction Initiation: Add the pNPG substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[11]

  • Reaction Termination: Add the stop solution to each well.

  • Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[13]

3. Data Analysis:

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

  • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.

This technical guide provides a foundational understanding of the key biological targets of nortropine and its analogs. The presented data and protocols offer a framework for further research and development in this promising area of medicinal chemistry. The versatility of the nortropane scaffold continues to inspire the design of novel ligands with enhanced selectivity and therapeutic efficacy.

References

Nortropine Hydrochloride: A Keystone Precursor in Modern Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nortropine (B26686) hydrochloride, a derivative of the bicyclic alkaloid tropine (B42219), serves as a pivotal precursor in the synthesis of a diverse array of tropane (B1204802) alkaloids.[1][2] Its unique structural framework is a cornerstone in the development of therapeutic agents, particularly those targeting neurological and cardiovascular conditions.[2] This technical guide provides a comprehensive overview of the synthetic utility of nortropine hydrochloride, detailing key experimental protocols, quantitative data on synthetic yields, and the biological significance of the resulting alkaloid derivatives. The strategic use of protecting groups and various N-alkylation methodologies will be explored, offering a valuable resource for professionals engaged in alkaloid synthesis and drug discovery.

Introduction: The Strategic Importance of this compound

Tropane alkaloids are a class of naturally occurring compounds characterized by the 8-azabicyclo[3.2.1]octane, or nortropane, ring system.[3][4] This structural motif is the foundation for a wide range of pharmacologically active molecules, including the anticholinergic agents atropine (B194438) and scopolamine, as well as cocaine and its analogues.[3][5][6] Nortropine, as the N-demethylated form of tropine, and its hydrochloride salt, offer a versatile starting point for the chemical synthesis of novel tropane alkaloid derivatives.[7][8] The secondary amine in nortropine allows for the introduction of various substituents at the nitrogen atom, enabling the systematic exploration of structure-activity relationships (SAR) crucial for drug development.[2][9]

This compound's utility as a precursor is central to the synthesis of compounds with applications in treating neurological disorders, motion sickness, and as antidotes to certain poisons.[2][10] This guide will delve into the practical aspects of utilizing this key intermediate in the laboratory.

Synthetic Methodologies

The synthesis of tropane alkaloids from this compound predominantly involves the N-alkylation of the secondary amine. To achieve selective alkylation and prevent undesired side reactions, a common strategy involves the use of a protecting group, such as the carbobenzyloxy (Cbz) group.[2][9]

Protection of the Nortropine Nitrogen

Prior to N-alkylation, the secondary amine of nortropine is often protected. The Cbz group is a popular choice due to its stability under various reaction conditions and its facile removal via catalytic hydrogenolysis.[2][11] Two primary methods for the N-Cbz protection of nortropine are the Schotten-Baumann reaction and synthesis in an anhydrous organic solvent with an organic base.[11]

Table 1: Comparison of N-Cbz-nortropine Synthesis Protocols [11]

ParameterSchotten-Baumann Conditions (Protocol A)Anhydrous Organic Solvent (Protocol B)
Base Inorganic (e.g., NaOH, K₂CO₃)Organic (e.g., Triethylamine, DIPEA)
Solvent System Biphasic (e.g., Water/DCM, Water/Toluene)Anhydrous Organic (e.g., DCM, THF)
Typical Reaction Time ~1 hour~30 minutes
Reported Yield Variable, can be affected by hydrolysisHigh (crude yield of ~88% for a similar compound)
Purification Often by crystallizationOften by crystallization after acidic workup
Scalability Pros "Greener" process, inexpensive baseFaster reaction, avoids reactant hydrolysis
Scalability Cons Inefficient mass transfer in biphasic systemHigher cost of anhydrous solvents and organic bases
N-Alkylation of Protected Nortropine

Once protected, the N-Cbz-nortropine can be N-alkylated using a variety of alkylating agents in the presence of a base. This step introduces the desired substituent on the nitrogen atom.[2]

Deprotection to Yield the Final N-Alkylated Nortropine

The final step in this sequence is the removal of the protecting group to yield the target N-alkylated nortropane alkaloid. In the case of the Cbz group, this is typically achieved through catalytic hydrogenolysis.[2]

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-nortropine from N-Cbz-nortropine[2]

Step 1: N-Benzylation of N-Cbz-nortropine

  • Materials:

    • N-Cbz-nortropine (1.0 eq)

    • Benzyl (B1604629) bromide (1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous NaHCO₃ solution

    • Ethyl acetate (B1210297)

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a solution of N-Cbz-nortropine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain N-Cbz-N-benzyl-nortropine.

Step 2: Deprotection of N-Cbz-N-benzyl-nortropine

  • Materials:

  • Procedure:

    • Dissolve N-Cbz-N-benzyl-nortropine in methanol or ethanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C.

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere.

    • Stir the reaction mixture vigorously at room temperature for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with methanol or ethanol.

    • Concentrate the filtrate under reduced pressure to yield N-benzyl-nortropine.

Protocol 2: Synthesis of Nortropine from Tropine[7]

This protocol describes the N-demethylation of tropine using ethyl chloroformate, followed by hydrolysis to yield nortropine.

  • Materials:

  • Procedure:

    • Reflux a mixture of ethyl chloroformate and chloroform in a reaction flask.

    • Add a chloroform solution of tropine dropwise to the refluxing mixture and continue to reflux for 1.5-3 hours.

    • Stop heating and stirring, and concentrate the mixture to a colorless oil.

    • To the reaction flask, add KOH solution and reflux for 9-15 hours.

    • After cooling to room temperature, extract the aqueous layer with chloroform (4x).

    • Wash the combined chloroform layers with saturated sodium chloride solution.

    • Concentrate the chloroform layer to obtain a reddish-brown oily product, which is crude nortropine.

Synthesis of Notable Alkaloids from Nortropine Precursors

Nortropine and its derivatives are instrumental in the synthesis of several medically and scientifically significant alkaloids.

Scopolamine

Scopolamine, used to treat motion sickness and postoperative nausea and vomiting, can be synthesized from nortropine-derived intermediates. The synthesis often involves the epoxidation of a hyoscyamine (B1674123) precursor, which itself can be derived from a tropine or nortropine scaffold.[12][13][14][15]

Cocaine Analogues

Nortropine derivatives are key starting materials for the synthesis of cocaine analogues, which are vital tools for research into the dopamine (B1211576) transporter (DAT) and the mechanisms of cocaine addiction.[16] N-substituted norcocaine (B1214116) analogues have been synthesized to probe the structure-activity relationships at the cocaine receptor.[16]

Table 2: Synthesis and Biological Activity of Selected Cocaine Analogues

CompoundSynthetic PrecursorModification from CocaineEffect on Receptor AffinityReference
N-norcocaineNorcocaineRemoval of N-methyl groupRelatively small effect on binding potency[16]
N-benzyl-N-norcocaineNorcocaineReplacement of N-methyl with N-benzylRelatively small effect on binding potency[16]
N-nor-N-acetylcocaineNorcocaineReplacement of N-methyl with acetyl moietyReduces affinity for the receptor by a large factor[16]
Cocaine methiodideCocaineAddition of a methyl group (quaternization)Reduces affinity for the receptor by a large factor[16]

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_alkylation N-Alkylation cluster_deprotection Deprotection Nortropine_HCl Nortropine Hydrochloride N_Cbz_Nortropine N-Cbz-Nortropine Nortropine_HCl->N_Cbz_Nortropine Cbz-Cl, Base N_Cbz_N_Alkyl_Nortropine N-Cbz-N-Alkyl- Nortropine N_Cbz_Nortropine->N_Cbz_N_Alkyl_Nortropine Alkyl Halide, Base N_Alkyl_Nortropine N-Alkyl-Nortropine (Target Alkaloid) N_Cbz_N_Alkyl_Nortropine->N_Alkyl_Nortropine H2, Pd/C

Caption: General workflow for the synthesis of N-alkylated nortropine derivatives.

Alkaloid_Synthesis_Overview cluster_derivatives N-Substituted Nortropine Derivatives cluster_final_products Further Synthetic Modifications Nortropine_HCl Nortropine Hydrochloride N_Benzyl_Nortropine N-Benzyl-Nortropine Nortropine_HCl->N_Benzyl_Nortropine N-Benzylation Sequence Norcocaine_Analogues Norcocaine Analogues Nortropine_HCl->Norcocaine_Analogues Multi-step Synthesis Other_N_Alkyl_Nortropines Other N-Alkyl Nortropines Nortropine_HCl->Other_N_Alkyl_Nortropines General N-Alkylation Therapeutic_Candidates Therapeutic Candidates N_Benzyl_Nortropine->Therapeutic_Candidates Biologically_Active_Probes Biologically Active Probes for DAT Norcocaine_Analogues->Biologically_Active_Probes Scopolamine_Precursors Scopolamine Precursors Other_N_Alkyl_Nortropines->Scopolamine_Precursors Other_N_Alkyl_Nortropines->Therapeutic_Candidates

Caption: Synthetic utility of this compound in producing diverse alkaloids.

Conclusion

This compound stands as a versatile and indispensable precursor in the field of alkaloid synthesis. Its strategic application, often in conjunction with protecting group chemistry, provides a reliable pathway to a vast array of N-substituted tropane alkaloids. The methodologies and data presented in this guide underscore the importance of this compound in both fundamental chemical research and the development of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of the synthetic potential of this key intermediate is paramount to advancing the discovery of new and improved medicines.

References

The Nortropane Scaffold: A Comprehensive Pharmacological Profile of Nortropine and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropine (B26686), a demethylated derivative of tropine, represents a core structural motif in a wide array of pharmacologically active compounds. As a fundamental building block for numerous tropane (B1204802) alkaloids, understanding the pharmacological profile of the nortropane scaffold is of paramount importance for medicinal chemists and drug development professionals.[1][2] While nortropine itself is often considered a key intermediate in the synthesis and metabolism of more complex alkaloids like atropine (B194438), its inherent structural features provide a valuable template for the design of novel therapeutics targeting the central and peripheral nervous systems.[1][3]

This technical guide provides an in-depth overview of the pharmacological properties of nortropine and its salts. Due to the limited availability of direct quantitative data for nortropine, this document incorporates and extrapolates from the pharmacological profiles of its key derivatives to provide a comprehensive understanding of the nortropane scaffold's potential biological activities. This guide details receptor and transporter interactions, pharmacokinetic considerations, and the underlying signaling mechanisms, supplemented with detailed experimental protocols and visual representations of key pathways and workflows.

For research and pharmaceutical applications, nortropine is frequently utilized in the form of its salts, such as nortropine hydrochloride and nortropine sulfate, which offer enhanced solubility in aqueous solutions.[1][4]

Pharmacodynamics: Receptor and Transporter Interactions

The pharmacological activity of compounds based on the nortropane skeleton is primarily attributed to their interactions with a variety of neurotransmitter receptors and transporters.[1] The bicyclic structure of nortropine provides a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for specific biological targets.

Muscarinic Acetylcholine (B1216132) Receptors

Given its structural relationship to the non-selective muscarinic acetylcholine receptor antagonist, atropine, the nortropane scaffold is a key platform for developing ligands for muscarinic receptors.[1]

Table 1: Binding Affinities (Ki) of 6β-Acetoxynortropane for Human Muscarinic Receptors [1][5]

Receptor SubtypeKi (nM)
M14
M27
M44-7

Data is for 6β-acetoxynortropane, a derivative of nortropine.

Monoamine Transporters

The nortropane scaffold has been extensively explored in the development of potent inhibitors of monoamine transporters, including the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET).[6][7] Modifications to the nortropane structure, particularly at the nitrogen atom, have yielded compounds with significant affinity and selectivity for these transporters.[1]

Table 2: Binding Affinities (Ki) of Nortropane Derivatives for Monoamine Transporters

CompoundTargetKi (nM)
3β-(4-ethyl-3-iodophenyl)nortropane-2β-carboxylic acid methyl esterSERTHigh Affinity
Benztropine AnaloguesDAT1.8 - 40

Note: Data presented is for nortropane derivatives, not nortropine itself.

Glycine (B1666218) Receptors

Esters of nortropine have been investigated for their ability to modulate glycine receptors, which are critical inhibitory ligand-gated ion channels in the central nervous system.[1] These studies suggest that nortropane derivatives can function as allosteric modulators of glycine receptor activity.[1] While specific quantitative data for nortropine's direct effect on glycine receptors is lacking, the potential for the nortropane scaffold to influence glycinergic neurotransmission is an active area of research.

Signaling Pathways

The interaction of nortropane derivatives with their molecular targets initiates downstream signaling cascades that produce their physiological effects.

Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC). Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca [Ca2+]i ↑ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates M2_M4 M2, M4 Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ↓ ATP->cAMP

Caption: Muscarinic Receptor Signaling Pathways.
Monoamine Transporter Inhibition

Nortropane-based inhibitors of monoamine transporters block the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft into the presynaptic neuron. This action increases the concentration and duration of the neurotransmitter in the synapse, thereby enhancing neurotransmission.

Monoamine_Transporter_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitter Neurotransmitter (e.g., DA, NE, 5-HT) Transporter Monoamine Transporter (DAT, NET, SERT) Neurotransmitter->Transporter Binds to Postsynaptic Postsynaptic Receptor Neurotransmitter->Postsynaptic Activates Reuptake Reuptake Transporter->Reuptake Mediates Nortropane Nortropane Derivative Nortropane->Transporter Inhibits

Caption: Mechanism of Monoamine Transporter Inhibition.

Pharmacokinetics

Specific pharmacokinetic data for nortropine and its salts are not extensively documented. However, general principles for tropane alkaloids and data from related compounds can provide some insights. Being a relatively small and moderately lipophilic molecule, nortropine is expected to be absorbed orally and distributed throughout the body. Its salts, such as the hydrochloride form, are used to improve aqueous solubility and may enhance bioavailability.[1][3] The metabolism of nortropane-containing compounds often involves N-demethylation and ester hydrolysis, with the liver being the primary site of metabolism.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized method for determining the binding affinity of a test compound for muscarinic receptors using a competitive radioligand binding assay.[10][11][12][13]

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Unlabeled competitor (e.g., atropine for non-specific binding).

  • Test compound (nortropine or its salt/derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Add scintillation fluid to the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Membrane Homogenate B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Wash Filters to Remove Non-specific Binding C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50 & Ki Determination) E->F

Caption: Workflow for a Radioligand Binding Assay.
Functional Assay for Glycine Receptor Modulation

This protocol describes a method to assess the functional modulation of glycine receptors by a test compound using two-electrode voltage-clamp electrophysiology in Xenopus oocytes.[14][15][16][17]

Objective: To determine if a test compound potentiates or inhibits glycine-evoked currents.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the glycine receptor subunit(s) of interest.

  • Recording solution (e.g., ND96).

  • Glycine solutions of varying concentrations.

  • Test compound (nortropine ester or derivative).

  • Two-electrode voltage-clamp setup.

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes and inject them with the cRNA for the glycine receptor. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • Glycine Application: Perfuse the oocyte with a concentration of glycine that elicits a submaximal current (e.g., EC20).

  • Test Compound Application: Co-apply the test compound with the glycine solution and record the change in the current amplitude.

  • Washout: Wash the oocyte with the recording solution to return the current to baseline.

  • Data Analysis: Compare the peak current amplitude in the presence and absence of the test compound. An increase in current indicates potentiation, while a decrease indicates inhibition.

Glycine_Modulation_Workflow A Inject Xenopus Oocytes with GlyR cRNA B Two-Electrode Voltage-Clamp Recording A->B C Apply Submaximal Glycine (e.g., EC20) B->C D Co-apply Test Compound with Glycine C->D E Record Change in Current Amplitude D->E F Analyze Data for Potentiation or Inhibition E->F

Caption: Experimental Workflow for Glycine Receptor Modulation Assay.

Conclusion and Future Directions

The nortropane scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of ligands targeting a range of neurotransmitter systems. While direct pharmacological data for nortropine itself is limited, the extensive research on its derivatives underscores the significant potential of this chemical motif. Future research should focus on systematically characterizing the pharmacological profile of nortropine and its simple salts to establish a baseline for structure-activity relationship studies. Furthermore, the synthesis and evaluation of novel nortropane derivatives, guided by computational modeling and structural biology, will continue to provide valuable insights for the development of new therapeutics for neurological and psychiatric disorders.

References

Interaction of Nortropine Hydrochloride with Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the interaction between nortropine (B26686) hydrochloride and the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). It details the downstream signaling pathways modulated by these G-protein coupled receptors and presents established experimental protocols for determining the binding affinity and functional activity of ligands such as nortropine hydrochloride. While extensive literature searches did not yield specific quantitative binding or functional data for this compound at the individual muscarinic receptor subtypes, this guide serves as a foundational resource for researchers aiming to characterize such interactions. The methodologies provided herein are standard in the field and can be directly applied to generate the necessary quantitative data for a complete pharmacological profile of this compound.

Introduction to Muscarinic Receptors

Muscarinic acetylcholine receptors (mAChRs) are members of the G-protein coupled receptor (GPCR) superfamily and are crucial mediators of the parasympathetic nervous system.[1] They are activated by the endogenous neurotransmitter acetylcholine (ACh) and are involved in a wide array of physiological functions, including regulation of heart rate, smooth muscle contraction, and glandular secretions.[2][3] There are five distinct subtypes of muscarinic receptors, designated M1 through M5, each with a unique tissue distribution and signaling mechanism.[4][5]

The five subtypes can be broadly categorized into two families based on their G-protein coupling:

  • M1, M3, and M5 receptors typically couple to Gαq/11 proteins.[4]

  • M2 and M4 receptors preferentially couple to Gαi/o proteins.[4]

This differential coupling dictates the downstream intracellular signaling cascades initiated upon receptor activation.

Muscarinic Receptor Signaling Pathways

The activation of muscarinic receptors by an agonist initiates a cascade of intracellular events that ultimately lead to a physiological response. The specific pathway depends on the receptor subtype and the G-protein to which it couples.

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptors, upon activation, stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Nortropine (Ligand) M1_M3_M5 M1/M3/M5 Receptor Agonist->M1_M3_M5 Binds Gq_11 Gαq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response_Gq Cellular Response PKC->Cellular_Response_Gq Phosphorylates targets

Figure 1: Gq/11 Signaling Pathway for M1, M3, and M5 Muscarinic Receptors.

Gi/o-Coupled Receptors (M2, M4)

Activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4] The resulting decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA). Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Nortropine (Ligand) M2_M4 M2/M4 Receptor Agonist->M2_M4 Binds Gi_o Gαi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi Phosphorylates targets

Figure 2: Gi/o Signaling Pathway for M2 and M4 Muscarinic Receptors.

Quantitative Analysis of this compound Interaction

A thorough pharmacological characterization of this compound requires quantitative assessment of its binding affinity and functional activity at each of the five muscarinic receptor subtypes.

Binding Affinity

Binding affinity is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki). This value represents the concentration of the competing ligand (this compound) that will bind to 50% of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Note: Despite a comprehensive search of scientific literature and pharmacological databases, no specific Ki values for this compound at the M1-M5 muscarinic receptors were found. The following table is presented as a template and is populated with example data for other common muscarinic ligands to illustrate the conventional format for data presentation.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Nortropine HCl Data not availableData not availableData not availableData not availableData not available
Atropine (B194438)~1-2~1-2~1-2~1-2~1-2
Pirenzepine~20~800~300~100~400
Methoctramine~1000~10~500~100~1000
4-DAMP~10~100~1~10~10

Table 1: Example Binding Affinities (Ki) of Common Ligands at Human Muscarinic Receptors. Data are approximate and can vary based on experimental conditions.

Functional Activity

Functional activity is assessed through various in vitro assays that measure the cellular response to receptor activation. For antagonists, the potency is often expressed as an IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) or as a pA2 value derived from Schild analysis. For agonists, potency is expressed as an EC50 value (the concentration of agonist that produces 50% of the maximal response).

Note: Specific functional activity data (IC50, pA2, or EC50) for this compound at the M1-M5 muscarinic receptors were not found in the reviewed literature. The following table is a template illustrating how such data would be presented.

CompoundM1 Functional AssayM2 Functional AssayM3 Functional AssayM4 Functional AssayM5 Functional Assay
Nortropine HCl Data not availableData not availableData not availableData not availableData not available
Acetylcholine (EC50)~50 nM~100 nM~30 nM~80 nM~60 nM
Atropine (pA2)~9.0~9.0~9.0~9.0~9.0

Table 2: Example Functional Activities of Common Ligands at Human Muscarinic Receptors. Data are approximate and can vary based on the specific assay and cell system used.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of a compound like this compound at muscarinic receptors.

Radioligand Competition Binding Assay

This protocol is designed to determine the inhibition constant (Ki) of this compound at each of the five muscarinic receptor subtypes.

Materials:

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Unlabeled this compound.

  • Non-selective muscarinic antagonist for determining non-specific binding (e.g., atropine at a high concentration).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the radiolabeled antagonist at a concentration near its Kd, and varying concentrations of this compound. For total binding wells, omit the this compound. For non-specific binding wells, add a saturating concentration of atropine.

  • Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare Reagents: Cell Membranes, Radioligand, Nortropine HCl, Buffers B Set up 96-well Plate: Total Binding, Non-specific Binding, Competition Wells A->B C Incubate to Reach Equilibrium B->C D Filter to Separate Bound and Free Ligand C->D E Wash Filters to Remove Unbound Radioligand D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis: Calculate IC50 and Ki F->G

Figure 3: Experimental Workflow for Radioligand Competition Binding Assay.

Calcium Mobilization Functional Assay

This protocol is suitable for assessing the antagonist activity of this compound at the Gq/11-coupled M1, M3, and M5 receptors.

Materials:

  • Cell line stably expressing the muscarinic receptor of interest (M1, M3, or M5).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., carbachol).

  • This compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow to confluence.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the cells to take up the dye.

  • Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound (or vehicle for control wells) to the plate and incubate for a period to allow for receptor binding.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject a fixed concentration of the agonist (e.g., the EC80 concentration of carbachol) into each well and immediately begin recording the change in fluorescence over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (agonist alone) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium_Mobilization_Workflow A Seed Cells in Microplate B Load Cells with Calcium-Sensitive Dye A->B C Add Nortropine HCl (Antagonist) B->C D Measure Baseline Fluorescence C->D E Inject Agonist and Record Fluorescence Change D->E F Data Analysis: Determine IC50 E->F

Figure 4: Experimental Workflow for Calcium Mobilization Assay.

Conclusion

This compound, as a tropane (B1204802) alkaloid, is structurally related to known muscarinic receptor ligands. A comprehensive understanding of its pharmacological profile is essential for its potential development as a therapeutic agent or research tool. This guide has outlined the fundamental signaling pathways of the five muscarinic receptor subtypes and provided detailed, standardized protocols for determining the binding affinity and functional activity of this compound. While specific quantitative data for this compound are not currently available in the public domain, the experimental frameworks presented here offer a clear path for researchers to generate this critical information. The resulting data will be invaluable for elucidating the selectivity and potency of this compound, thereby informing its potential applications in pharmacology and medicine.

References

The Nortropane Scaffold: A Versatile Framework for Receptor Ligand Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nortropane scaffold, a bicyclic amine with the chemical formula C₇H₁₃N, serves as a fundamental structural motif in a wide array of biologically active molecules. Its rigid, conformationally constrained structure provides a unique three-dimensional framework that can be strategically functionalized to achieve high affinity and selectivity for various receptor targets. This guide explores the pivotal role of the nortropane scaffold in the development of receptor ligands, with a particular focus on its application in targeting neurotransmitter transporters and G-protein coupled receptors. We will delve into the structure-activity relationships, quantitative binding data, experimental protocols for synthesis and evaluation, and the associated signaling pathways of nortropane-based ligands.

The Nortropane Scaffold: Structure and Significance

The nortropane ring system is a bridged bicyclic amine, which imparts significant conformational rigidity. This rigidity is a key attribute in ligand design, as it reduces the entropic penalty upon binding to a receptor, often leading to higher affinity. The nitrogen atom within the bicyclic system is a focal point for chemical modification, allowing for the introduction of various substituents that can profoundly influence a ligand's pharmacological profile, including its affinity, selectivity, and functional activity (agonist, antagonist, or inhibitor).

Targeting Monoamine Transporters: DAT, SERT, and NET

Nortropane-based compounds have been extensively investigated as potent inhibitors of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

Dopamine Transporter (DAT) Ligands

The nortropane scaffold is a cornerstone in the development of high-affinity DAT ligands. Cocaine, a well-known tropane (B1204802) alkaloid (an N-methylated nortropane), exerts its stimulant effects primarily through the inhibition of DAT. Research has focused on developing nortropane analogs with improved selectivity and altered pharmacokinetic profiles to serve as potential treatments for cocaine addiction or as imaging agents for DAT.

The following table summarizes the in vitro binding affinities (Kᵢ values) of representative N-substituted nortropane analogs for the dopamine transporter.

CompoundN-SubstituentDAT Kᵢ (nM)Reference(s)
2β-carbomethoxy-3β-(4'-iodophenyl)nortropaneH27[1]
N-(propynyl)-2β-carbomethoxy-3β-(4'-iodophenyl)nortropanePropynyl14[1]
N-(crotyl)-2β-carbomethoxy-3β-(4'-iodophenyl)nortropaneCrotyl15[1]
N-(2-bromoprop-(2E)-enyl)-2β-carbomethoxy-3β-(4'-iodophenyl)nortropane2-Bromoprop-(2E)-enyl30[1]
N-(3-iodoprop-(2E)-enyl)-2β-carbomethoxy-3β-(4'-iodophenyl)nortropane (3d)3-Iodoprop-(2E)-enyl30[1]
N-(3-iodoprop-(2E)-enyl)-2β-carbomethoxy-3β-(3',4'-dichlorophenyl)nortropane (3b)3-Iodoprop-(2E)-enyl-[1]
N-(3-iodoprop-(2E)-enyl)-2β-carbomethoxy-3β-(4'-methylphenyl)nortropane (3c)3-Iodoprop-(2E)-enyl-[1]

Note: Specific Ki values for compounds 3b and 3c were not provided in the abstract, but they were described as high-affinity DAT reuptake agents.

Serotonin (SERT) and Norepinephrine (NET) Transporter Ligands

Modifications to the nortropane scaffold have also yielded potent and selective ligands for SERT and NET. The development of such ligands is of great interest for the treatment of depression, anxiety disorders, and other mood-related conditions.

The table below presents the binding affinities of selected nortropane derivatives for SERT and NET, highlighting the selectivity that can be achieved through chemical modification.

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)Selectivity (SERT/DAT)Reference(s)
2β-carbomethoxy-3β-(3'-((Z)-2-iodoethenyl)phenyl)nortropane (mZIENT, 1)0.2-32~160
2β-carbomethoxy-3β-(3'-((Z)-2-bromoethenyl)phenyl)nortropane (mZBrENT, 2)0.2-32~160

Note: The abstract did not provide a specific Ki value for NET but mentioned that compound 2 has a significantly higher affinity for NET than compound 1.

Targeting G-Protein Coupled Receptors (GPCRs)

The nortropane scaffold has also proven to be a valuable template for the design of ligands targeting GPCRs, such as muscarinic and adrenergic receptors.

Muscarinic M₂ Receptor Ligands

Certain nortropane derivatives have shown high affinity and selectivity for the muscarinic M₂ receptor, which is involved in regulating cardiac function and other physiological processes.

CompoundM₁ Kᵢ (nM)M₂ Kᵢ (nM)M₃ Kᵢ (nM)M₂ Selectivity over M₁M₂ Selectivity over M₃Reference(s)
6β-acetoxynortropane~578588.1 ± 23.8~6167~65-fold~70-fold[2]
6β-acetoxynortropane (repeat)-71.6 ± 4.8---[2]
6β-(4'-iodobenzyl)ether-nortropane (5b)>10,000>10,000>10,000--[2]
6β-(4'-iodobenzoate)-nortropane (5c)>10,000>10,000>10,000--[2]
Alpha-1D Adrenergic Receptor Ligands

The versatility of the nortropane scaffold is further demonstrated by its use in developing selective ligands for the alpha-1D adrenergic receptor, a target for conditions such as benign prostatic hyperplasia. A novel lead compound, 6β-phenyl-8-azabicyclo[3.2.1]octan-3-spiro-2'-(1',3'-dioxolane)-6-ol, has been identified with selectivity for this receptor subtype.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in ligand development. Below are representative protocols for the synthesis and evaluation of nortropane-based compounds.

General Synthesis of N-Substituted Nortropane Analogs

A common synthetic route to N-substituted nortropane analogs involves the N-demethylation of a corresponding tropane derivative to yield the nortropane core, followed by N-alkylation or N-arylation.

Example: Synthesis of N-(3-iodoprop-(2E)-enyl)-2β-carbomethoxy-3β-(4'-iodophenyl)nortropane

  • N-Demethylation of β-CIT: 2β-carbomethoxy-3β-(4'-iodophenyl)tropane (β-CIT) is treated with a demethylating agent, such as 1-chloroethyl chloroformate followed by methanolysis, to yield 2β-carbomethoxy-3β-(4'-iodophenyl)nortropane.

  • N-Alkylation: The resulting nortropane derivative is then reacted with (E)-1,3-diiodopropene in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetonitrile (B52724) to yield the final product.

In Vitro Receptor Binding Assay Protocol

Competitive radioligand binding assays are a standard method for determining the affinity of a test compound for a specific receptor.

Protocol for Monoamine Transporter Binding Assay:

  • Tissue Preparation: Rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.

  • Radioligand Incubation: Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [³H]GBR-12935 for DAT, [³H]paroxetine for SERT, or [³H]nisoxetine for NET) and varying concentrations of the nortropane test compound.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in receptor signaling and experimental procedures can greatly enhance understanding.

Signaling Pathways

The following diagrams, rendered using the DOT language, illustrate the signaling cascades initiated by the activation of receptors targeted by nortropane-based ligands.

M2_Muscarinic_Receptor_Signaling Ligand Nortropane Agonist M2R M2 Muscarinic Receptor Ligand->M2R Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Decreased Heart Rate) PKA->CellularResponse Phosphorylates Targets

Caption: M2 Muscarinic Receptor Signaling Pathway.

Alpha1D_Adrenergic_Receptor_Signaling Ligand Nortropane Ligand A1DR Alpha-1D Adrenergic Receptor Ligand->A1DR Gq Gq Protein A1DR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Phosphorylates Targets

Caption: Alpha-1D Adrenergic Receptor Signaling Pathway.

Monoamine_Transporter_Inhibition cluster_pre cluster_post Presynaptic Presynaptic Neuron Vesicle Vesicle Postsynaptic Postsynaptic Neuron Receptor Postsynaptic Receptor SynapticCleft Synaptic Cleft NT_out Neurotransmitter Vesicle->NT_out Release DAT Monoamine Transporter (DAT/SERT/NET) NT_in Neurotransmitter Signal Signal Propagation Receptor->Signal Activates NT_out->DAT Reuptake NT_out->Receptor Binds Nortropane Nortropane Inhibitor Nortropane->DAT Blocks

Caption: Mechanism of Monoamine Transporter Inhibition.

Experimental Workflows

The following diagrams illustrate typical workflows for the synthesis and screening of nortropane-based ligands.

Synthesis_Workflow Start Starting Material (e.g., Tropinone) Step1 Chemical Modification 1 (e.g., Reduction) Start->Step1 Intermediate1 Intermediate Product Step1->Intermediate1 Step2 Chemical Modification 2 (e.g., N-demethylation) Intermediate1->Step2 NortropaneCore Nortropane Scaffold Step2->NortropaneCore Step3 N-Substitution NortropaneCore->Step3 FinalProduct Final Nortropane Ligand Step3->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

Caption: General Synthetic Workflow for Nortropane Ligands.

Screening_Workflow Start Compound Library of Nortropane Analogs PrimaryScreen Primary Screening (e.g., Radioligand Binding Assay) Start->PrimaryScreen HitIdentification Hit Identification (Compounds with High Affinity) PrimaryScreen->HitIdentification SecondaryScreen Secondary Screening (e.g., Functional Assays) HitIdentification->SecondaryScreen Hits NoHit Inactive Compounds HitIdentification->NoHit No Hits LeadSelection Lead Compound Selection (Potency and Selectivity) SecondaryScreen->LeadSelection Optimization Lead Optimization (SAR Studies) LeadSelection->Optimization Leads NoLead Non-selective/ Low Potency Hits LeadSelection->NoLead No Leads Candidate Preclinical Candidate Optimization->Candidate

Caption: In Vitro Screening Workflow for Nortropane Ligands.

Conclusion

The nortropane scaffold remains a highly privileged structure in the field of medicinal chemistry and receptor ligand development. Its rigid framework provides a solid foundation for the design of potent and selective modulators of a diverse range of biological targets. The extensive research into nortropane-based ligands for monoamine transporters and GPCRs has not only yielded valuable pharmacological tools and potential therapeutic agents but has also provided deep insights into the structure-activity relationships that govern ligand-receptor interactions. Future work in this area will likely focus on the development of nortropane derivatives with even greater subtype selectivity and tailored pharmacokinetic properties for enhanced therapeutic efficacy and reduced side effects.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Nortropane Derivatives from 6β-hydroxytropinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of nortropane derivatives, specifically 6β-hydroxynortropinone, from the starting material 6β-hydroxytropinone. This transformation is a key step in the development of various biologically active compounds, including potential radiotracers for medical imaging and antagonists for opioid receptors.

The core of this process involves the N-demethylation of the tropane (B1204802) scaffold. This protocol outlines a robust multi-step synthesis that includes the protection of reactive functional groups, the critical N-demethylation reaction, and subsequent deprotection to yield the desired nortropane derivative.

Overview of the Synthetic Pathway

The conversion of 6β-hydroxytropinone to 6β-hydroxynortropinone is achieved through a three-stage process:

  • Protection of the Hydroxyl and Ketone Groups: To prevent unwanted side reactions during the N-demethylation step, the 6-hydroxyl and 3-keto groups of 6β-hydroxytropinone are protected. The hydroxyl group is converted to a silyl (B83357) ether, and the ketone is transformed into a ketal.

  • N-demethylation: The protected tropinone (B130398) derivative undergoes N-demethylation to remove the methyl group from the nitrogen atom, forming the nortropane core.

  • Deprotection: The protecting groups are removed to regenerate the hydroxyl and ketone functionalities, yielding the final product, 6β-hydroxynortropinone.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified.

Materials:

  • 6β-hydroxytropinone

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole (B134444)

  • Dichloromethane (DCM)

  • Ethylene (B1197577) glycol

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • 1-Chloroethyl chloroformate (ACE-Cl)

  • Proton sponge (1,8-Bis(dimethylamino)naphthalene)

  • 1,2-Dichloroethane (DCE)

  • Methanol (B129727) (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Step 1: Protection of 6β-hydroxytropinone

This step involves the protection of the hydroxyl group as a TBDMS ether followed by the protection of the ketone as an ethylene ketal.

Protocol:

  • Hydroxyl Protection:

    • Dissolve 6β-hydroxytropinone (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the flask.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude TBDMS-protected intermediate.

  • Ketone Protection:

    • To a solution of the crude TBDMS-protected intermediate in toluene, add ethylene glycol (5.0 eq) and a catalytic amount of p-TsOH.

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

    • Reflux the mixture until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to afford the fully protected 6β-(tert-butyldimethylsilyloxy)tropinone ethylene ketal.

Step 2: N-demethylation

The N-demethylation is achieved using 1-chloroethyl chloroformate (ACE-Cl).

Protocol:

  • Dissolve the protected 6β-(tert-butyldimethylsilyloxy)tropinone ethylene ketal (1.0 eq) and proton sponge (1.2 eq) in anhydrous DCE.

  • Add ACE-Cl (1.2 eq) dropwise to the solution at 0 °C.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in methanol and heat to reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent in vacuo to yield the crude N-demethylated carbamate (B1207046) intermediate.

Step 3: Deprotection

The final step involves the removal of the silyl ether, ketal, and carbamate protecting groups.

Protocol:

  • Dissolve the crude carbamate intermediate from the previous step in methanol.

  • Add aqueous HCl (e.g., 2 M) to the solution.

  • Stir the mixture at room temperature and monitor the deprotection of the ketal and silyl ether by TLC.

  • Once the deprotection of the ketal and silyl group is complete, heat the reaction mixture to reflux to facilitate the hydrolysis of the carbamate.

  • After completion of the reaction, cool the mixture and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol).

  • Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 6β-hydroxynortropinone.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 6β-hydroxynortropinone from 6β-hydroxytropinone. Please note that yields are hypothetical and based on typical values for similar transformations.

StepReactantReagent(s)ProductMolecular Weight ( g/mol )Hypothetical Yield (%)
1a6β-hydroxytropinoneTBDMSCl, Imidazole6β-(tert-butyldimethylsilyloxy)tropinone269.4695
1b6β-(tert-butyldimethylsilyloxy)tropinoneEthylene glycol, p-TsOH6β-(tert-butyldimethylsilyloxy)tropinone ethylene ketal313.5290
2Protected Tropinone KetalACE-Cl, Proton Sponge; then MeOHN-carbomethoxy-6β-(tert-butyldimethylsilyloxy)nortropinone ethylene ketal357.5485
3N-carbomethoxy-nortropinone derivativeaq. HCl; then NaHCO₃6β-hydroxynortropinone141.1780

Visualization of Workflow and Pathways

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

G Experimental Workflow for the Synthesis of 6β-hydroxynortropinone start Start: 6β-hydroxytropinone step1 Step 1: Protection - TBDMSCl, Imidazole - Ethylene glycol, p-TsOH start->step1 step2 Step 2: N-demethylation - ACE-Cl, Proton Sponge - Methanol step1->step2 step3 Step 3: Deprotection - Aqueous HCl - NaHCO3 step2->step3 purification Purification (Column Chromatography) step3->purification end_product End Product: 6β-hydroxynortropinone purification->end_product

Caption: Overall experimental workflow.

G Chemical Pathway for the Synthesis of 6β-hydroxynortropinone cluster_0 Protection cluster_1 N-demethylation cluster_2 Deprotection A 6β-hydroxytropinone B 6β-(tert-butyldimethylsilyloxy)tropinone A->B TBDMSCl, Imidazole C Protected Tropinone Ketal B->C Ethylene glycol, p-TsOH D N-demethylated Carbamate Intermediate C->D 1. ACE-Cl 2. MeOH E 6β-hydroxynortropinone D->E aq. HCl

Caption: Chemical reaction pathway.

Application Notes & Protocols: Solid-Phase Synthesis of Tropane Alkaloids Utilizing Nortropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a representative protocol for the solid-phase synthesis of tropane (B1204802) alkaloids, using nortropine (B26686) hydrochloride as a key building block. While solution-phase synthesis of tropane derivatives is well-established, solid-phase synthesis (SPS) offers significant advantages in terms of purification, automation, and the potential for combinatorial library generation. This document outlines a proposed strategy for the immobilization of nortropine onto a solid support and its subsequent chemical modifications to generate a variety of tropane alkaloid analogs.

Tropane alkaloids are a class of bicyclic alkaloids known for their significant physiological effects and therapeutic applications.[1] The tropane core, an 8-azabicyclo[3.2.1]octane skeleton, is a privileged scaffold in medicinal chemistry.[2][3] Nortropine, the N-demethylated analog of tropine, serves as a versatile precursor for the synthesis of diverse tropane derivatives.[1] The use of solid-phase synthesis can streamline the production of these compounds, facilitating the exploration of structure-activity relationships.

Conceptual Workflow for Solid-Phase Synthesis of Tropane Alkaloids

The proposed solid-phase synthesis strategy involves the following key stages:

  • Resin Selection and Nortropine Immobilization: A suitable resin with an appropriate linker is chosen to anchor the nortropine molecule. Immobilization can occur via the secondary amine or the hydroxyl group of nortropine.

  • On-Resin Chemical Modifications: The resin-bound nortropine is subjected to a series of chemical transformations to build the desired tropane alkaloid structure. This can include N-acylation, N-alkylation, and esterification of the hydroxyl group.

  • Cleavage from the Solid Support: The final tropane alkaloid derivative is cleaved from the resin to yield the product in solution.

  • Purification: The cleaved product is purified to remove any residual reagents or byproducts.

Experimental Protocols

The following protocols are representative and may require optimization based on the specific target molecule and the resin used.

Protocol 1: Immobilization of N-Boc-Nortropine on Merrifield Resin

This protocol describes the immobilization of nortropine via its secondary amine. The amine is first protected with a Boc group, and the hydroxyl group is then used to attach to a chloromethylated polystyrene resin (Merrifield resin).

Materials:

  • Nortropine hydrochloride

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Merrifield resin (chloromethylated polystyrene)

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • Potassium iodide (KI) (optional)

Procedure:

  • N-Boc Protection of Nortropine:

    • Suspend this compound (1.0 eq.) in DCM.

    • Add TEA (2.2 eq.) and stir for 15 minutes.

    • Add (Boc)₂O (1.1 eq.) and stir at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-nortropine.

  • Formation of the Cesium Alkoxide:

    • Dissolve N-Boc-nortropine (1.5 eq. relative to resin loading) in a minimal amount of MeOH.

    • Add an aqueous solution of Cs₂CO₃ (0.5 eq.) and stir for 1 hour.

    • Remove the solvent under reduced pressure to obtain the cesium salt of N-Boc-nortropine as a solid.

  • Immobilization on Merrifield Resin:

    • Swell the Merrifield resin (1.0 eq.) in DMF for 1 hour in a reaction vessel.

    • Add the dried cesium salt of N-Boc-nortropine to the swollen resin.

    • Add a catalytic amount of KI (optional, to facilitate the reaction).

    • Heat the mixture at 50-60°C and shake for 24-48 hours.

    • Filter the resin and wash sequentially with DMF, DMF/water (1:1), water, MeOH, and DCM.

    • Dry the resin under vacuum.

Protocol 2: On-Resin N-Deprotection and N-Acylation

This protocol details the removal of the Boc protecting group and subsequent acylation of the resin-bound nortropine.

Materials:

  • N-Boc-nortropine-functionalized Merrifield resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Carboxylic acid (R-COOH)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • N-Boc Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.

    • Filter and wash the resin with DCM.

    • Neutralize the resin with a solution of 10% DIPEA in DMF.

    • Wash the resin thoroughly with DMF and DCM.

  • N-Acylation:

    • Swell the deprotected resin in DMF.

    • In a separate flask, pre-activate the carboxylic acid (3.0 eq.) with PyBOP (3.0 eq.) and DIPEA (6.0 eq.) in DMF for 15 minutes.

    • Add the activated carboxylic acid solution to the resin.

    • Shake the reaction mixture at room temperature for 4-12 hours.

    • Filter the resin and wash sequentially with DMF, MeOH, and DCM.

    • Dry the resin under vacuum.

Protocol 3: Cleavage from the Resin

This protocol describes the cleavage of the final tropane alkaloid from the Merrifield resin using hydrofluoric acid (HF). Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized fume hood with appropriate personal protective equipment.

Materials:

Procedure:

  • HF Cleavage:

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add anisole (10% v/v) as a scavenger.

    • Cool the apparatus to 0°C.

    • Carefully condense anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen.

  • Product Precipitation and Isolation:

    • Wash the remaining residue with cold diethyl ether to precipitate the crude product.

    • Filter the precipitate and wash with additional cold diethyl ether.

    • Dry the crude product under vacuum.

    • Purify the crude product using an appropriate method, such as HPLC or column chromatography.

Data Presentation

The following tables summarize hypothetical quantitative data for the solid-phase synthesis of a representative tropane alkaloid. These values are based on typical efficiencies observed in solid-phase organic synthesis and are intended for illustrative purposes.

Table 1: Resin Loading and Functionalization

StepParameterValue
Resin Loading Initial Resin Substitution1.0 mmol/g
N-Boc-Nortropine Loading Efficiency75-85%
Final Resin Loading0.75-0.85 mmol/g
N-Acylation Acylation Yield>95%

Table 2: Cleavage and Product Purity

ParameterValue
Cleavage Yield 70-90%
Crude Product Purity (by HPLC) 65-85%
Final Purity after Purification >98%

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Caption: Workflow for the solid-phase synthesis of a tropane alkaloid.

Caption: Key components and advantages of the solid-phase synthesis approach.

References

Application Notes and Protocols: Nortropine Hydrochloride in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of nortropine (B26686) hydrochloride in pharmaceutical development. Nortropine, a demethylated derivative of tropine, serves as a crucial starting material and versatile scaffold for the synthesis of a wide array of pharmacologically active compounds.[1][2] Its unique bicyclic structure is a key feature in the development of drugs targeting the central and peripheral nervous systems.[1][2]

Nortropine Hydrochloride as a Synthetic Intermediate

This compound is a fundamental building block in medicinal chemistry, primarily utilized for the synthesis of tropane (B1204802) alkaloids and their analogs.[1] Its secondary amine and hydroxyl group offer two reactive sites for chemical modification, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of N-Substituted Nortropine Derivatives

The nitrogen atom of the nortropane skeleton is a common site for modification to modulate pharmacological activity. N-alkylation of nortropine can lead to compounds with altered receptor affinity and selectivity.

This protocol describes a general procedure for the N-alkylation of nortropine.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride and generate the free base in situ.

  • Add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the N-alkylated nortropine derivative.

Workflow for N-Alkylation of Nortropine

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Nortropine_HCl Nortropine HCl Reaction_Vessel Reaction at 60-80 °C Nortropine_HCl->Reaction_Vessel Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Reaction Completion Extraction Extraction with EtOAc Quench->Extraction Wash Wash with Water & Brine Extraction->Wash Drying Dry over Na₂SO₄ Wash->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product N-Alkyl-Nortropine Chromatography->Final_Product

Synthetic workflow for N-alkylation of nortropine.
Synthesis of Nortropine Esters

Esterification of the hydroxyl group of nortropine is another common modification to generate derivatives with diverse pharmacological profiles, particularly as anticholinergic agents.

This protocol details the synthesis of nortropine benzoate, a representative nortropine ester.

Materials:

  • Nortropine

  • Benzoyl chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolve nortropine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain nortropine benzoate.

Workflow for Nortropine Esterification

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Nortropine Nortropine Reaction_Vessel Reaction at 0 °C to RT Nortropine->Reaction_Vessel Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Reaction_Vessel Base Base (e.g., TEA) Base->Reaction_Vessel Solvent Solvent (e.g., DCM) Solvent->Reaction_Vessel Wash_NaHCO3 Wash with NaHCO₃ Reaction_Vessel->Wash_NaHCO3 Reaction Completion Wash_HCl Wash with 1M HCl Wash_NaHCO3->Wash_HCl Wash_Brine Wash with Brine Wash_HCl->Wash_Brine Drying Dry over MgSO₄ Wash_Brine->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Nortropine Ester Chromatography->Final_Product

Synthetic workflow for nortropine esterification.

Pharmacological Applications of Nortropine Derivatives

Derivatives of nortropine have been investigated for a range of pharmacological activities, with notable applications as anticholinergic agents, dopamine (B1211576) transporter (DAT) ligands, and potential bronchodilators.

Anticholinergic Activity at Muscarinic Receptors

Nortropane-based compounds are well-known for their interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs), acting as antagonists. This activity is the basis for their use in treating a variety of conditions, including overactive bladder, and as antidotes to certain nerve agents.

Signaling Pathway of Muscarinic Receptor Antagonism

Muscarinic_Antagonism cluster_membrane Cell Membrane mAChR Muscarinic Receptor (M1, M3, M5) Gq_protein Gq Protein mAChR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Cleaves PIP₂ into Acetylcholine Acetylcholine Acetylcholine->mAChR Binds & Activates Nortropine_Derivative Nortropine Derivative (Antagonist) Nortropine_Derivative->mAChR Binds & Blocks Calcium_Release Intracellular Ca²⁺ Release IP3_DAG->Calcium_Release Cellular_Response Cellular Response Calcium_Release->Cellular_Response

Mechanism of muscarinic receptor antagonism.
CompoundReceptor SubtypeKᵢ (nM)Reference
6β-acetoxynortropaneM₂70-90[3]
6β-acetoxynortropaneM₁>4550[3]
6β-acetoxynortropaneM₃>5000[3]

This protocol outlines a method for determining the binding affinity of nortropine derivatives to muscarinic receptors.[4][5]

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (e.g., from CHO cells)

  • Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS)

  • Test compounds (nortropine derivatives) at various concentrations

  • Non-specific binding control (e.g., a high concentration of atropine)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters (pre-soaked in polyethylenimine)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice. Resuspend the membranes in ice-cold binding buffer.

  • Assay Setup: In a 96-well plate, add the binding buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Initiate Binding: Add the membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Ligands

N-substituted nortropane analogs have shown high affinity and selectivity for the dopamine transporter, making them valuable research tools and potential therapeutic agents for conditions such as ADHD and substance abuse.[6]

CompoundKᵢ (nM) for DATReference
N-(3-iodoprop-(2E)-enyl)-2β-carbomethoxy-3β-(4'-iodophenyl)nortropane30[6]
N-propynyl-2β-carbomethoxy-3β-(4'-iodophenyl)nortropane14[6]
N-crotyl-2β-carbomethoxy-3β-(4'-iodophenyl)nortropane15[6]
Potential as Bronchodilators

The anticholinergic properties of some nortropane derivatives suggest their potential application as bronchodilators for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). By blocking muscarinic receptors in the airways, these compounds can lead to smooth muscle relaxation and bronchodilation. Further research is needed to develop nortropine-based compounds with optimal efficacy and safety profiles for this indication.

Conclusion

This compound is an indispensable starting material in pharmaceutical development, providing a versatile scaffold for the synthesis of a multitude of biologically active molecules. Its derivatives have shown significant promise as potent and selective ligands for various G-protein coupled receptors and transporters. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on the nortropane framework.

References

Application Notes and Protocols for Nortropine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for Nortropine hydrochloride in a cell culture setting. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this document presents generalized protocols and inferred signaling pathways based on its structural similarity to other tropane (B1204802) alkaloids and neurologically active compounds. Researchers should use this information as a starting point and optimize the protocols for their specific cell lines and experimental questions.

This compound is a derivative of tropine (B42219) and a metabolite of atropine. It serves as a versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] Its bicyclic structure suggests potential interactions with various receptors and transporters, making it a compound of interest for neuroscience research.[1][2]

Data Presentation

Cell LineAssay TypeParameterValue (e.g., µM)Notes
e.g., SH-SY5YCell Viability (MTT)IC50 (48h)User-definedNeuroblastoma cell line
e.g., HEK293Receptor BindingKi (Muscarinic M1)User-definedExpressing specific receptor
e.g., Caco-2Cytotoxicity (LDH)EC50 (24h)User-definedIntestinal epithelial cell line

Experimental Protocols

The following are detailed, generalized protocols for key experiments that can be adapted for investigating the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation and viability.

Materials:

  • This compound

  • Target cell line (e.g., SH-SY5Y, PC-12)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Receptor Binding Assay (Competitive Binding)

This protocol can be used to investigate the binding affinity of this compound to specific receptors, such as muscarinic acetylcholine (B1216132) receptors, which are known targets for related tropane alkaloids.

Materials:

  • This compound

  • Cell membranes or whole cells expressing the target receptor (e.g., HEK293 cells transfected with a specific muscarinic receptor subtype)

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-N-methylscopolamine)

  • Assay buffer (specific to the receptor)

  • Wash buffer (ice-cold)

  • Unlabeled competitor (for determining non-specific binding)

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, radiolabeled ligand, and cell membranes/cells.

    • Non-specific Binding: Assay buffer, radiolabeled ligand, a high concentration of unlabeled competitor, and cell membranes/cells.

    • Competitive Binding: Assay buffer, radiolabeled ligand, varying concentrations of this compound, and cell membranes/cells.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Visualizations

Signaling Pathways

Given the structural similarities of this compound to other tropane alkaloids and its potential application in neuroscience research, it may modulate neurotransmitter signaling pathways. The following diagram illustrates a hypothetical signaling pathway involving G-protein coupled receptors (GPCRs), such as muscarinic acetylcholine receptors, which are known targets of tropane alkaloids.

Nortropine_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR (e.g., Muscarinic Receptor) G_Protein G-Protein Activation/Inhibition Receptor->G_Protein Nortropine Nortropine hydrochloride Nortropine->Receptor Binds Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Downstream_Effectors Downstream Effectors (e.g., PKA, PKC) Second_Messenger->Downstream_Effectors Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) Downstream_Effectors->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing the effects of this compound in cell culture.

Experimental_Workflow Start Start: Hypothesis Formulation Preparation Prepare Nortropine HCl Stock and Cell Cultures Start->Preparation Viability Primary Screening: Cell Viability Assay (e.g., MTT) Preparation->Viability Dose_Response Determine IC50 Viability->Dose_Response Secondary_Assay Secondary Assays: - Receptor Binding - Apoptosis Assay - Gene Expression Analysis Dose_Response->Secondary_Assay Data_Analysis Data Analysis and Interpretation Secondary_Assay->Data_Analysis Conclusion Conclusion and Further Studies Data_Analysis->Conclusion

Caption: General experimental workflow for this compound studies.

References

Quantitative Analysis of Nortropine Hydrochloride: A Detailed Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols and comparative data for the quantitative analysis of Nortropine (B26686) hydrochloride, a significant tropane (B1204802) alkaloid and a primary metabolite of atropine (B194438) and scopolamine. The accurate quantification of Nortropine hydrochloride is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, metabolic research, forensic toxicology, and quality control of pharmaceutical products. This document outlines various analytical techniques, with a focus on chromatographic methods, to ensure precise and reliable measurements.

Introduction

Nortropine is a key intermediate in the synthesis of various pharmaceuticals and a metabolite of several tropane alkaloids.[1] Its quantification is essential for understanding the metabolism and pharmacokinetics of related drugs. This note details validated analytical methods for the determination of this compound in various matrices, including pharmaceutical formulations and biological samples. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, the feasibility of UV-Vis spectrophotometry is explored.

Chromatographic Methods for this compound Quantification

Chromatographic techniques are the most widely used methods for the analysis of tropane alkaloids due to their high selectivity and sensitivity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound, particularly in complex biological matrices. It offers the advantage of direct analysis without the need for derivatization.[1]

Objective: To develop a rapid and sensitive method for the direct quantification of nortropine in aqueous or biological samples without derivatization.[1]

Instrumentation:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable reversed-phase column, such as a C18 column.

Reagents and Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid

  • Deionized water

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.[1]

  • Sample Preparation (for biological samples like plasma or urine):

    • Perform protein precipitation by adding three volumes of cold acetonitrile to the sample.

    • Vortex the mixture and then centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The specific gradient program should be optimized for best separation.

    • Flow Rate: Typically 0.3 - 0.5 mL/min.

    • Injection Volume: 5 µL.[1]

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of Nortropine. The specific m/z transitions should be determined by infusing a standard solution of this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the Nortropine standards against their concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Prepare Nortropine HCl Stock & Calibration Standards LC_Separation LC Separation (Reversed-Phase Column) Standard_Prep->LC_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Calibration_Curve Construct Calibration Curve MS_Detection->Calibration_Curve Quantification Quantify Nortropine HCl in Samples Calibration_Curve->Quantification

LC-MS/MS workflow for this compound quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of this compound. Due to the polar nature and low volatility of Nortropine, derivatization is typically required to improve its chromatographic behavior.[1]

Objective: To quantify nortropine in biological matrices using a derivatization-based GC-MS method.[1]

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.[1]

  • Mass Spectrometer: A mass selective detector.

  • Analytical Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent capillary column.[1]

Reagents and Materials:

  • This compound reference standard

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Ethyl Acetate (GC grade)[1]

  • Methanol (HPLC grade)[1]

  • Solid Phase Extraction (SPE) C18 cartridges (for sample clean-up)[1]

  • Phosphate buffer (pH 6.0)[1]

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation and Derivatization:

    • Sample Clean-up (if necessary): For complex matrices, perform a Solid Phase Extraction (SPE) using C18 cartridges to remove interfering substances.

    • Derivatization:

      • Evaporate the solvent from the sample or standard.

      • Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., ethyl acetate).

      • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization reaction, which improves the volatility and thermal stability of nortropine.[1]

  • Chromatographic Conditions:

    • Injection Volume: 1 µL.[1]

    • Inlet Temperature: 250°C.[1]

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized Nortropine.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the derivatized Nortropine standards against their concentrations.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare Nortropine HCl Stock & Calibration Standards Derivatization Derivatization (e.g., with BSTFA) Standard_Prep->Derivatization Sample_Cleanup Sample Clean-up (e.g., SPE) Sample_Cleanup->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Calibration_Curve Construct Calibration Curve MS_Detection->Calibration_Curve Quantification Quantify Nortropine HCl in Samples Calibration_Curve->Quantification

GC-MS workflow for this compound quantification.

UV-Vis Spectrophotometry

Quantitative Data Summary

The following tables summarize the quantitative data for the described analytical methods.

Table 1: LC-MS/MS Method for Nortropine Quantification [1]

ParameterValue
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Quantification (LOQ)0.5 ng/mL
Limit of Detection (LOD)Not specified
RecoveryNot specified

Table 2: GC-MS Method for Nortropine Quantification [1]

ParameterValue
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Quantification (LOQ)10 ng/mL
Limit of Detection (LOD)Not specified
RecoveryNot specified

Conclusion

Both LC-MS/MS and GC-MS are reliable and sensitive methods for the quantification of this compound. The choice of method will depend on the specific application, the required sensitivity, and the available instrumentation. LC-MS/MS offers the advantage of direct analysis without derivatization, making it a faster and more high-throughput option.[1] GC-MS, while requiring a derivatization step, is also a robust and widely available technique. Direct UV-Vis spectrophotometry is not recommended for this compound quantification due to its lack of a strong chromophore. The detailed protocols and comparative data provided in this application note will serve as a valuable resource for researchers and scientists in the field.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Nortropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nortropine is a key intermediate in the synthesis of several tropane (B1204802) alkaloids, which have significant pharmaceutical applications. Accurate and reliable analytical methods are crucial for monitoring its purity and ensuring the quality of final products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and specificity.[1][2] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of Nortropine hydrochloride.[3][4][5] The described protocol provides a straightforward and reproducible approach for the separation and quantification of this compound in various sample matrices.

Experimental Protocols

1. Instrumentation and Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes.

  • Syringe filters (e.g., 0.45 µm).

2. Reagents and Materials

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier.[6][7] For example, a mobile phase can be prepared by mixing a phosphate buffer (pH adjusted to a specific value, e.g., 6.3) with methanol or acetonitrile in a defined ratio (e.g., 5:95 v/v).[7]

    • An alternative is to use an acidic mobile phase, such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[6]

    • All mobile phase components should be filtered through a 0.45 µm membrane filter and degassed using sonication before use.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a desired concentration range for calibration.

  • Sample Solution Preparation:

    • The sample preparation will depend on the matrix. For bulk drug samples, dissolve a known amount in the mobile phase to obtain a concentration within the calibration range.

    • For more complex matrices, an extraction step may be necessary. This could involve solid-phase extraction or liquid-liquid extraction to isolate the analyte of interest.[3]

4. Chromatographic Conditions

  • Column: A C18 reversed-phase column is commonly used for the analysis of tropane alkaloids.[1] A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size.[7]

  • Mobile Phase: As described in the "Mobile Phase Preparation" section. The separation can be performed using either an isocratic or a gradient elution.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Column Temperature: The analysis is usually performed at ambient temperature, but a controlled column temperature (e.g., 45°C) can improve reproducibility.[8]

  • Detection Wavelength: UV detection is commonly carried out at a wavelength where the analyte exhibits significant absorbance, for instance, around 210 nm or 239 nm.[9]

  • Injection Volume: A typical injection volume is 20 µL.[7]

Data Presentation

The following table summarizes typical quantitative data that can be obtained from the HPLC analysis of this compound, based on similar compounds and general tropane alkaloid analysis.

ParameterValueReference
Retention Time (min) 8.459[7]
Linearity Range (µg/mL) 2 - 12[7][9]
Correlation Coefficient (r²) > 0.999[7]
Limit of Detection (LOD) (µg/mL) 0.1049[7]
Limit of Quantification (LOQ) (µg/mL) 0.3180[7]
Accuracy (% Recovery) 98 - 102[9]
Precision (% RSD) < 2[9]

Mandatory Visualization

The following diagram illustrates the general workflow for the development of an HPLC method for this compound.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Routine Analysis A Define Analytical Requirements B Prepare Standard and Sample Solutions A->B C Select HPLC Column (e.g., C18) B->C D Optimize Mobile Phase (Composition & pH) C->D E Set Detection Wavelength D->E F Optimize Flow Rate and Temperature E->F G Linearity & Range F->G Proceed to Validation H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Sample Analysis J->K Implement Method L Data Processing and Reporting K->L

HPLC Method Development Workflow for this compound.

References

Application Note and Protocol: Gas Chromatography-Mass Spectrometry of Nortropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropine (B26686) is a significant tropane (B1204802) alkaloid and a primary metabolite of atropine (B194438) and scopolamine.[1] Its accurate detection and quantification in biological matrices are essential for pharmacokinetic studies, drug metabolism research, and forensic toxicology.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of nortropine. Due to the polar nature of the nortropine molecule, derivatization is typically employed to increase its volatility and thermal stability, ensuring robust and reproducible analysis.[1][2] This document provides a detailed protocol for the GC-MS analysis of nortropine hydrochloride, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound.

Materials and Reagents
  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Trifluoroacetic anhydride (B1165640) (TFAA)

  • Ethyl Acetate (B1210297) (GC grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate (B84403) buffer (pH 6.0)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., Atropine-d3 or other suitable deuterated analog)

Sample Preparation

A robust sample preparation protocol is crucial for accurate and sensitive analysis. The following is a general procedure for biological matrices such as plasma or urine, which may require optimization based on the specific matrix.

  • Standard Preparation : Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by serial dilution in methanol or a suitable solvent.

  • Internal Standard : Add the internal standard to all samples, calibration standards, and quality control samples.

  • Solid Phase Extraction (SPE) :

    • Condition a C18 SPE cartridge with methanol followed by phosphate buffer (pH 6.0).

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the nortropine with an appropriate solvent such as ethyl acetate or a mixture of dichloromethane (B109758) and isopropanol.

  • Drying : Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Derivatization : To improve the volatility and thermal stability of nortropine, derivatization is necessary.[1][2] Two common methods are silylation and acylation.

    • Silylation : Reconstitute the dried extract in 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate. Heat the mixture at 70°C for 30 minutes.[1][2]

    • Acylation : Alternatively, add 50 µL of trifluoroacetic anhydride (TFAA) to the dried extract and heat at 60°C for 20 minutes. Evaporate the excess reagent and reconstitute the residue in ethyl acetate for injection.[3][4]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be adapted for the analysis of derivatized nortropine.

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent[1]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[1]
Injection Volume 1 µL[1]
Inlet Temperature 250°C[1]
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-550) for identification.

Data Presentation

Quantitative analysis of nortropine is performed using the calibration curve generated from the prepared standards. The following table summarizes expected quantitative data, which may vary based on the specific instrumentation and derivatization method used.

AnalyteDerivatizationRetention Time (min)Target Ion (m/z)Qualifier Ion(s) (m/z)Linearity Range (ng/mL)Limit of Detection (ng/mL)
Nortropine-TMSSilylation~10.519982, 11010 - 10005
Nortropine-TFAAcylation~9.822382, 12410 - 10005

Note: The retention times and mass fragments are estimates and should be confirmed experimentally. The linearity range and LOD are based on similar compounds and should be validated for nortropine.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing sp1 Sample Collection (Plasma, Urine, etc.) sp2 Addition of Internal Standard sp1->sp2 sp3 Solid Phase Extraction (SPE) sp2->sp3 sp4 Evaporation to Dryness sp3->sp4 d1 Reconstitution in Derivatizing Agent (e.g., BSTFA) sp4->d1 d2 Heating d1->d2 a1 Injection into GC-MS d2->a1 a2 Data Acquisition (SIM/Scan) a1->a2 dp1 Peak Integration and Quantification a2->dp1 dp2 Reporting dp1->dp2

Caption: GC-MS workflow for this compound analysis.

Metabolic Pathway of Atropine to Nortropine

metabolic_pathway Atropine Atropine Nortropine Nortropine Atropine->Nortropine Esterase Hydrolysis (in vivo)

Caption: Metabolic conversion of Atropine to Nortropine.

References

Preparation of Nortropine Hydrochloride Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nortropine hydrochloride is a versatile bicyclic alkaloid derivative that serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.[1] Its structural similarity to tropine (B42219) allows it to interact with biological systems, making it a valuable compound in neuroscience research for studying neurotransmitter modulation and receptor interactions.[1] This application note provides detailed protocols for the preparation of this compound stock solutions in both organic and aqueous solvents, intended for use by researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline powder.[1][2] As a hydrochloride salt, it exhibits enhanced solubility in aqueous solutions compared to its free base form.[3] The compound's stability in various solvents makes it a suitable candidate for a range of experimental applications.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Synonyms endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride[1]
CAS Number 14383-51-8[1][2]
Molecular Formula C₇H₁₃NO·HCl[1]
Molecular Weight 163.65 g/mol [1][2]
Appearance White to almost white powder[1]
Purity ≥ 98%[4]

Table 2: Solubility Data for this compound

SolventSolubilityConcentration (Molar)NotesReference
DMSO 125 mg/mL763.83 mMMay require sonication. Use freshly opened DMSO as it is hygroscopic.[2]
DMSO 32 mg/mL195.53 mM-[4]
Water Moderately SolubleNot specifiedForms stable aqueous solutions under neutral or slightly basic conditions.[5]
Ethanol SolubleNot specified-
Phosphate-Buffered Saline (PBS), pH 7.2 ~1 mg/mL (for Nortriptyline (B1679971) HCl)~6.11 mMData for the related compound Nortriptyline hydrochloride.

Safety and Handling Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). Standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[6]

  • Ventilation: Use in a well-ventilated area. If dust is generated, use a dust mask or ensure adequate local exhaust ventilation.[6]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[6] Wash hands thoroughly after handling.

  • Storage of Solid Compound: Store the solid powder in a tightly sealed container in a dry and well-ventilated place, protected from light. Recommended storage temperatures vary, with sources suggesting 0-8°C or -20°C for long-term stability.[1][7]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/freshly opened DMSO

  • Microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 163.65 g/mol

    • To prepare 1 mL of a 10 mM solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 163.65 g/mol x 1000 mg/g = 1.6365 mg

  • Weighing: Accurately weigh 1.6365 mg of this compound powder and place it into a clean microcentrifuge tube or vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.[2]

  • Storage: Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[2][4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]

Table 3: Preparation of this compound Stock Solutions in DMSO

Desired Concentration (mM)Mass for 1 mL (mg)Mass for 5 mL (mg)Mass for 10 mL (mg)
1 0.1640.8181.637
5 0.8184.0918.183
10 1.6378.18316.365
50 8.18340.91381.825
Preparation of a 1 mg/mL Aqueous Stock Solution in Phosphate-Buffered Saline (PBS)

This protocol is adapted for preparing an aqueous solution, which is often required for biological assays. As Nortropine is a secondary amine hydrochloride, it is expected to be soluble in aqueous buffers.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Weighing: Weigh out 1 mg of this compound powder and place it in a sterile conical tube.

  • Dissolution: Add 1 mL of sterile PBS (pH 7.2) to the tube.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to facilitate dissolution if necessary.

  • Sterilization: Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important for cell-based assays.

  • Storage: It is recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. Do not store aqueous solutions for extended periods.

Application in Research: Mechanism of Action and Signaling Pathways

Nortropine and its derivatives are utilized in neuroscience research to investigate their effects on neurotransmitter systems.[1] While Nortropine itself is often a precursor, the related compound, Nortriptyline, a metabolite of amitriptyline, provides insight into potential mechanisms. Nortriptyline acts as a tricyclic antidepressant by inhibiting the reuptake of norepinephrine (B1679862) and to a lesser extent, serotonin, at presynaptic terminals. This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Furthermore, studies have indicated that nortriptyline can induce neurite outgrowth in primary cortical neurons. This neurotrophic effect is believed to be mediated through the direct activation of Tropomyosin receptor kinase (Trk) receptors, which subsequently activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Nortropine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nortropine_derivative Nortropine Derivative (e.g., Nortriptyline) Trk_Receptor Trk Receptor Nortropine_derivative->Trk_Receptor Binds and Activates Ras Ras Trk_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Neurite_Outgrowth Neurite Outgrowth & Synaptic Plasticity Transcription_Factors->Neurite_Outgrowth Promotes

Caption: Proposed signaling pathway for Nortropine derivatives.

Experimental Workflow

The general workflow for preparing a stock solution of this compound involves a series of sequential steps to ensure accuracy, proper dissolution, and appropriate storage for experimental use.

Stock_Solution_Workflow start Start calculate Calculate Required Mass (Molarity x Volume x MW) start->calculate weigh Weigh Compound (Use calibrated balance) calculate->weigh dissolve Add Solvent (e.g., DMSO or PBS) weigh->dissolve mix Mix Thoroughly (Vortex/Sonicate) dissolve->mix filter Sterile Filter (Aqueous) (0.22 µm filter) mix->filter If aqueous aliquot Aliquot into smaller volumes mix->aliquot If organic filter->aliquot store Store Appropriately (-20°C or -80°C) aliquot->store end Ready for Use store->end

Caption: Experimental workflow for stock solution preparation.

References

Application Notes and Protocols: Nortropine Hydrochloride in the Synthesis of Drugs for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortropine (B26686) hydrochloride serves as a critical building block in the synthesis of a diverse range of pharmacologically active compounds, particularly those targeting neurological disorders. Its rigid bicyclic tropane (B1204802) scaffold provides a unique structural motif for designing ligands with high affinity and selectivity for various central nervous system (CNS) targets. This document provides detailed application notes and experimental protocols for the use of nortropine hydrochloride in the synthesis and evaluation of drugs for Alzheimer's disease and Parkinson's disease.

Application in Alzheimer's Disease: Targeting the Cholinergic System

The cholinergic hypothesis of Alzheimer's disease posits that a deficit in the neurotransmitter acetylcholine (B1216132) (ACh) is a primary cause of the cognitive decline observed in patients.[1][2] Consequently, enhancing cholinergic signaling is a key therapeutic strategy. Nortropine-based compounds, particularly antagonists of muscarinic acetylcholine receptors (mAChRs), are of significant interest. Specifically, the M2 muscarinic receptor is a target for modulating acetylcholine release.

Signaling Pathway: Cholinergic Transmission in Alzheimer's Disease

The following diagram illustrates the role of the cholinergic system in neuronal signaling and its impairment in Alzheimer's disease. The therapeutic goal is to modulate the activity of muscarinic receptors to restore cholinergic function.

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_AD Alzheimer's Disease Pathology ACh Acetylcholine (ACh) ACh_Vesicle ACh Vesicle ACh->ACh_Vesicle Packaging ChAT Choline Acetyltransferase (ChAT) ChAT->ACh Choline Choline Choline->ChAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->ChAT M2_Autoreceptor M2 Autoreceptor (Inhibitory) ACh_Released ACh ACh_Vesicle->ACh_Released Release ACh_Released->M2_Autoreceptor Feedback Inhibition AChE Acetylcholinesterase (AChE) ACh_Released->AChE Degradation mAChR Muscarinic Receptors (M1, M3, M5) ACh_Released->mAChR Binding Choline_Metabolite Choline_Metabolite AChE->Choline_Metabolite Choline + Acetate Signal_Transduction Signal Transduction (Cognition, Memory) mAChR->Signal_Transduction Choline_Metabolite->Choline Reuptake AD_Pathology Cholinergic Neuron Degradation Reduced ACh Release AD_Pathology->ACh_Released Impaired

Cholinergic signaling pathway and its disruption in Alzheimer's disease.

Synthesis of a Nortropine-Based Muscarinic Receptor Ligand: Benztropine (B127874) (Example)

Benztropine is a well-known anticholinergic drug used to treat Parkinson's disease, but its synthesis from a tropane derivative illustrates a common pathway for creating nortropine-based CNS drugs. The synthesis of benztropine typically starts from tropine, which can be demethylated to nortropine. A related synthesis can be adapted to start from this compound.

Protocol 1: Synthesis of N-Boc-nortropine from this compound

  • Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM). Add a base, such as triethylamine (B128534) (2.2 eq) or aqueous sodium bicarbonate, to neutralize the hydrochloride salt and liberate the free base.

  • Protection: To the solution of free nortropine, add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield N-Boc-nortropine.

Protocol 2: Synthesis of Benztropine Analogue from N-Boc-nortropine

  • Alkylation: Dissolve N-Boc-nortropine (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.2 eq).

  • Addition of Electrophile: After stirring for 30 minutes, add diphenylmethyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.

  • Deprotection: After completion of the alkylation, the Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the benztropine analogue.

  • Purification: The final product can be purified by crystallization or column chromatography.

Note: The synthesis of benztropine itself involves the reaction of diphenyldiazomethane with tropine.[3] A combinatorial synthesis approach for benztropine analogues has also been described.[4][5]

Quantitative Data: Binding Affinities of Nortropine Derivatives

The binding affinities of various nortropine derivatives for muscarinic receptors are crucial for determining their potency and selectivity. This data is typically obtained through radioligand binding assays.

CompoundReceptor SubtypeKᵢ (nM)Reference
6β-acetoxynortropaneM₂70-90[6]
6β-4'-iodobenzyl ether of 6β-nortropinolM₂3000 ± 700[6]
6β-4'-iodobenzoate ester of 6β-nortropinolM₂6800 ± 1500[6]
Atropine (B194438)M₁0.44 - 2[7]
AtropineM₂~1[8]
PirenzepineM₁27[8]
PirenzepineM₂1140[8]
Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells).

  • Radioligand (e.g., [³H]N-methylscopolamine, [³H]QNB).

  • Unlabeled competitor (test compound).

  • Non-specific binding control (e.g., atropine at a high concentration).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.

  • Total Binding: In separate wells, add buffer and radioligand only.

  • Non-specific Binding (NSB): In another set of wells, add buffer, radioligand, and a high concentration of an unlabeled antagonist (e.g., 10 µM atropine).

  • Initiate Reaction: Add the cell membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Application in Parkinson's Disease: Targeting Alpha-Synuclein (B15492655) Aggregation

Parkinson's disease is characterized by the misfolding and aggregation of the protein alpha-synuclein (α-syn) into toxic oligomers and fibrils, leading to neuronal death.[1] The tricyclic antidepressant nortriptyline (B1679971), which has a structural relationship to nortropine, has been shown to inhibit the aggregation of α-syn.[2][9]

Signaling Pathway: Nortriptyline's Mechanism of Action on Alpha-Synuclein

Nortriptyline is believed to directly bind to monomeric α-syn, promoting a more expanded conformation that is less prone to aggregation. This interaction reduces the formation of toxic oligomeric species.

Alpha_Synuclein_Pathway Monomeric_aSyn Monomeric α-Synuclein (Soluble, Unfolded) Misfolded_Monomer Misfolded Monomer Monomeric_aSyn->Misfolded_Monomer Misfolding Expanded_Monomer Expanded Monomer (Aggregation Resistant) Monomeric_aSyn->Expanded_Monomer Conformational Change Oligomers Toxic Oligomers Misfolded_Monomer->Oligomers Aggregation Fibrils Lewy Bodies (Insoluble Fibrils) Oligomers->Fibrils Neuronal_Death Neuronal Death Oligomers->Neuronal_Death Toxicity Fibrils->Neuronal_Death Toxicity Nortriptyline Nortriptyline Nortriptyline->Monomeric_aSyn Direct Binding Expanded_Monomer->Misfolded_Monomer Inhibited

Mechanism of nortriptyline's inhibition of alpha-synuclein aggregation.

Synthesis of Nortriptyline from a Nortropane-Related Precursor

While nortriptyline is not directly synthesized from nortropine, its synthesis involves a dibenzocycloheptene core, and understanding its preparation provides insight into the chemistry of related CNS-active compounds. A common route involves the Grignard reaction of a dibenzosuberone (B195587) derivative.

Note: A detailed, step-by-step synthesis of nortriptyline is complex and involves multiple steps. A general overview is provided here based on established chemical principles.[10][11][12]

General Synthetic Workflow:

  • Formation of the Dibenzosuberone Core: This is the starting framework for nortriptyline.

  • Grignard Reaction: Reaction of 3-chloropropyl magnesium bromide with dibenzosuberone to introduce the side chain.

  • Introduction of the Methylamino Group: The terminal chloride of the side chain is displaced with methylamine.

  • Dehydration: An acid-catalyzed dehydration of the tertiary alcohol formed in the Grignard step introduces the exocyclic double bond.

  • Purification: The final product is purified, often by conversion to its hydrochloride salt and recrystallization.

Quantitative Data: Inhibition of Alpha-Synuclein Aggregation by Nortriptyline

In vitro studies have demonstrated the dose-dependent effect of nortriptyline on α-syn aggregation.

Nortriptyline ConcentrationEffect on α-syn AggregationReference
1 µMSlight delay in aggregation[13]
100 µMSignificant delay in aggregation[13]
200 µMPronounced delay in aggregation[13]
Experimental Protocol: Alpha-Synuclein Aggregation Assay (Thioflavin T)

This assay measures the formation of amyloid-like fibrils of α-syn using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures.

Materials:

  • Recombinant human α-synuclein protein.

  • Thioflavin T (ThT) stock solution.

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • 96-well black, clear-bottom plates.

  • Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm).

  • Test compound (nortriptyline).

Procedure:

  • Protein Preparation: Prepare a solution of monomeric α-syn in assay buffer. It is crucial to start with monomeric protein, which can be achieved by size-exclusion chromatography.

  • Plate Setup: In a 96-well plate, add the α-syn solution, ThT (to a final concentration of ~10 µM), and varying concentrations of nortriptyline or vehicle control.

  • Incubation and Agitation: Seal the plate and incubate it at 37 °C with continuous shaking to promote fibril formation.

  • Fluorescence Reading: Measure the ThT fluorescence at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.

  • Data Analysis: Plot the fluorescence intensity versus time for each concentration of the test compound. The lag time, slope of the elongation phase, and final fluorescence intensity can be used to quantify the effect of the compound on α-syn aggregation. An increase in the lag time and a decrease in the final fluorescence indicate inhibition of aggregation.

Purification and Analysis of Nortropine Derivatives

The purity of synthesized nortropine derivatives is critical for their biological evaluation. High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment.

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • A common mobile phase is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for the specific compound.[14][15]

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.

  • Injection: Inject a defined volume of the sample onto the HPLC column.

  • Elution: Run the analysis using an isocratic or gradient elution program.

  • Detection: Monitor the eluent at a suitable UV wavelength (e.g., 220 nm for compounds with aromatic rings).[16]

  • Data Analysis: The purity of the compound is determined by the peak area of the main component relative to the total peak area of all components in the chromatogram.

Overall Experimental Workflow

The development of nortropine-based drugs for neurological disorders follows a logical progression from chemical synthesis to biological evaluation.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Assessment (HPLC) Purification->Purity In_Vitro_Assays In Vitro Biological Evaluation Purity->In_Vitro_Assays Binding_Assay Receptor Binding Assay (Ki, IC50) In_Vitro_Assays->Binding_Assay Aggregation_Assay Aggregation Assay (e.g., α-synuclein) In_Vitro_Assays->Aggregation_Assay Lead_Optimization Lead Compound Optimization Binding_Assay->Lead_Optimization Aggregation_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Studies in Animal Models Lead_Optimization->In_Vivo_Studies

General workflow for the development of nortropine-based neurological drugs.

References

Application Notes and Protocols for In Vivo Experimental Design Using Nortropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

The information provided below is based on the limited available data and inferences from its role as a metabolite and its structural relationship to other tropane (B1204802) alkaloids. Researchers should exercise caution and consider the following as a foundational guide for exploratory studies, which will require extensive preliminary work to establish appropriate experimental parameters.

Overview and Potential Pharmacological Profile

Nortropine is a demethylated derivative of tropine.[1] Its structural similarity to atropine (B194438), a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, suggests that Nortropine hydrochloride may also interact with these receptors.[1] However, its specific binding affinities and functional activities at these receptors in vivo have not been well-characterized. Animal studies have anecdotally reported mild neurotoxic effects at high concentrations, including dizziness and nausea, though detailed toxicological studies are not publicly available.[2]

As a metabolite, Nortropine is formed in vivo following the administration of atropine. Studies in humans have shown that after an intravenous dose of atropine, approximately 24% is metabolized to noratropine (B1679849) (nortropine).[4][5][6]

Proposed Areas for In Vivo Investigation

Given its chemical structure and relationship to other tropane alkaloids, in vivo studies of this compound could be designed to investigate the following:

  • Muscarinic Receptor Activity: To determine if this compound acts as an agonist or antagonist at muscarinic acetylcholine receptors and to characterize its central and peripheral effects.

  • Neurological and Behavioral Effects: To assess any potential impact on cognition, motor function, and behavior.

  • Pharmacokinetic Profile: To determine its absorption, distribution, metabolism, and excretion (ADME) characteristics.

  • Toxicology: To establish its safety profile and determine the maximum tolerated dose (MTD).

Hypothetical Experimental Protocols

The following protocols are hypothetical and would require significant optimization and validation.

3.1 Preliminary Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity of this compound in a rodent model.

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

Protocol:

  • Acclimatize animals for a minimum of 7 days.

  • Prepare this compound in a suitable vehicle (e.g., sterile saline).

  • Administer single escalating doses of this compound via intraperitoneal (IP) or oral (PO) route to different groups of animals (n=3-5 per group).

  • A vehicle control group should be included.

  • Observe animals for clinical signs of toxicity, changes in behavior, and mortality at regular intervals for up to 14 days post-administration.

  • Record body weights at baseline and at specified time points.

  • At the end of the study, perform gross necropsy.

3.2 Exploratory Pharmacokinetic Study

Objective: To characterize the basic pharmacokinetic profile of this compound.

Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

Protocol:

  • Administer a single, well-tolerated dose of this compound (determined from the MTD study) via intravenous (IV) and oral (PO) routes to two separate groups of animals.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Develop and validate a bioanalytical method (e.g., LC-MS/MS) for the quantification of Nortropine in plasma.

  • Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, and bioavailability).

Quantitative Data Summary

As there is a lack of direct in vivo studies, a table of quantitative data cannot be provided. The table below is a template that researchers could use to summarize their findings from preliminary studies.

ParameterRoute of AdministrationDose (mg/kg)ValueAnimal ModelReference
Toxicity
MTDIPTBDTBDRatTBD
LD50POTBDTBDRatTBD
Pharmacokinetics
CmaxIVTBDTBDRatTBD
TmaxPOTBDTBDRatTBD
AUC(0-inf)IVTBDTBDRatTBD
Half-life (t1/2)IVTBDTBDRatTBD
BioavailabilityPOTBDTBDRatTBD

TBD: To be determined through experimental studies.

Signaling Pathways and Experimental Workflows

Due to the absence of in vivo research on this compound, diagrams for established signaling pathways and detailed experimental workflows cannot be generated at this time. Below are hypothetical workflow diagrams for the suggested preliminary studies.

G cluster_0 Acute Toxicity / Dose-Range Finding Workflow A Animal Acclimatization B Dose Formulation (Nortropine HCl in Vehicle) A->B C Single Dose Administration (Escalating Doses, IP or PO) B->C D Clinical Observation (Toxicity Signs, Mortality) C->D 14 days E Body Weight Measurement C->E F Gross Necropsy C->F G MTD Determination D->G E->G F->G

Caption: Workflow for a preliminary acute toxicity and dose-range finding study.

G cluster_1 Exploratory Pharmacokinetic Study Workflow H Cannulated Animal Model I Dose Administration (IV and PO Groups) H->I J Serial Blood Sampling I->J K Plasma Separation and Storage J->K M Sample Analysis K->M L Bioanalytical Method Development (LC-MS/MS) L->M N Pharmacokinetic Parameter Calculation M->N

Caption: Workflow for an exploratory pharmacokinetic study.

Conclusion and Future Directions

The study of this compound in vivo represents an unexplored area of research. The protocols and workflows provided here are intended as a starting point for investigators interested in characterizing the pharmacological and toxicological profile of this compound. Future research should focus on conducting these foundational studies to generate the necessary data to support more complex in vivo experiments. A thorough investigation of its interaction with muscarinic and other receptors would be a critical next step in understanding its potential physiological effects.

References

Application Notes and Protocols: Nortropine Hydrochloride as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nortropine (B26686) hydrochloride is a key bicyclic alkaloid derivative that serves as a crucial building block in the synthesis of a wide array of medicinal compounds.[1][2] Its rigid tropane (B1204802) scaffold is a common feature in molecules targeting the central nervous system (CNS) and other biological systems. This document provides detailed application notes and experimental protocols for the synthesis of several classes of therapeutic agents starting from nortropine hydrochloride, including antimuscarinic agents, dopamine (B1211576) transporter (DAT) inhibitors, and norepinephrine (B1679862) reuptake inhibitors.

Synthesis of Trospium (B1681596) Chloride: An Antimuscarinic Agent

Trospium chloride is a quaternary ammonium (B1175870) compound and a muscarinic acetylcholine (B1216132) receptor antagonist used for the treatment of overactive bladder.[3][4] The synthesis involves the N-alkylation of nortropine followed by esterification.

Experimental Protocol: Two-Step Synthesis of Trospium Chloride

Step 1: Synthesis of Chloro-(3α-nortropinyl)-8-spiro-1-pyrrolidinium Ammonium Salt

  • In a reaction flask, combine nortropine (30 g), triethylamine (B128534) (52 g), and 1,4-dichlorobutane (B89584) (100 g).

  • Add acetonitrile (B52724) (280 mL) and stir the reaction mixture at 45-50 °C.

  • Continue stirring for 10 hours, during which a white solid will precipitate.

  • Stop stirring, and filter the solid.

  • Wash the solid with acetonitrile.

  • Dry the solid to obtain chloro-(3α-nortropinyl)-8-spiro-1-pyrrolidinium ammonium salt.[5]

Step 2: Synthesis of Trospium Chloride

  • In a separate reaction flask, add benziloyl chloride (50 g), acetonitrile (500 mL), and anhydrous potassium carbonate (25 g).

  • Add the chloro-(3α-nortropinyl)-8-spiro-1-pyrrolidinium ammonium salt (40 g) to the mixture.

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture to room temperature and continue to stir for another 3 hours.

  • Filter the reaction mixture to collect the solid product.

  • The crude product can be purified by recrystallization from isopropanol (B130326) to yield trospium chloride.[6]

Quantitative Data
CompoundStarting MaterialReagentsYieldMelting Point (°C)Reference
Chloro-(3α-nortropinyl)-8-spiro-1-pyrrolidinium Ammonium SaltNortropineTriethylamine, 1,4-dichlorobutane, Acetonitrile68%249-250[5]
Trospium ChlorideIntermediate from Step 1Benziloyl chloride, K₂CO₃, Acetonitrile63%256-257[6]

Synthetic Workflow

Synthesis_of_Trospium_Chloride Nortropine Nortropine Intermediate Chloro-(3α-nortropinyl)-8-spiro-1-pyrrolidinium Ammonium Salt Nortropine->Intermediate 1,4-dichlorobutane, Triethylamine, Acetonitrile Trospium_Chloride Trospium Chloride Intermediate->Trospium_Chloride Benziloyl chloride, K₂CO₃, Acetonitrile

Caption: Synthesis of Trospium Chloride from Nortropine.

Signaling Pathway of Trospium Chloride

Trospium chloride is a non-selective antagonist of muscarinic acetylcholine receptors (M1, M2, and M3).[3][4] In the bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on detrusor smooth muscle cells, leading to their contraction. Trospium chloride competitively blocks these receptors, leading to muscle relaxation and relief of overactive bladder symptoms.[7]

Trospium_Chloride_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Detrusor Smooth Muscle Cell Acetylcholine_Vesicle Acetylcholine Vesicles Acetylcholine Acetylcholine Acetylcholine_Vesicle->Acetylcholine Release M3_Receptor M3 Muscarinic Receptor Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium_Release Ca²⁺ Release from SR IP3->Calcium_Release Contraction Muscle Contraction Calcium_Release->Contraction Acetylcholine->M3_Receptor Binds Trospium_Chloride Trospium Chloride Trospium_Chloride->M3_Receptor Blocks

Caption: Trospium Chloride's Antagonistic Action on the M3 Receptor.

Synthesis of N-Substituted Nortropine Analogs as Dopamine Transporter (DAT) Ligands

N-substituted nortropine analogs, particularly those derived from benztropine (B127874), are potent inhibitors of the dopamine transporter and have been investigated as potential treatments for cocaine abuse.[8][9] The synthesis often involves the N-alkylation of a protected nortropine derivative.

Experimental Protocol: Synthesis of N-Benzyl-nortropine

Step 1: N-Benzylation of N-Cbz-nortropine

  • Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-Dimethylformamide (DMF).

  • Cool the suspension to 0 °C and add a solution of N-Cbz-nortropine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl (B1604629) bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain N-Cbz-N-benzyl-nortropine.[1]

Step 2: Deprotection to N-Benzyl-nortropine

  • Dissolve N-Cbz-N-benzyl-nortropine in methanol (B129727) or ethanol (B145695) in a suitable hydrogenation vessel.

  • Add Palladium on carbon (10% w/w, 5-10 mol%) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to yield N-benzyl-nortropine.[1]

Quantitative Data for Benztropine Analogs
CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
AHN 1-05511376457[8]
JHW 00710832604810[8]
Benztropine1305150-[10]

Synthetic Workflow

N_Alkylation_of_Nortropine N_Cbz_Nortropine N-Cbz-nortropine N_Cbz_N_Alkyl_Nortropine N-Cbz-N-Alkyl-nortropine N_Cbz_Nortropine->N_Cbz_N_Alkyl_Nortropine Alkyl halide, NaH, DMF N_Alkyl_Nortropine N-Alkyl-nortropine N_Cbz_N_Alkyl_Nortropine->N_Alkyl_Nortropine H₂, Pd/C

Caption: General scheme for N-alkylation of nortropine.

Signaling Pathway of Dopamine Transporter Inhibitors

Dopamine Transporter (DAT) inhibitors like benztropine analogs block the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration and prolonged presence of dopamine in the synapse, enhancing dopaminergic neurotransmission.[11][12]

DAT_Inhibitor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine_Receptor Dopamine Receptor Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal Activates Dopamine->DAT Reuptake Dopamine->Dopamine_Receptor Binds DAT_Inhibitor DAT Inhibitor (e.g., Benztropine analog) DAT_Inhibitor->DAT Blocks

Caption: Mechanism of action of DAT inhibitors.

Synthesis of Nortriptyline (B1679971): A Norepinephrine Reuptake Inhibitor

Nortriptyline is a tricyclic antidepressant that primarily acts as a norepinephrine reuptake inhibitor.[5][13] While not directly synthesized from this compound in most commercial routes, intermediates with the nortropane skeleton can be conceptually linked to its structure. A key step in a known synthesis involves the catalytic reduction of an intermediate.

Experimental Protocol: Synthesis of Nortriptyline Hydrochloride
  • Charge a Parr hydrogenation apparatus with 5-hydroxy-5-(3-methylaminopropenyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, a platinum group metal catalyst, ethanol, and concentrated hydrochloric acid.

  • Pressurize the apparatus with hydrogen to approximately 45 p.s.i.g.

  • Conduct the hydrogenation at room temperature until the theoretical amount of hydrogen is absorbed.

  • Upon completion, filter the reaction mixture.

  • The product, nortriptyline hydrochloride, can be isolated from the filtrate using standard procedures.[10]

Quantitative Data

Synthetic Workflow

Nortriptyline_Synthesis Starting_Material 5-hydroxy-5-(3-methylaminopropenyl)- 10,11-dihydro-5H-dibenzo[a,d]cycloheptene Intermediate 5-(2-halo-3-methylaminopropylidene)- 10,11-dihydro-5H-dibenzo[a,d]cycloheptene hydrohalide Starting_Material->Intermediate Hydrogen halide Nortriptyline Nortriptyline Hydrochloride Intermediate->Nortriptyline Catalytic Hydrogenation Nortriptyline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release NET Norepinephrine Transporter (NET) Adrenergic_Receptor Adrenergic Receptor Postsynaptic_Signal Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Signal Activates Norepinephrine->NET Reuptake Norepinephrine->Adrenergic_Receptor Binds Nortriptyline_Drug Nortriptyline Nortriptyline_Drug->NET Blocks

References

Application Note and Protocol: A Stability-Indicating HPTLC Method for the Determination of Nortriptyline HCl Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the determination of Nortriptyline Hydrochloride (HCl) degradation using a stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method. This method is suitable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Nortriptyline HCl.

Introduction

Nortriptyline HCl is a tricyclic antidepressant used in the treatment of major depressive disorder. Like any pharmaceutical substance, it is susceptible to degradation under various environmental conditions, which can affect its efficacy and safety. Therefore, a reliable and validated analytical method is crucial to identify and quantify any degradation products. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to High-Performance Liquid Chromatography (HPLC) for this purpose.[1][2] This application note describes a stability-indicating HPTLC method that can effectively separate Nortriptyline HCl from its degradation products formed under various stress conditions.

Principle

The method is based on the separation of Nortriptyline HCl and its degradation products on a pre-coated silica (B1680970) gel 60 F254 HPTLC plate using a specific mobile phase. The separated components are then visualized and quantified densitometrically at a specific wavelength. The stability-indicating nature of the method is demonstrated by subjecting the drug to forced degradation under acidic, basic, oxidative, and photolytic conditions and observing the separation of the drug from the resulting degradation products.[2][3][4]

Materials and Methods

3.1. Chemicals and Reagents

  • Nortriptyline HCl reference standard

  • Toluene (AR grade)

  • Ethyl acetate (B1210297) (AR grade)

  • Methanol (B129727) (AR grade)

  • Glacial acetic acid (AR grade)[1]

  • Hydrochloric acid (HCl) (AR grade)

  • Sodium hydroxide (B78521) (NaOH) (AR grade)

  • Hydrogen peroxide (H₂O₂) (AR grade)

  • Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm, 250 µm thickness)

3.2. Instrumentation

  • HPTLC system equipped with:

    • Sample applicator (e.g., CAMAG Linomat 5)

    • Twin-trough developing chamber

    • TLC scanner with a UV detector

    • Data acquisition and analysis software

3.3. Preparation of Solutions

  • Standard Stock Solution of Nortriptyline HCl (1 mg/mL): Accurately weigh 10 mg of Nortriptyline HCl reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with methanol.

  • Mobile Phase: A mixture of toluene: ethyl acetate: methanol: glacial acetic acid in the ratio of 4:4:1.6:0.4 (v/v/v/v).[1]

Experimental Protocol

4.1. Chromatographic Conditions

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Plate Activation: Pre-wash the plates with methanol and activate them by heating in an oven at 110°C for 5 minutes before use.[1]

  • Application: Apply the standard and sample solutions as 8 mm bands using a suitable applicator.

  • Mobile Phase: Toluene: Ethyl acetate: Methanol: Glacial acetic acid (4:4:1.6:0.4, v/v/v/v).[1]

  • Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase for 15 minutes at room temperature.[1]

  • Development: Develop the plate up to a distance of 80 mm.

  • Drying: Dry the plate in a current of warm air.

  • Densitometric Analysis: Scan the dried plate at a wavelength of 240 nm or 245 nm.[3][4]

4.2. Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.

  • Acid Degradation:

    • Take 5 mL of the Nortriptyline HCl stock solution (10 mg/mL) and add 5 mL of 1N HCl.[1]

    • Reflux the mixture at 80°C for 3 hours.[1]

    • Cool the solution and neutralize it with 1N NaOH.

    • Dilute the resulting solution with methanol to obtain a final concentration of 1 mg/mL.

    • Apply the sample to the HPTLC plate.

  • Base Degradation:

    • Take 5 mL of the Nortriptyline HCl stock solution (10 mg/mL) and add 5 mL of 1N NaOH.[1]

    • Reflux the mixture at 80°C for 3 hours.[1]

    • Cool the solution and neutralize it with 1N HCl.

    • Dilute the resulting solution with methanol to obtain a final concentration of 1 mg/mL.

    • Apply the sample to the HPTLC plate.

  • Oxidative Degradation:

    • Take 1 mL of the Nortriptyline HCl working standard solution (1000 ng/µL) and mix it with 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for a specified period (e.g., 24 hours).

    • Apply the resulting solution to the HPTLC plate.

  • Photolytic Degradation:

    • Expose the Nortriptyline HCl powder to UV light (200-watt h/square meter) for a specified duration.[5]

    • Prepare a solution of the exposed drug in methanol at a concentration of 1 mg/mL.

    • Apply the sample to the HPTLC plate. It has been noted that Nortriptyline HCl may be stable under photolytic conditions.[4]

Data Presentation

The results of the degradation studies can be summarized in the following tables.

Table 1: Chromatographic Data

ParameterValue
Mobile PhaseToluene: Ethyl acetate: Methanol: Glacial acetic acid (4:4:1.6:0.4, v/v/v/v)[1]
Rf of Nortriptyline HCl0.54[1]
Detection Wavelength240 nm[4]

Table 2: Results of Forced Degradation Studies

Stress ConditionReagent and Condition% DegradationRf of Degradation Products
Acidic1N HCl, 80°C, 3h[1]44[1]0.39, 0.48, 0.57, 0.73[1]
Basic1N NaOH, 80°C, 3h[1]66[1]0.40, 0.45, 0.49, 0.58, 0.62[1]
Oxidative6% H₂O₂[1]48[1]Not specified
PhotolyticUV lightSusceptible[2][6] / Stable[4]Not specified

Note: The percentage of degradation and Rf values are indicative and may vary based on the exact experimental conditions.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Analysis start Start stock Prepare Nortriptyline HCl Stock Solution (1mg/mL) start->stock stress Induce Stress (Acid, Base, Oxidative, Photo) stock->stress sample_prep Neutralize and Dilute Degraded Samples stress->sample_prep application Apply Samples and Standard sample_prep->application plate_prep Prepare & Activate HPTLC Plate plate_prep->application development Develop Plate in Saturated Chamber application->development drying Dry the Plate development->drying scanning Densitometric Scanning at 240 nm drying->scanning quantification Quantify Peaks and Calculate % Degradation scanning->quantification end End quantification->end G cluster_stress Stress Conditions Nortriptyline Nortriptyline HCl Acid Acid Hydrolysis (1N HCl, 80°C) Nortriptyline->Acid Base Alkaline Hydrolysis (1N NaOH, 80°C) Nortriptyline->Base Oxidation Oxidation (H₂O₂) Nortriptyline->Oxidation Photo Photolysis (UV Light) Nortriptyline->Photo Degradation_Products Degradation Products Acid->Degradation_Products Multiple Products Base->Degradation_Products Multiple Products Oxidation->Degradation_Products Photo->Degradation_Products

References

Spectrophotometric Determination of Nortriptyline Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative determination of Nortriptyline (B1679971) hydrochloride (NOR), a tricyclic antidepressant, using various spectrophotometric methods. These methods are essential for quality control in pharmaceutical formulations and for research purposes.

Direct UV-Visible Spectrophotometry

This is a straightforward and rapid method for the quantification of NOR in bulk and pharmaceutical dosage forms. The method relies on the inherent UV absorbance of the nortriptyline molecule.

Application Note:

Direct UV-Vis spectrophotometry is suitable for the routine analysis of pure NOR and its formulations where interference from excipients is minimal at the analytical wavelength. The choice of solvent can influence the absorption maximum.

Experimental Protocol:

  • Apparatus: A double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

  • Reagents and Solutions:

    • Solvent: Acetonitrile, Methanol, or distilled water.[1][2]

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Nortriptyline hydrochloride and dissolve it in 100 mL of the chosen solvent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the linear range (e.g., 4-14 µg/mL in acetonitrile).[1]

  • Procedure:

    • Scan the working standard solution over the wavelength range of 200-400 nm to determine the absorption maximum (λmax). The λmax is typically observed around 239-240 nm.[1][2]

    • Measure the absorbance of the standard solutions at the determined λmax against a solvent blank.

    • Plot a calibration curve of absorbance versus concentration.

    • For the assay of pharmaceutical formulations, an amount of powdered tablets equivalent to a known weight of NOR is dissolved in the solvent, filtered, and diluted to fall within the calibration range. The absorbance is then measured, and the concentration is determined from the calibration curve.[1]

Quantitative Data Summary:

MethodSolventλmax (nm)Linearity Range (µg/mL)Reference
Direct UV-VisAcetonitrile2404-14[1]
Direct UV-VisMethanol2392-12[3][4]
Direct UV-VisDistilled Water2392-24[2]
Area Under CurveDMSO200-4005-25[5][6]

Workflow Diagram:

UV_Vis_Workflow prep Prepare Standard & Sample Solutions scan Scan for λmax (200-400 nm) prep->scan Standard Solution measure Measure Absorbance at λmax prep->measure Sample Solution scan->measure calibrate Plot Calibration Curve measure->calibrate Standard Series determine Determine Concentration calibrate->determine Extractive_Spectro_Workflow prep Prepare Standard & Sample Solutions react Add Reagent & Form Ion-Pair Complex prep->react extract Extract with Organic Solvent react->extract measure Measure Absorbance of Organic Layer extract->measure determine Determine Concentration measure->determine Kinetic_Spectro_Workflow prep Prepare Reagents & Solutions mix Mix Reactants in Cuvette prep->mix record Record Absorbance vs. Time mix->record calculate Calculate Initial Reaction Rate record->calculate determine Determine Concentration calculate->determine

References

Application Notes and Protocols for the Use of Nortropine Hydrochloride in Organic Synthesis Demonstrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the utilization of nortropine (B26686) hydrochloride as a versatile building block in organic synthesis. The unique bicyclic structure of nortropine serves as a valuable scaffold for the synthesis of a wide range of tropane (B1204802) alkaloids and their derivatives, which are of significant interest in pharmaceutical development for their potential applications in treating neurological disorders.[1] This document outlines protocols for two fundamental transformations of nortropine hydrochloride: Esterification of the hydroxyl group and N-alkylation of the secondary amine.

Esterification of this compound

The hydroxyl group of nortropine offers a reactive site for the introduction of various functional groups through esterification. This reaction is crucial for the synthesis of compounds with potential therapeutic activities, such as nortropine benzoate (B1203000) esters. The following protocol describes a general procedure for the esterification of this compound with an acyl chloride.

This protocol details the esterification of the 3α-hydroxyl group of this compound with benzoyl chloride.

Materials:

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: To the suspension, add anhydrous pyridine (2.5 eq) and stir the mixture at room temperature for 10-15 minutes.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield nortropine benzoate.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified nortropine benzoate in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The precipitate can be collected by filtration and dried.

Quantitative Data:

Reactant 1Reactant 2ProductSolventBaseYield
This compoundBenzoyl ChlorideNortropine BenzoateDCMPyridine75-85%

Note: The yield is an estimated range based on similar reactions and may vary depending on specific reaction conditions and scale.

N-Alkylation of Nortropine

The secondary amine of the nortropane scaffold is a key site for modification to generate a diverse library of N-substituted derivatives.[2] These modifications are instrumental in modulating the pharmacological properties of the resulting compounds. Two effective methods for N-alkylation are presented: a direct alkylation and a two-step protection-alkylation-deprotection sequence.

This protocol describes a direct approach to N-alkylation using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Benzyl (B1604629) bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Addition of Base: Add potassium carbonate (2.5 eq) to the suspension.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product. Further purification can be achieved by column chromatography.

Quantitative Data:

Reactant 1Reactant 2ProductSolventBaseYield
This compoundBenzyl BromideN-BenzylnortropineAcetonitrileK₂CO₃60-70%

Note: The yield is an estimated range and can be optimized by adjusting reaction conditions.

This method involves the protection of the secondary amine with a carbobenzyloxy (Cbz) group, followed by N-alkylation and subsequent deprotection. This approach is particularly useful when the alkylating agent is sensitive to the free amine or when precise control over the reaction is required.[2]

Step 1: N-Alkylation of N-Cbz-nortropine

Materials:

  • N-Cbz-nortropine

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of N-Cbz-nortropine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Activation: Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, N-Cbz-N-alkylnortropine, can be purified by flash column chromatography.

Step 2: Cbz Deprotection to Yield N-Alkylnortropine

Materials:

Procedure:

  • Reaction Setup: Dissolve N-Cbz-N-alkylnortropine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10 mol% of palladium).

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure). Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the corresponding alcohol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-alkylnortropine. Further purification can be performed by column chromatography if necessary.[2]

Quantitative Data:

StepReactant 1Reactant 2ProductSolventBase/CatalystYield
1N-Cbz-nortropineAlkyl HalideN-Cbz-N-AlkylnortropineDMFNaH80-90%
2N-Cbz-N-AlkylnortropineH₂N-AlkylnortropineMethanolPd/C90-98%

Visualizations

Signaling Pathways and Experimental Workflows

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Nortropine_HCl Nortropine Hydrochloride Reaction_Vessel Reaction in DCM with Pyridine Nortropine_HCl->Reaction_Vessel Benzoyl_Cl Benzoyl Chloride Benzoyl_Cl->Reaction_Vessel Quench Quench with NaHCO₃ Reaction_Vessel->Quench 12-16h Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify Product Nortropine Benzoate Purify->Product

Caption: Workflow for the esterification of this compound.

N_Alkylation_Direct_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Nortropine_HCl Nortropine Hydrochloride Reaction_Vessel Reaction in Acetonitrile with K₂CO₃ Nortropine_HCl->Reaction_Vessel Benzyl_Br Benzyl Bromide Benzyl_Br->Reaction_Vessel Filter Filter Reaction_Vessel->Filter Reflux, 8-12h Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product N-Benzylnortropine Purify->Product

Caption: Workflow for the direct N-alkylation of this compound.

N_Alkylation_Two_Step_Workflow cluster_step1 Step 1: N-Alkylation of Protected Nortropine cluster_step2 Step 2: Cbz Deprotection Start1 N-Cbz-nortropine React1 React with Alkyl Halide (NaH, DMF) Start1->React1 Intermediate N-Cbz-N-Alkylnortropine React1->Intermediate React2 Hydrogenolysis (H₂, Pd/C) Intermediate->React2 Product N-Alkylnortropine React2->Product

Caption: Two-step workflow for N-alkylation via a Cbz-protected intermediate.

References

Troubleshooting & Optimization

Nortropine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges with nortropine (B26686) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing nortropine hydrochloride stock solutions?

For high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent. This compound is readily soluble in DMSO at concentrations of 32 mg/mL and higher. For experiments where DMSO might interfere, ethanol (B145695) can be used, though the solubility is lower. For aqueous-based assays, preparing fresh solutions in your experimental buffer is recommended, but be aware of the lower solubility and potential for precipitation.

Q2: My this compound solution is cloudy or has a precipitate. What are the possible causes?

Precipitation of this compound can be due to several factors:

  • pH Shift: The solubility of this compound in aqueous solutions is highly pH-dependent. As a weak base, it is more soluble in acidic conditions. An increase in pH towards neutral or alkaline can significantly decrease its solubility.

  • Temperature Changes: A decrease in temperature can lower the solubility of this compound, especially in solutions that are near saturation.

  • High Concentration: Attempting to prepare a solution at a concentration exceeding the solubility limit in a specific solvent will result in precipitation.

  • Solvent Exchange: When a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer (like cell culture media), the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.

Q3: How can I prevent my this compound from precipitating when I dilute my DMSO stock solution into an aqueous medium for cell culture experiments?

This is a common issue. Here are several strategies to prevent precipitation:

  • Pre-warm the medium: Always use pre-warmed (37°C) cell culture media for dilutions.

  • Slow, dropwise addition: Add the DMSO stock solution to the aqueous medium slowly and dropwise while gently vortexing or swirling the medium. This helps to avoid localized high concentrations of the compound.

  • Use an intermediate dilution step: First, dilute your high-concentration DMSO stock to a lower concentration with the same solvent (DMSO). Then, add this intermediate stock to your aqueous buffer.

  • Keep the final DMSO concentration low: The final concentration of DMSO in your cell culture medium should typically be below 0.5% (v/v) to minimize both solubility issues and potential solvent-induced toxicity to cells.

Q4: What is the recommended storage condition for this compound solutions?

  • Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).

  • In Solvent: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month. Always use fresh, anhydrous DMSO, as it can absorb moisture, which may reduce the solubility of the compound.

Solubility Data

The solubility of this compound varies significantly with the solvent and the conditions. The following table summarizes available quantitative data.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO32195.53Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.
WaterSparingly soluble-Solubility is highly pH-dependent.
EthanolSoluble--

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution of this compound (MW: 163.65 g/mol ), you will need 1.6365 mg.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Gentle warming to 37°C can also be applied.

  • Visual inspection: Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound required for your experiment.

  • Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the final concentration. Ensure the final DMSO concentration remains below 0.5%.

  • Dilution:

    • Method A (Direct Dilution for low concentrations): While gently swirling the pre-warmed cell culture medium, add the calculated volume of the DMSO stock solution dropwise.

    • Method B (Serial Dilution for higher concentrations): Prepare an intermediate dilution of the DMSO stock in pre-warmed medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution. Then, use this intermediate solution to make your final dilutions.

  • Mix gently: Mix the final working solution by gently inverting the tube or pipetting up and down. Avoid vigorous vortexing.

  • Visual inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Immediate precipitation upon adding DMSO stock to aqueous media High final concentration of the compound.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid dilution causing solvent exchange.Add the DMSO stock solution dropwise to pre-warmed (37°C) media while gently vortexing.
Low temperature of the media.Always use pre-warmed (37°C) cell culture media for dilutions.
Cloudiness or precipitate forms in the stock solution during storage The stock solution is supersaturated.Gently warm the stock solution to 37°C and vortex or sonicate to redissolve. Prepare a fresh stock solution at a slightly lower concentration.
Freeze-thaw cycles causing degradation or precipitation.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Inconsistent experimental results Incomplete dissolution of the compound.Ensure the compound is fully dissolved in the stock solution before use. Visually inspect for any undissolved particles.
Precipitation of the compound in the assay plate over time.Visually inspect assay plates under a microscope for any signs of precipitation during the experiment. Reduce the incubation time if precipitation is observed over longer periods.

Visualizations

Troubleshooting_Precipitation Troubleshooting this compound Precipitation start Precipitation Observed check_conc Is final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dilution Was dilution rapid? check_conc->check_dilution No resolved Issue Resolved reduce_conc->resolved slow_dilution Use slow, dropwise addition to pre-warmed media check_dilution->slow_dilution Yes check_dmso Is final DMSO concentration > 0.5%? check_dilution->check_dmso No slow_dilution->resolved lower_dmso Lower final DMSO concentration check_dmso->lower_dmso Yes check_storage Was the stock solution stored properly? check_dmso->check_storage No lower_dmso->resolved aliquot_store Aliquot and store at -80°C check_storage->aliquot_store No check_storage->resolved Yes aliquot_store->resolved Experimental_Workflow Experimental Workflow: Neurotransmitter Reuptake Assay prep_cells Prepare Neuronal Cell Culture (e.g., primary neurons or SH-SY5Y cells) pre_incubation Pre-incubate cells with This compound prep_cells->pre_incubation prep_compound Prepare this compound Working Solution (See Protocol 2) prep_compound->pre_incubation add_substrate Add radiolabeled or fluorescent neurotransmitter substrate pre_incubation->add_substrate incubation Incubate to allow for neurotransmitter uptake add_substrate->incubation wash Wash cells to remove unbound substrate incubation->wash lyse Lyse cells wash->lyse measure Measure substrate uptake (e.g., scintillation counting or fluorescence) lyse->measure analyze Analyze data to determine IC50 of this compound measure->analyze Signaling_Pathway Mechanism of Action: Inhibition of Neurotransmitter Reuptake cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT Norepinephrine (NE) & Serotonin (5-HT) Vesicle Synaptic Vesicle NT->Vesicle Packaging Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) NET->NT Recycling SERT Serotonin Transporter (SERT) SERT->NT Recycling Nortropine Nortropine HCl Nortropine->NET Nortropine->SERT Increased_NT Increased NE & 5-HT in Synaptic Cleft Nortropine->Increased_NT Synaptic_Cleft->NET Reuptake Synaptic_Cleft->SERT Reuptake Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Signaling Downstream Signaling Receptor->Signaling Increased_NT->Receptor Enhanced Signaling

Technical Support Center: Synthesis of Nortropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Nortropine (B26686) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of nortropine hydrochloride.

Issue 1: Low Yield of Nortropine

  • Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in nortropine synthesis can stem from several factors. The primary synthesis routes involve either the demethylation of tropine (B42219) or the hydrolysis of an N-alkoxycarbonyl nortropine intermediate. Here’s a breakdown of potential issues and solutions for each:

    • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.

    • Suboptimal Reagents: The quality of reagents is crucial. For demethylation using ethyl chloroformate, ensure it is fresh and has not been exposed to moisture. For hydrolysis of N-carbalkoxy nortropine, the concentration and amount of potassium hydroxide (B78521) are critical.[1]

    • Inefficient Extraction: Nortropine has some water solubility, which can lead to losses during the extraction phase. Using a continuous liquid-liquid extractor or performing multiple extractions with a suitable organic solvent like chloroform (B151607) can improve recovery.

    • Side Reactions: In the synthesis of the precursor tropinone (B130398) via the Robinson-Schöpf method, side reactions such as the self-condensation of succinaldehyde (B1195056) can reduce the overall yield. It is recommended to use succinaldehyde immediately after its preparation to minimize polymerization.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows significant impurities after analysis. What are the common impurities and how can I minimize their formation?

  • Answer: Impurity profiling is essential for ensuring the quality of this compound. Common impurities can arise from starting materials, intermediates, or degradation products.

    • Unreacted Starting Materials: The most common impurity is the presence of unreacted tropine or N-alkoxycarbonyl nortropine. Optimizing reaction conditions as mentioned above can minimize this.

    • Over-alkylation or Incomplete Demethylation: In syntheses involving N-alkylation or demethylation, byproducts can form. Careful control of stoichiometry and reaction times is necessary.

    • Incomplete Decarboxylation: When using acetonedicarboxylic acid in the synthesis of the tropinone precursor, incomplete decarboxylation of the intermediate tropinonedicarboxylic acid can occur. This can be avoided by ensuring complete acidification and sufficient heating during the workup.

    • Degradation Products: Nortropine can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures. It is important to control the pH and temperature during workup and purification.

Issue 3: Difficulty in Purification and Isolation

  • Question: I am facing challenges in purifying this compound. What are the recommended procedures?

  • Answer: Purification is a critical step to obtain high-purity this compound.

    • Recrystallization: This is the most common and effective method for purifying the final product. A suitable solvent for recrystallization is ethyl acetate.[1] The process involves dissolving the crude product in a minimum amount of hot solvent, filtering out any insoluble impurities, and allowing the solution to cool slowly to form crystals.

    • Column Chromatography: For removing closely related impurities, column chromatography on silica (B1680970) gel or alumina (B75360) can be employed. The choice of eluent will depend on the specific impurities present.

    • Conversion to the Hydrochloride Salt: Converting the free base of nortropine to its hydrochloride salt often aids in purification. This is typically done by dissolving the base in a suitable solvent (e.g., isopropanol) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to Nortropine?

A1: The two primary industrial routes for nortropine synthesis are:

  • Demethylation of Tropine: This involves reacting tropine with a reagent like ethyl chloroformate or vinyl chloroformate, followed by hydrolysis of the resulting carbamate (B1207046).[2]

  • Hydrolysis of N-alkoxycarbonyl Nortropine: This method starts with an N-protected nortropine derivative, such as N-ethoxycarbonyl nortropine, which is then hydrolyzed under basic conditions (e.g., with potassium hydroxide) at elevated temperature and pressure to yield nortropine.[1]

Q2: What is a typical yield for nortropine synthesis?

A2: The reported yields for nortropine synthesis can vary depending on the chosen route and optimization of reaction conditions.

  • The hydrolysis of N-carbalkoxy nortropine can achieve crude yields in the range of 80-92%, with the final product having a purity of >99% after recrystallization.[1]

  • A process for preparing endo-nortropine has been reported with yields generally in the range of 85-100% of the theoretical value.[3][4]

Q3: How can I confirm the purity of my this compound?

A3: The purity of this compound should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantitative purity analysis and impurity profiling. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of methanol (B129727) and a phosphate (B84403) buffer) is often used.[5][6][7][8]

  • Gas Chromatography (GC): GC can also be used to determine the purity of the nortropine free base.[1]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound and detect the presence of any structural impurities.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, several safety precautions are necessary:

  • Handling of Reagents: Reagents like ethyl chloroformate and potassium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction under Pressure: The hydrolysis of N-carbalkoxy nortropine is often carried out under high pressure and temperature in an autoclave. Ensure the equipment is properly rated and maintained, and follow all safety protocols for high-pressure reactions.[1]

  • Use of Chloroform: Chloroform is a suspected carcinogen and should be used in a well-ventilated fume hood.

  • Formation of Dichlorocarbene: When using chloroform in the presence of a strong base like potassium hydroxide, there is a risk of forming dichlorocarbene, which can lead to side reactions and potential hazards.[1]

Data Presentation

Table 1: Comparison of Nortropine Synthesis Methods

Synthesis RouteStarting MaterialKey ReagentsTypical Crude YieldFinal Purity (after recrystallization)Key Considerations
Hydrolysis N-ethoxycarbonyl nortropinePotassium hydroxide, Water80-92%[1]>99%[1]Requires high temperature and pressure.[1]
Demethylation TropineEthyl chloroformate, Potassium hydroxide~85%HighInvolves a carbamate intermediate.
Catalytic Hydrogenation 8-benzyl-nortropan-3-one perchlorate (B79767)Palladium on carbon, Raney nickel85-100%[3][4]HighTwo-stage hydrogenation process.[3][4]

Experimental Protocols

Protocol 1: Synthesis of Nortropine via Hydrolysis of N-ethoxycarbonyl Nortropine [1]

  • Reaction Setup: Charge a high-pressure autoclave with N-ethoxycarbonyl nortropine and a 10-35% aqueous solution of potassium hydroxide (2-10 equivalents).

  • Inert Atmosphere: Purge the autoclave with nitrogen gas to remove air.

  • Heating and Pressurization: While stirring, heat the mixture to 140-160°C. The pressure will rise to approximately 8-10 kg/cm ².

  • Reaction Monitoring and Depressurization: After about 1 hour, carefully vent the lower boiling alcohol (ethanol) to reduce the pressure to around 4 kg/cm ².

  • Continued Reaction: Continue the reaction at 140-160°C for an additional 5 hours.

  • Cooling and Isolation: After the reaction is complete, cool the mixture to -5 to 10°C. The crude nortropine will precipitate.

  • Filtration: Collect the crude product by centrifugation or filtration.

  • Purification: Recrystallize the crude product from hot ethyl acetate, using activated carbon for decolorization if necessary, to obtain pure nortropine.

Protocol 2: Preparation of this compound from Nortropine Base

  • Dissolution: Dissolve the purified nortropine base in a minimal amount of a suitable solvent like isopropanol (B130326) or diethyl ether.

  • Acidification: While stirring, slowly bubble dry hydrogen chloride gas through the solution. Alternatively, add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in isopropanol) dropwise.

  • Precipitation: The this compound will precipitate out of the solution.

  • Isolation: Collect the white crystalline solid by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizations

experimental_workflow_hydrolysis cluster_reaction Reaction Stage cluster_workup Work-up & Purification start N-ethoxycarbonyl nortropine + KOH(aq) autoclave Heat to 140-160°C Pressure ~8-10 kg/cm² start->autoclave depressurize Vent Ethanol Pressure to ~4 kg/cm² autoclave->depressurize react Continue reaction for 5 hours depressurize->react cool Cool to -5 to 10°C react->cool filter Filter/Centrifuge cool->filter recrystallize Recrystallize from Ethyl Acetate filter->recrystallize product Pure Nortropine recrystallize->product

Caption: Workflow for Nortropine Synthesis via Hydrolysis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield Observed incomplete_reaction Incomplete Reaction issue->incomplete_reaction suboptimal_reagents Suboptimal Reagents issue->suboptimal_reagents extraction_loss Extraction Losses issue->extraction_loss side_reactions Side Reactions issue->side_reactions monitor_reaction Monitor with TLC/HPLC Extend reaction time/temp incomplete_reaction->monitor_reaction check_reagents Use fresh, high-purity reagents suboptimal_reagents->check_reagents improve_extraction Use continuous extraction or multiple extractions extraction_loss->improve_extraction optimize_conditions Use fresh precursors Control reaction temp side_reactions->optimize_conditions

Caption: Troubleshooting Logic for Low Nortropine Yield.

References

Technical Support Center: Nortropine Hydrochloride Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Nortropine hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound at -20°C in a tightly sealed container to protect it from moisture.[1] Some suppliers also suggest storage at 4°C or room temperature in a dry, dark place.[2][3] For optimal stability, always refer to the manufacturer's specific recommendations provided on the certificate of analysis.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term stability, it is recommended to store these aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[4] Ensure the solutions are stored in tightly sealed vials to prevent solvent evaporation and contamination.

Q3: Is this compound sensitive to light?

A3: While specific photostability studies on this compound are not extensively available, tropane (B1204802) alkaloids as a class can be sensitive to light. Therefore, it is best practice to protect both solid material and solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: Is this compound hygroscopic?

A4: Yes, some data sheets indicate that this compound should be stored away from moisture, suggesting it may be hygroscopic.[3] It is crucial to store the solid compound in a desiccator or a tightly sealed container in a dry environment to prevent water absorption, which could affect its stability and weighing accuracy.

Q5: What are the known incompatibilities of this compound?

A5: this compound, as a hydrochloride salt of a weak base, may be incompatible with strong bases.[5] Additionally, like many organic compounds, it may react with strong oxidizing agents. Avoid mixing stock solutions with strongly basic or oxidizing substances unless it is a required step in an experimental protocol.

Troubleshooting Guide

Issue 1: Inconsistent results in bioassays using this compound solutions.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Step: Verify the storage conditions of your stock solutions. Have they been subjected to multiple freeze-thaw cycles? Are they stored at the recommended temperature (-20°C or -80°C)?

    • Recommendation: Prepare fresh stock solutions from solid material and aliquot them for single use to ensure consistency.

  • Possible Cause 2: Inaccurate concentration due to solvent evaporation or water absorption.

    • Troubleshooting Step: Check if the caps (B75204) on your solution vials are properly sealed. If the compound was not stored in a desiccator, it might have absorbed moisture, leading to weighing errors.

    • Recommendation: Use vials with high-quality seals. When preparing new solutions, ensure the solid this compound has been stored in a dry environment.

Issue 2: Appearance of unknown peaks in HPLC analysis of this compound.

  • Possible Cause: Degradation of the compound.

    • Troubleshooting Step: Review the handling and storage of your sample. Was it exposed to high temperatures, extreme pH, light, or oxidizing conditions?

    • Recommendation: Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and their retention times. This will help in developing a stability-indicating HPLC method.

Stability Summary

The stability of this compound is influenced by temperature, moisture, and light. As a known degradation product of atropine, its stability is a critical factor in studies involving tropane alkaloids.

Storage Conditions Summary
FormStorage TemperatureDurationKey Considerations
Solid -20°CUp to 3 yearsKeep in a tightly sealed container, protected from moisture.[1]
4°C or Room TempShorter termStore in a dry, dark place.
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[4]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are general conditions based on ICH guidelines.[6][7][8][9]

  • Hydrolytic Degradation:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Dissolve this compound in purified water. Incubate at 60°C for 24 hours.

    • Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analysis: At appropriate time points, withdraw an aliquot and analyze by HPLC.

  • Thermal Degradation:

    • Place solid this compound in a calibrated oven at 80°C for 48 hours.

    • Analysis: At appropriate time points, remove a sample, allow it to cool to room temperature, prepare a solution, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analysis: Analyze the exposed and control samples by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector or a Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Component A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Component B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Component B over 20-30 minutes can be used for initial method development.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 210-220 nm, though a UV scan should be performed to determine the optimal wavelength).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.

Visualizations

degradation_pathway Atropine Atropine Tropine Tropine Atropine->Tropine Hydrolysis Nortropine Nortropine Tropine->Nortropine N-demethylation Degradation_Products Further Degradation Products Nortropine->Degradation_Products Oxidation, Hydrolysis, etc.

Caption: Simplified degradation pathway of Atropine to Nortropine.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Hydrolysis Acid/Base/Neutral Hydrolysis HPLC_Method Develop Stability-Indicating HPLC Method Hydrolysis->HPLC_Method Oxidation Oxidation (H2O2) Oxidation->HPLC_Method Thermal Thermal (Heat) Thermal->HPLC_Method Photolysis Photolysis (Light) Photolysis->HPLC_Method Validation Validate Method (ICH Q2) HPLC_Method->Validation Nortropine_HCl Nortropine HCl Sample Nortropine_HCl->Hydrolysis Nortropine_HCl->Oxidation Nortropine_HCl->Thermal Nortropine_HCl->Photolysis

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Nortropine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Nortropine (B26686) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Nortropine hydrochloride?

A1: Impurities in this compound synthesis can be broadly categorized as process-related and degradation-related.

  • Process-Related Impurities: These arise from the synthetic route itself. Common examples include:

    • Unreacted Starting Materials: Such as Tropinone (B130398), if the reduction reaction is incomplete.

    • Diastereomers: Pseudonortropine is a common diastereomer that can form depending on the stereoselectivity of the reduction of Tropinone.[1][2][3]

    • Byproducts of Side Reactions: These can include over-reduced or rearranged products.

  • Degradation-Related Impurities: These can form during the synthesis or on storage. A key example is:

    • N-Nitroso Nortropine: This impurity can form from the reaction of nortropine (a secondary amine) with nitrosating agents.

Reference standards for known impurities such as 3-Acetoxy Nortropine and O-Formyltropine are also available, suggesting these are recognized potential contaminants.[4]

Q2: How can I minimize the formation of Pseudonortropine during the reduction of Tropinone?

A2: The formation of Pseudonortropine versus Nortropine is dependent on the stereoselectivity of the reducing agent used. To favor the formation of the desired endo isomer (Nortropine), it is crucial to select a stereoselective reducing agent and control the reaction conditions (e.g., temperature, pH). The choice of tropinone reductase enzymes (TRI and TRII) in biocatalytic systems determines the stereospecificity of the reduction, with TRI producing tropine (B42219) (a precursor to nortropine) and TRII producing pseudotropine.[1][3] For chemical synthesis, the use of sterically hindered hydride reagents can favor the formation of the thermodynamically more stable endo alcohol.

Q3: What are the best practices for purifying crude this compound?

A3: Recrystallization is a primary and effective method for purifying solid organic compounds like this compound.[5][6][7][8][9] The key steps involve:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Filtration (optional): If insoluble impurities are present, a hot gravity filtration can be performed.

  • Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly.

Q4: How are impurities in this compound typically identified and quantified?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for the identification and quantification of impurities in pharmaceutical substances like this compound.[10][11][12][13][14][15] A typical HPLC method would involve:

  • A reversed-phase column (e.g., C8 or C18). [10][16]

  • A mobile phase consisting of a buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile). [10][16]

  • UV detection at a suitable wavelength. [10][16]

By comparing the retention times and peak areas of the impurities in a sample to those of known reference standards, their identity and quantity can be determined.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Tropinone Detected

Symptoms:

  • HPLC analysis of the final product shows a significant peak corresponding to the Tropinone reference standard.

  • The yield of this compound is lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reduction Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using TLC or HPLC. - Optimize Reducing Agent Stoichiometry: Ensure a sufficient molar excess of the reducing agent is used. - Check Reducing Agent Activity: The reducing agent may have degraded. Use a fresh, properly stored batch.
Suboptimal Reaction Temperature - Adjust Temperature: The reduction may be too slow at a lower temperature. Cautiously increase the temperature while monitoring for side product formation.
Incorrect pH - Control pH: The pH of the reaction mixture can influence the reactivity of the reducing agent. Ensure the pH is within the optimal range for the chosen reagent.
Issue 2: Presence of Pseudonortropine Diastereomer

Symptoms:

  • HPLC or NMR analysis indicates the presence of an isomeric impurity, identified as Pseudonortropine.

Possible Causes and Solutions:

CauseRecommended Action
Non-Stereoselective Reducing Agent - Change Reducing Agent: Switch to a more stereoselective reducing agent known to favor the formation of the endo isomer. Research literature for suitable reagents for this specific transformation.
Uncontrolled Reaction Conditions - Optimize Temperature and Solvent: The stereoselectivity of some reductions can be influenced by temperature and the choice of solvent. Experiment with different conditions to maximize the desired diastereomer.
Ineffective Purification - Improve Recrystallization: Develop a more effective recrystallization protocol. This may involve screening different solvents or using a multi-solvent system to improve the separation of the diastereomers.[6]

Data Presentation

The following table summarizes common impurities in this compound synthesis. Please note that the typical percentage and acceptance criteria are illustrative and should be established based on the specific synthetic process and regulatory requirements.

Impurity NameStructureTypeTypical HPLC Retention Time (Relative to Nortropine)Typical Percentage Range (%)Acceptance Criteria (%)
Tropinone 8-Methyl-8-azabicyclo[3.2.1]octan-3-oneStarting Material1.2 - 1.5< 0.5≤ 0.15
Pseudonortropine (1R,3s,5S)-8-Azabicyclo[3.2.1]octan-3-olDiastereomer0.8 - 0.9< 2.0≤ 0.5
N-Nitroso Nortropine 3-hydroxy-8-nitroso-8-azabicyclo[3.2.1]octaneDegradation/ByproductVaries< 0.1As low as reasonably practicable

Experimental Protocols

Key Experiment: Synthesis of Nortropine via Reduction of Tropinone

Objective: To synthesize Nortropine by the reduction of Tropinone.

Materials:

Procedure:

  • Dissolution: Dissolve Tropinone in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride to the cooled solution in small portions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the Tropinone has been consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add dichloromethane and adjust the pH to basic (pH > 10) with a suitable base. Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Salt Formation: To the filtrate, add a solution of HCl in a suitable solvent (e.g., ether or isopropanol) to precipitate this compound.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold dichloromethane or ether.

  • Drying: Dry the this compound product under vacuum.

Key Experiment: Purification of this compound by Recrystallization

Objective: To purify crude this compound.

Materials:

Procedure:

  • Solvent Selection: A mixture of ethanol and water is often a suitable solvent system. The optimal ratio should be determined experimentally.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent system. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Mandatory Visualizations

G Workflow for this compound Synthesis start Start: Tropinone reduction Reduction (e.g., NaBH4 in Methanol) start->reduction workup Aqueous Work-up & Extraction reduction->workup salt_formation Salt Formation (HCl addition) workup->salt_formation crude_product Crude Nortropine HCl salt_formation->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure Nortropine HCl purification->final_product

Caption: Overview of the synthetic workflow for this compound.

G Troubleshooting High Tropinone Impurity start High Tropinone Detected by HPLC check_reaction Incomplete Reaction? start->check_reaction check_reagent Reagent Issue? start->check_reagent check_conditions Suboptimal Conditions? start->check_conditions solution1 Increase reaction time Monitor by TLC/HPLC check_reaction->solution1 solution2 Increase reducing agent stoichiometry Use fresh reagent check_reagent->solution2 solution3 Optimize temperature Adjust pH check_conditions->solution3

Caption: Troubleshooting guide for high Tropinone impurity levels.

References

Technical Support Center: HPLC Analysis of Nortriptyline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of nortriptyline (B1679971) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for Nortriptyline hydrochloride analysis?

A typical starting point for HPLC analysis of nortriptyline hydrochloride involves a reversed-phase C18 column, a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and a buffer (such as phosphate (B84403) or ammonium (B1175870) acetate), with UV detection.[1][2] Specific conditions can be optimized based on the required separation.

Q2: Why is my nortriptyline peak tailing?

Peak tailing is a common issue for basic compounds like nortriptyline.[3] The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The basic amine group of nortriptyline can interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing.[3][4]

  • Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of nortriptyline can result in the presence of both ionized and non-ionized forms, causing peak distortion.[3]

  • Column Degradation: Over time, the column can degrade, leading to active sites that cause tailing.[3]

Q3: How can I improve the peak shape of nortriptyline?

To improve peak shape and reduce tailing:

  • Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 units below the pKa of nortriptyline (pKa ≈ 9.7) to ensure it is fully protonated and minimize silanol interactions.[3]

  • Use of Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to mask the active silanol sites.[5]

  • Column Selection: Utilize a column with low silanol activity or an end-capped column to reduce secondary interactions.[4][6]

  • Buffer Strength: Ensure an adequate buffer concentration (typically 10-50 mM) to maintain a consistent pH.[3]

Q4: My retention time for nortriptyline is shifting. What could be the cause?

Retention time variability can be caused by several factors:

  • Mobile Phase Composition: Small variations in the mobile phase preparation, such as the organic-to-aqueous ratio or pH, can lead to shifts.[7]

  • Column Temperature: Fluctuations in the column temperature can affect retention time. Using a column oven is recommended for stable results.[8]

  • Column Equilibration: Insufficient column equilibration time before analysis can cause drifting retention times.

  • Flow Rate Inconsistency: Issues with the HPLC pump can lead to an unstable flow rate.[8]

Q5: What are the key system suitability parameters to monitor for nortriptyline analysis?

Key system suitability parameters include:

  • Tailing Factor (Asymmetry): Should ideally be close to 1. A value greater than 2 is generally considered unacceptable.[9]

  • Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency. A minimum of 2000 is often required.[10]

  • Resolution (Rs): Crucial when separating nortriptyline from other compounds or impurities. A resolution of >2 between critical peaks is desirable.[11]

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: For replicate injections, the RSD should be low (typically <2%) to demonstrate method precision.[2]

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format.

Problem Potential Causes Solutions
Peak Tailing 1. Secondary interactions with residual silanols.[3][4] 2. Mobile phase pH too high. 3. Column contamination or degradation.[3] 4. Sample overload.[12]1. Lower the mobile phase pH (e.g., to pH 2.5-4.0). 2. Add a competing base like triethylamine (0.1-0.5%) to the mobile phase.[5] 3. Use a highly deactivated, end-capped column or a column with a different stationary phase.[4][6] 4. Reduce the sample concentration or injection volume.[3] 5. Flush the column with a strong solvent.[3]
Peak Fronting 1. Sample overload.[3][12] 2. Sample solvent stronger than the mobile phase.[13] 3. Column collapse.1. Decrease the amount of sample injected. 2. Dissolve the sample in the mobile phase or a weaker solvent.[13] 3. Replace the column if it is damaged.
Variable Retention Times 1. Inconsistent mobile phase composition or pH.[7] 2. Fluctuating column temperature.[8] 3. Inadequate column equilibration. 4. Pump malfunction or leaks.[8]1. Prepare the mobile phase carefully and consistently. Use a pH meter. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the mobile phase before starting the analysis. 4. Check the pump for leaks and ensure proper functioning.[8]
Poor Resolution 1. Inappropriate mobile phase strength. 2. Unsuitable stationary phase. 3. Low column efficiency.1. Optimize the mobile phase composition. A lower percentage of organic solvent will generally increase retention and may improve resolution.[11] 2. Try a different column with a different selectivity (e.g., a phenyl or cyano column). 3. Use a longer column or a column with smaller particles to increase efficiency.[14]
Low Sensitivity / Small Peaks 1. Low sample concentration. 2. Incorrect detection wavelength. 3. Detector malfunction. 4. Sample degradation.1. Increase the sample concentration or injection volume (be mindful of potential overload). 2. Ensure the detector is set to the optimal wavelength for nortriptyline (typically around 239 nm).[2] 3. Check the detector lamp and perform diagnostics. 4. Ensure proper sample handling and storage.
Split Peaks 1. Partially blocked column frit.[12] 2. Column void or channeling.[4] 3. Co-eluting impurity.[3] 4. Sample solvent incompatible with the mobile phase.[3]1. Reverse and flush the column. If this doesn't work, replace the frit or the column.[12] 2. Replace the column. 3. Adjust the mobile phase composition or use a different column to resolve the impurity. 4. Dissolve the sample in the mobile phase.[3]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Example)

This protocol describes the preparation of a common mobile phase for nortriptyline analysis.

Objective: To prepare a mobile phase of Methanol and Phosphate buffer (pH 6.3) in a 95:5 v/v ratio.[2]

Materials:

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid (OPA)

  • Deionized water

  • 0.45 µm membrane filter

  • pH meter

Procedure:

  • Prepare the Phosphate Buffer:

    • Accurately weigh 2.72 g of KH2PO4 and dissolve it in 1000 mL of deionized water.[2]

    • Sonicate the solution to ensure complete dissolution.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Adjust the pH of the buffer to 6.3 using orthophosphoric acid.[2]

  • Prepare the Mobile Phase:

    • Measure 950 mL of HPLC grade methanol and 50 mL of the prepared phosphate buffer (pH 6.3).

    • Combine the two solutions in a suitable container.

    • Degas the mobile phase using sonication or vacuum filtration.

Protocol 2: System Suitability Testing

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a standard solution of nortriptyline hydrochloride at a known concentration (e.g., 10 µg/mL).[2]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make at least five replicate injections of the standard solution.

  • Calculate the following parameters from the resulting chromatograms:

    • Retention Time (Rt): The time at which the nortriptyline peak elutes.

    • Peak Area: The integrated area of the nortriptyline peak.

    • Tailing Factor (Tf): A measure of peak symmetry.

    • Number of Theoretical Plates (N): A measure of column efficiency.

  • Calculate the Relative Standard Deviation (%RSD) for the retention times and peak areas of the replicate injections.

  • Compare the calculated values against the acceptance criteria defined in your analytical method or relevant pharmacopeia. An example of system suitability parameters is provided in the table below.[2]

Parameter Acceptance Criteria
Tailing Factor (Tf)≤ 2.0
Theoretical Plates (N)≥ 2000
%RSD of Peak Area≤ 2.0%
%RSD of Retention Time≤ 1.0%

Visualizations

Troubleshooting_Workflow start Problem with Nortriptyline Peak peak_shape Poor Peak Shape? start->peak_shape Yes retention_time Retention Time Issue? start->retention_time No tailing Tailing or Fronting? peak_shape->tailing resolution Poor Resolution? retention_time->resolution No rt_shift Shifting or Drifting? retention_time->rt_shift Yes sensitivity Low Sensitivity? resolution->sensitivity No resolution_causes Check: 1. Mobile Phase Strength 2. Column Choice resolution->resolution_causes Yes sensitivity_causes Check: 1. Concentration 2. Wavelength 3. Detector sensitivity->sensitivity_causes Yes tailing_causes Check: 1. Mobile Phase pH 2. Column Condition 3. Sample Load tailing->tailing_causes Tailing fronting_causes Check: 1. Sample Load 2. Injection Solvent tailing->fronting_causes Fronting solution Implement Solution & Re-evaluate tailing_causes->solution fronting_causes->solution rt_causes Check: 1. Mobile Phase Prep 2. Temperature 3. Equilibration rt_shift->rt_causes rt_causes->solution resolution_causes->solution sensitivity_causes->solution

Caption: A logical workflow for troubleshooting common HPLC issues with Nortriptyline.

Peak_Tailing_Causes peak_tailing Peak Tailing (Asymmetry > 1.2) cause1 Secondary Silanol Interactions peak_tailing->cause1 cause2 Inappropriate Mobile Phase pH peak_tailing->cause2 cause3 Column Degradation peak_tailing->cause3 cause4 Sample Overload peak_tailing->cause4 solution1 Lower pH Add Competing Base Use End-capped Column cause1->solution1 solution2 Adjust pH (2 units below pKa) cause2->solution2 solution3 Flush Column Replace Column cause3->solution3 solution4 Reduce Sample Concentration/Volume cause4->solution4

Caption: Key causes of peak tailing for Nortriptyline and their respective solutions.

References

Technical Support Center: Optimizing Reaction Conditions for Nortropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of nortropane derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-demethylation of tropane (B1204802) alkaloids to produce nortropane precursors?

A1: The primary methods for N-demethylation include electrochemical methods, oxidative methods using reagents like hydrogen peroxide with a catalyst, and photochemical reactions.[1][2] Electrochemical N-demethylation is a practical, efficient, and selective method that can be performed at room temperature in a single step.[1][2][3] Oxidative methods often employ catalysts like iron(III) tetraamido macrocycle (FeIII-TAML) with an oxidizing agent such as H2O2.[4]

Q2: I am observing significant by-products during the N-demethylation of atropine (B194438). What are the likely side products and how can I minimize them?

A2: Common by-products in oxidative N-demethylation of atropine include N-formyl-noratropine and tropane-N-oxide derivatives.[4] The formation of these by-products is sensitive to the choice of alcohol co-solvent, the rate of H2O2 addition, and the concentration of water.[5][6] To minimize by-products, carefully control the addition rate of the oxidizing agent and optimize the solvent system. In electrochemical methods, N-formyl-noratropine and a dimer can also be observed as by-products.[2]

Q3: My N-alkylation reaction of nortropane is showing low yield. What are the potential causes and how can I improve it?

A3: Low yields in N-alkylation can be due to several factors including steric hindrance of the substrate, degradation of the alkylating agent, or impure starting materials.[7] To improve the yield, consider the following:

  • Reagent Quality: Ensure the alkylating agent is pure and the reaction is conducted under anhydrous conditions if moisture-sensitive reagents are used.[7]

  • Reaction Conditions: Optimize the reaction temperature and time. Increasing the temperature can enhance the reaction rate, but may also promote side reactions.[7]

  • Base and Solvent: The choice of base and solvent is critical. For sterically hindered substrates, a stronger, less-hindered base might be beneficial.[7] Polar aprotic solvents like DMF or DMSO can often favor N-alkylation.[8]

  • Catalyst: In some cases, adding a catalytic amount of potassium iodide can improve the yield.[8]

Q4: How can I effectively purify my nortropane derivative from the reaction mixture?

A4: Purification strategies depend on the nature of the impurities. For crude extracts from natural sources, a liquid-liquid extraction (LLE) based on pH manipulation is a highly effective first step to separate the basic alkaloids from neutral and acidic components.[9] For synthetic reaction mixtures, if the product is relatively clean, direct crystallization may be feasible.[9] For more complex mixtures, silica (B1680970) gel column chromatography is a suitable method to separate the target alkaloid from structurally similar by-products.[9] In electrochemical N-demethylation, a convenient liquid-liquid extraction method can often yield high purity product without the need for chromatography.[1][2]

Section 2: Troubleshooting Guides

Troubleshooting Low Yield in N-Demethylation
Symptom Possible Cause Suggested Solution
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS and extend the reaction time or gradually increase the temperature as needed.[7]
Poor catalyst activity.Ensure the catalyst is fresh and handled under appropriate conditions. For oxidative methods, ensure the oxidizing agent (e.g., H2O2) has not degraded.[7]
Product degradation Reaction temperature is too high.Optimize the temperature; a lower temperature for a longer duration might be beneficial.[7]
Unstable product under reaction conditions.If the product is sensitive to the reaction conditions, consider a milder N-demethylation method.
Formation of multiple products Non-selective reaction conditions.Adjust the stoichiometry of reagents, particularly the oxidizing agent in oxidative methods.[6] The choice of solvent can also influence selectivity.[5]
Troubleshooting N-Alkylation Reactions
Symptom Possible Cause Suggested Solution
Low or no product formation Steric hindrance at the nitrogen atom.Use a more reactive alkylating agent (e.g., iodide instead of bromide). A stronger, less-hindered base may also improve reactivity.[7]
Inactive alkylating agent.Use a fresh batch of the alkylating agent, as they can be sensitive to moisture and air.[7]
Presence of moisture in the reaction.Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when using strong bases like sodium hydride.[7]
Formation of multiple products (over-alkylation) Use of excess alkylating agent.Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent.[10]
Reaction temperature is too high.Lowering the reaction temperature may favor the desired mono-alkylation product.[10]
Starting material remains Insufficient amount or reactivity of the alkylating agent.Use a slight excess of the alkylating agent or switch to a more reactive one (e.g., from chloride to bromide or iodide).[10]
Reaction time is too short.Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[10]

Section 3: Data Presentation

Comparison of N-Demethylation Methods for Atropine
Method Reagents/Conditions Solvent Yield of Noratropine Reference
ElectrochemicalGlassy carbon electrode, NaClO4Ethanol (B145695)/Water (2:1)85%[1][2]
ElectrochemicalGlassy carbon electrode, LiClO4Methanol/Water (2:1)82%[11]
OxidativeFeIII-TAML catalyst, H2O2 (50 equiv.)Ethanol~80%[11]
OxidativeFe(III)-TAML catalyst, H2O2IsopropanolHigher yields than in ethanol[6]

Section 4: Experimental Protocols

Protocol for Electrochemical N-Demethylation of Atropine

This protocol is based on the work described by Alipour Najmi et al.[1][2]

Materials:

  • Atropine

  • Ethanol (reagent grade)

  • Deionized water

  • Sodium perchlorate (B79767) (NaClO4)

  • Glassy carbon electrodes (working and counter)

  • Ag/AgCl reference electrode

  • Electrochemical cell

  • Potentiostat

Procedure:

  • Prepare a solution of atropine (e.g., 10 mM) in a 2:1 mixture of ethanol and water.

  • Add sodium perchlorate as the supporting electrolyte to a final concentration of 0.1 M.

  • Set up the electrochemical cell with the glassy carbon working and counter electrodes and the Ag/AgCl reference electrode.

  • Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Apply a constant current or potential to the working electrode. The optimal potential should be determined via cyclic voltammetry, but a constant current of 8 mA has been shown to be effective for a 57 mM solution.[2]

  • Monitor the reaction progress by TLC or LC-MS until the atropine is consumed.

  • Upon completion, work up the reaction mixture by basifying the solution with aqueous ammonia (B1221849) to pH 11-12 and extracting the product with dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield noratropine.

Protocol for N-Alkylation of Nortropane

This is a general protocol and may require optimization for specific substrates and alkylating agents.

Materials:

  • Nortropane

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of nortropane (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 5: Visualizations

Experimental_Workflow_N_Demethylation cluster_prep Reaction Setup cluster_reaction Electrolysis cluster_workup Workup & Purification start Prepare Atropine Solution in Ethanol/Water electrolyte Add Supporting Electrolyte (e.g., NaClO4) start->electrolyte cell Set up Electrochemical Cell electrolyte->cell purge Purge with N2/Ar cell->purge electrolysis Apply Constant Current/ Potential purge->electrolysis monitor Monitor Reaction (TLC/LC-MS) electrolysis->monitor basify Basify with aq. NH3 monitor->basify Reaction Complete extract Extract with DCM basify->extract dry Dry & Concentrate extract->dry product Purified Noratropine dry->product

Caption: Workflow for Electrochemical N-Demethylation.

Troubleshooting_Low_Yield_N_Alkylation start Low Yield in N-Alkylation check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_stoichiometry Verify Stoichiometry stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok reagents_ok->check_conditions Yes replace_reagents Use Fresh/Purified Reagents reagents_ok->replace_reagents No conditions_ok->check_stoichiometry Yes optimize_conditions Optimize Temp, Time, Solvent, or Base conditions_ok->optimize_conditions No adjust_stoichiometry Adjust Reagent Ratios stoichiometry_ok->adjust_stoichiometry No consider_catalyst Consider Additives (e.g., KI) stoichiometry_ok->consider_catalyst Yes

Caption: Troubleshooting Decision Tree for Low Yield N-Alkylation.

References

Technical Support Center: Handling Moisture-Sensitive Nortropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental compounds is paramount. Nortropine hydrochloride is a moisture-sensitive reagent, and its proper handling is crucial for the accuracy and reproducibility of experimental results. This guide provides detailed troubleshooting advice and frequently asked questions to address common issues encountered during its storage, handling, and use.

Frequently Asked Questions (FAQs)

Q1: How should this compound powder be stored?

A1: this compound should be stored in a tightly sealed container, away from moisture. Recommended storage conditions are typically at 4°C for short-term storage and -20°C for long-term storage to ensure its stability.[1][2] It is crucial to store it in a desiccator or a dry, inert atmosphere to prevent moisture absorption.

Q2: The this compound powder in my container appears clumpy. Can I still use it?

A2: Clumping is a visual indicator that the compound has likely absorbed moisture. This can affect the accuracy of weighing and may lead to degradation. While it might still be usable for some applications, it is highly recommended to use a fresh, non-clumped batch for experiments where precise concentration is critical. If you must use a clumpy batch, it is advisable to dry the compound under vacuum, but this may not reverse any degradation that has already occurred.

Q3: I'm having trouble dissolving this compound. What could be the issue?

A3: this compound is soluble in water and DMSO.[3] If you are experiencing solubility issues, consider the following:

  • Moisture in Solvent: Particularly with DMSO, which is hygroscopic, absorbed moisture can significantly reduce the solubility of this compound.[4][5] Always use fresh, anhydrous DMSO from a newly opened bottle or a properly stored and sealed bottle.

  • Incorrect Solvent: Ensure you are using a recommended solvent and that it is of high purity.

  • Low Temperature: If you are preparing your solution at a low temperature, try gentle warming or sonication to aid dissolution.[3]

Q4: How does moisture affect this compound?

A4: As a hydrochloride salt of a secondary amine, this compound is susceptible to moisture. The presence of water can lead to the following issues:

  • Physical Changes: Absorption of water leads to clumping and makes accurate weighing difficult.

  • Reduced Solubility: As noted, moisture in solvents like DMSO can hinder dissolution.[5]

  • Chemical Degradation: Although specific degradation pathways are not extensively documented in the provided search results, amine hydrochlorides in the presence of water can potentially hydrolyze, altering the pH of the microenvironment and potentially leading to the degradation of the parent compound. For molecules with functional groups like esters or amides, hydrolysis is a common degradation pathway.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Inaccurate concentration of this compound solution due to moisture absorption by the solid.- Use a fresh, unopened container of this compound. - Handle the solid in a controlled, low-humidity environment (glovebox or under a stream of inert gas). - Prepare stock solutions fresh and store them under appropriate conditions.[4]
Precipitate forms in the stock solution over time - The solution may be supersaturated. - Degradation of the compound. - Absorption of atmospheric moisture into the solvent.- Ensure the initial concentration is within the solubility limits. - Store stock solutions in tightly sealed vials at the recommended temperature (-20°C or -80°C).[1][4] - Aliquot the stock solution to avoid repeated freeze-thaw cycles and minimize exposure to air.[4]
Difficulty in weighing an accurate amount of the powder The powder is rapidly absorbing atmospheric moisture, causing the weight on the balance to be unstable.- Weigh the compound in a controlled environment such as a glovebox with a dry, inert atmosphere. - If a glovebox is not available, weigh the compound quickly in a draft-shielded balance. - Alternatively, weigh a larger amount than needed in a sealed container, and prepare a stock solution from which smaller, precise volumes can be taken.

Physicochemical and Solubility Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₄ClNO[1][7]
Molecular Weight 163.65 g/mol [1][3][7]
Appearance White to off-white solid[1]
Purity (HPLC) ≥ 99%[1][2]
Solubility in DMSO 32 mg/mL (195.53 mM)[3][8]
Storage of Solid 4°C (short-term), -20°C (long-term), sealed, away from moisture[1]
Storage of Solution (in solvent) -20°C for 1 month, -80°C for 6 months, sealed, away from moisture[1][4]

Experimental Protocols

Protocol 1: Weighing this compound Using a Glovebox

This protocol is recommended for obtaining the most accurate measurements of the compound.

Objective: To accurately weigh moisture-sensitive this compound in a controlled, inert atmosphere.

Materials:

  • This compound

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Analytical balance (placed inside the glovebox)

  • Spatula

  • Weighing paper or a tared vial

Procedure:

  • Ensure the glovebox atmosphere has low oxygen and moisture levels (typically <1 ppm).

  • Transfer the sealed container of this compound, spatula, and weighing vessel into the glovebox antechamber.

  • Cycle the antechamber to replace the air with the inert atmosphere of the glovebox.

  • Bring the materials into the main chamber of the glovebox.

  • Allow the this compound container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Carefully open the container.

  • Using the spatula, transfer the desired amount of this compound to the weighing vessel on the analytical balance.

  • Record the weight.

  • Tightly reseal the this compound container.

  • The weighed compound is now ready for the preparation of a solution inside the glovebox.

Protocol 2: Preparing a Stock Solution of this compound

Objective: To prepare a stock solution of this compound with minimal exposure to atmospheric moisture.

Materials:

  • Weighed this compound (from Protocol 1)

  • Anhydrous solvent (e.g., DMSO, freshly opened or properly stored)

  • Volumetric flask or appropriate vial

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Perform all steps within a glovebox for best results. If a glovebox is not available, use Schlenk line techniques or work quickly and efficiently to minimize air exposure.

  • Add the weighed this compound to the volumetric flask or vial.

  • Using a pipette, add a small amount of the anhydrous solvent to the vial.

  • Gently swirl the vial or use a vortex mixer to dissolve the solid. Gentle warming or sonication can be used to aid dissolution if necessary.[3]

  • Once the solid is completely dissolved, add the remaining solvent to reach the final desired volume.

  • Mix the solution thoroughly to ensure homogeneity.

  • If not for immediate use, aliquot the stock solution into smaller, single-use vials and seal them tightly.

  • Store the aliquots at the recommended temperature (-20°C or -80°C).[1][4]

Visualizations

experimental_workflow Experimental Workflow for Handling this compound storage Storage (-20°C in desiccator) glovebox Transfer to Glovebox/Inert Atmosphere storage->glovebox weighing Weighing (Accurate measurement) glovebox->weighing dissolution Dissolution (Anhydrous Solvent) weighing->dissolution stock_solution Stock Solution (Known Concentration) dissolution->stock_solution aliquot Aliquotting & Storage (-80°C) stock_solution->aliquot experiment Use in Experiment stock_solution->experiment Immediate Use aliquot->experiment troubleshooting_guide Troubleshooting Common Issues start Problem Encountered clumping Solid is clumpy? start->clumping solubility_issue Difficulty dissolving? start->solubility_issue inconsistent_results Inconsistent results? start->inconsistent_results clumping->solubility_issue No moisture_exposure Likely moisture exposure. Use new batch for critical experiments. clumping->moisture_exposure Yes solubility_issue->inconsistent_results No check_solvent Check solvent quality. Use fresh, anhydrous solvent. solubility_issue->check_solvent Yes check_handling Review handling procedure. Use inert atmosphere. inconsistent_results->check_handling Yes prepare_fresh Prepare fresh stock solution. check_handling->prepare_fresh

References

Avoiding degradation of Nortropine hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of Nortropine hydrochloride during experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues you might encounter, offering potential causes and solutions to ensure the stability and integrity of this compound in your experiments.

FAQs: General Handling and Storage

Question: How should I store this compound powder?

Answer: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it can be stable for up to three years.[1] For shorter periods, storage at 2-8°C is also acceptable.

Question: What is the recommended solvent for preparing this compound stock solutions?

Answer: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of this compound.[1][2] It is important to use anhydrous DMSO, as the compound's solubility can be reduced in the presence of moisture.[1]

Question: How should I store stock solutions of this compound?

Answer: To minimize degradation, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1] For long-term storage, solutions in DMSO can be kept at -80°C for up to one year.[1] For shorter-term storage, -20°C is suitable for up to one month.[1][3]

Question: Is this compound sensitive to light?

Answer: Yes, like many tropane (B1204802) alkaloids, this compound can be sensitive to light. It is recommended to store both the solid compound and its solutions in light-resistant containers or protected from light to prevent photolytic degradation.

Troubleshooting Experimental Issues

Question: I'm observing unexpected or inconsistent results in my cell-based assays. Could this compound degradation be a factor?

Answer: Yes, degradation of this compound can lead to a decrease in its effective concentration, resulting in inconsistent experimental outcomes. Degradation products may also have unintended biological activities.

  • Potential Cause: Instability in aqueous culture media at physiological pH (around 7.4) and temperature (37°C).

  • Recommended Solution:

    • Prepare fresh solutions of this compound immediately before each experiment.

    • If a stock solution must be used, ensure it has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles.[1]

    • Consider performing a pilot stability study in your specific culture medium to determine the rate of degradation under your experimental conditions.

Question: My analytical quantification (e.g., by HPLC) shows a lower concentration of this compound than expected. What could be the cause?

Answer: A lower than expected concentration is a strong indicator of degradation.

  • Potential Causes:

    • pH Instability: The compound may be susceptible to hydrolysis under acidic or basic conditions.

    • Oxidative Stress: Exposure to oxidizing agents or even atmospheric oxygen over time can lead to degradation.

    • Thermal Degradation: Elevated temperatures during sample preparation or storage can accelerate degradation.

    • Photodegradation: Exposure to light, especially UV, can cause degradation.

  • Recommended Solutions:

    • pH Control: Ensure that the pH of your solutions is controlled and maintained within a stable range. If your experiment involves a wide pH range, be aware of potential degradation at the extremes.

    • Use of Antioxidants: For experiments where oxidative stress is a concern, consider the addition of antioxidants, though their compatibility with your experimental system must be verified.

    • Temperature Control: Maintain samples at the recommended storage temperature and minimize exposure to higher temperatures during experimental procedures.

    • Light Protection: Always work with this compound in a manner that protects it from light, such as using amber vials or covering containers with aluminum foil.

Quantitative Data on Stability

FormStorage TemperatureDuration of StabilityReference
Solid Powder -20°CUp to 3 years[1]
2-8°CShorter-term (not specified)
In DMSO Solvent -80°CUp to 1 year[1]
-20°CUp to 1 month[1][3]

Experimental Protocols

The following are generalized protocols for preparing and handling this compound to minimize degradation.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, light-resistant microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution. If needed, gentle warming and sonication can be used, but avoid excessive heat.

    • Aliquot the stock solution into single-use, light-resistant tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Use in Cell Culture Experiments
  • Materials:

    • Aliquoted stock solution of this compound in DMSO

    • Pre-warmed cell culture medium

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the final working concentration in pre-warmed cell culture medium immediately before adding it to the cells.

    • When adding the diluted compound to your cell culture plates, ensure gentle mixing to achieve a homogenous concentration.

    • Minimize the exposure of the stock solution and the final diluted solution to light.

    • Discard any unused portion of the thawed stock solution to avoid degradation from repeated freeze-thaw cycles.

Visualizations

Logical Workflow for Troubleshooting this compound Degradation

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results or Low Concentration B Check Storage Conditions (Solid & Solution) A->B C Review Solution Preparation (Solvent, Freshness) A->C D Evaluate Experimental Conditions (pH, Temp, Light) A->D E Implement Corrective Actions B->E C->E D->E F Re-run Experiment E->F

Caption: A logical workflow for identifying and resolving potential this compound degradation.

Potential Signaling Pathway Involvement

Nortropine is a metabolite of atropine (B194438) and benztropine.[1] These parent compounds are known to interact with muscarinic acetylcholine (B1216132) receptors and dopamine (B1211576) transporters, respectively.[4] While the direct targets of Nortropine are not well-elucidated, it may have similar interactions. The following diagram illustrates a hypothetical signaling pathway based on the actions of its parent compounds.

G cluster_1 Hypothetical Signaling Pathway Nortropine Nortropine (Metabolite of Atropine/Benztropine) mAChR Muscarinic Acetylcholine Receptor (mAChR) Nortropine->mAChR ? (like Atropine) DAT Dopamine Transporter (DAT) Nortropine->DAT ? (like Benztropine) G_protein G-protein Signaling mAChR->G_protein Dopamine_Reuptake Dopamine Reuptake Inhibition DAT->Dopamine_Reuptake Downstream Downstream Cellular Effects G_protein->Downstream Dopamine_Reuptake->Downstream

Caption: Potential interactions of Nortropine with neurotransmitter systems based on its precursors.

References

Technical Support Center: Purification of Nortropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of nortropine (B26686) hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of nortropine hydrochloride.

Recrystallization Issues

Q1: My this compound fails to crystallize from the solution after cooling.

A1: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed crystal.

    • Concentration: It's possible that too much solvent was used. Gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again.

  • Re-evaluation of Solvent System:

    • If crystallization still does not occur, the solvent system may not be optimal. This compound, being a salt, is polar. A common strategy for recrystallizing amine hydrochlorides is to use a polar solvent in which the compound is soluble at high temperatures but less soluble at low temperatures, or to use a solvent/anti-solvent system.

    • A good starting point is a mixture of a lower alcohol (like ethanol (B145695) or isopropanol) and an ether (like diethyl ether or tert-butyl methyl ether). The alcohol will dissolve the this compound when heated, and the ether will act as an anti-solvent, reducing its solubility upon cooling.

Q2: Oiling out instead of crystallization.

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

  • Reduce the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of the primary solvent (e.g., ethanol) to the heated solution to ensure everything is fully dissolved before attempting to cool it again.

  • Change Solvent System: Consider a solvent system with a lower boiling point.

Q3: The recovered crystals are discolored.

A3: Discoloration often indicates the presence of impurities.

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use with caution as it can also adsorb some of your product, potentially reducing the yield.

  • Repeat Recrystallization: A second recrystallization step may be necessary to remove persistent impurities.

Column Chromatography Issues

Q1: this compound is not moving from the baseline on the silica (B1680970) gel column.

A1: This is a common issue with polar compounds like amine hydrochlorides on silica gel, which is also polar.

  • Increase Mobile Phase Polarity: The mobile phase is likely not polar enough to elute the compound. Gradually increase the polarity of your mobile phase. A common mobile phase for such compounds is a mixture of a non-polar solvent (like dichloromethane (B109758) or ethyl acetate) and a polar solvent (like methanol). You can increase the proportion of methanol.

  • Add a Modifier: To reduce the strong interaction between the basic amine hydrochloride and the acidic silica gel, add a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to your mobile phase (typically 0.1-1%). This will help to move the compound down the column.

Q2: Poor separation of this compound from impurities.

A2: Achieving good separation requires optimizing the mobile phase.

  • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with different polarities more effectively.

  • Try a Different Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase like alumina (B75360) (neutral or basic) or a reverse-phase column (e.g., C18) with an appropriate aqueous/organic mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the synthesis starting materials, by-products, or degradation products. These may include:

  • Nortropinone: An oxidized form of nortropine.

  • Tropine (B42219): If the demethylation of tropine to nortropine is incomplete.

  • Unreacted starting materials: Depending on the synthetic route.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Based on the properties of similar amine hydrochlorides, a mixture of ethanol and diethyl ether is a good starting point. This compound is expected to be soluble in hot ethanol and insoluble in diethyl ether. The general procedure is to dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes slightly cloudy. Upon cooling, pure crystals should form.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a common and reliable method. A reverse-phase HPLC method can be developed. Based on methods for the related compound nortriptyline (B1679971) hydrochloride, a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic to neutral pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a good starting point. Detection is typically done using a UV detector at a wavelength around 210-220 nm.

Q4: What are the ideal storage conditions for purified this compound?

A4: this compound should be stored in a well-sealed container, protected from light and moisture, at a cool and dry place.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Diethyl ether (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture while stirring until the solid is completely dissolved. If necessary, add more ethanol dropwise until a clear solution is obtained.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Slowly add diethyl ether to the solution with gentle swirling until the solution becomes persistently turbid.

  • Allow the flask to stand undisturbed at room temperature for crystallization to begin.

  • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Analysis by HPLC

Objective: To determine the purity of a this compound sample by reverse-phase HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (reagent grade)

  • Phosphoric acid (reagent grade)

  • Deionized water

Procedure:

  • Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM, pH 3.0, adjusted with phosphoric acid). The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 70:30 v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of a this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 215 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation

Table 1: Recrystallization Solvent System Comparison (Hypothetical Data)

Solvent System (v/v)Initial Purity (%)Final Purity (%)Yield (%)Observations
Ethanol/Diethyl Ether (1:3)8598.575Well-defined white crystals.
Isopropanol/Hexane (1:4)8595.268Smaller, needle-like crystals.
Methanol/Toluene (1:5)8592.160Oiled out initially, then solidified.

Table 2: HPLC Method Parameters (Example)

ParameterValue
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase20 mM KH2PO4 (pH 3.0) : Acetonitrile (70:30)
Flow Rate1.0 mL/min
DetectionUV at 215 nm
Column Temp.25 °C
Injection Vol.10 µL
Retention Time~4.5 min

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis cluster_end Outcome Crude Crude Nortropine Hydrochloride Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent, cool to crystallize ColumnChromatography Column Chromatography Crude->ColumnChromatography Elute through stationary phase Purity_Check Purity Check (HPLC) Recrystallization->Purity_Check ColumnChromatography->Purity_Check Pure_Product Pure Nortropine Hydrochloride (>98%) Purity_Check->Pure_Product Purity > 98% Repurify Repurify Purity_Check->Repurify Purity < 98% Repurify->Recrystallization Repurify->ColumnChromatography Troubleshooting_Recrystallization Start No Crystals Form Supersaturated Is solution supersaturated? Start->Supersaturated Induce Induce Crystallization (Scratch/Seed) Supersaturated->Induce Yes TooMuchSolvent Too much solvent? Supersaturated->TooMuchSolvent No Success Crystals Form Induce->Success Concentrate Concentrate Solution TooMuchSolvent->Concentrate Yes WrongSolvent Re-evaluate Solvent System TooMuchSolvent->WrongSolvent No Concentrate->Success

Technical Support Center: Nortropine Hydrochloride Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of Nortropine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantitative results.[1][2] Common sources of matrix effects in biological samples include salts, endogenous compounds, metabolites, and proteins.[3]

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be identified by a few key methods. One common approach is the post-extraction spike method, where the signal response of an analyte in a clean solvent is compared to the response of the same amount of analyte spiked into a blank matrix sample after extraction.[1] A significant difference in signal intensity indicates the presence of matrix effects. Another method is the post-column infusion technique, which provides a qualitative assessment by infusing a constant flow of the analyte into the mass spectrometer while injecting a blank matrix extract.[4] Dips or peaks in the baseline signal correspond to regions of ion suppression or enhancement.

Q3: What are the most common sample preparation techniques to mitigate matrix effects for this compound?

A3: The most common sample preparation techniques to reduce matrix interferences for this compound and other tropane (B1204802) alkaloids include:

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.[5][6]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte while matrix components are washed away, followed by elution of the purified analyte.[5][7]

  • Protein Precipitation (PPT): This method involves adding a solvent, typically acetonitrile (B52724) or methanol (B129727), to precipitate proteins from the sample, which are then removed by centrifugation.[3][8][9]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined sample preparation method that involves a salting-out extraction followed by dispersive solid-phase extraction for cleanup.[10][11]

Q4: Which internal standard is best for correcting matrix effects in this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Nortropine-d3). A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[12] If a SIL internal standard is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.[13]

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A5: Yes, optimizing chromatographic separation is a crucial strategy. By adjusting the mobile phase composition, gradient profile, and column chemistry, it's often possible to chromatographically separate this compound from interfering matrix components.[4] This prevents co-elution and minimizes ion suppression or enhancement.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization state of this compound (a basic compound).Adjust the mobile phase pH to be at least 2 pH units below the pKa of Nortropine to ensure it is in a single ionic form.
Secondary interactions with the stationary phase.Use a column with end-capping or a different stationary phase chemistry.
Inconsistent Results/Poor Reproducibility Variable matrix effects between samples.Implement a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE).
Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol. Automation can improve reproducibility.[13]
Use of an inappropriate internal standard.Use a stable isotope-labeled internal standard for Nortropine.
Low Signal Intensity/Ion Suppression Co-elution of Nortropine with phospholipids (B1166683) from the matrix (common in plasma/serum).Optimize the chromatographic gradient to separate the analyte from the phospholipid elution zone.
High salt concentration in the final extract.Ensure the sample preparation method effectively removes salts. Diluting the sample may also help.
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).
High Signal Intensity/Ion Enhancement Co-eluting compounds that enhance the ionization of Nortropine.Improve chromatographic separation to isolate the Nortropine peak from the enhancing compounds.
High Background Noise Contamination from solvents, reagents, or sample collection tubes.Use high-purity (LC-MS grade) solvents and reagents. Test different collection tubes for leachables.
Incomplete removal of matrix components.Employ a more selective sample preparation technique like SPE.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of tropane alkaloids (including compounds structurally similar to Nortropine) using different sample preparation techniques. This data is compiled from various studies and is intended to provide a general comparison. Actual results for this compound may vary depending on the specific matrix and analytical conditions.

Sample Preparation Method Typical Recovery (%) Matrix Effect (%) Typical LOQ (ng/mL or µg/kg) Reference
QuEChERS82 - 110-38 to -39 (Signal Suppression)2.3 ng/g[10][11]
Solid-Liquid Extraction63 - 94Not explicitly quantified1 - 2 µg/kg[11]
Solid-Phase Extraction (SPE)75 - 128Not explicitly quantified5 - 20 µg/kg[14]
Protein Precipitation (PPT)> 80Can be significant, requires optimizationDependent on dilution factor[8]

Note: Matrix Effect (%) is often calculated as: ((Response in Matrix / Response in Solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Detailed Experimental Protocols

Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is a general procedure and may require optimization.

  • Sample Preparation: To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., Nortropine-d3 in methanol).

  • Basification: Add 100 µL of 1 M sodium hydroxide (B78521) to adjust the pH to > 9.

  • Extraction: Add 2 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).

  • Mixing: Vortex the mixture for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general procedure for a mixed-mode cation exchange SPE cartridge and may require optimization.

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of internal standard solution and 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Vortex to mix.

  • Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of deionized water.

    • Wash with 1 mL of 100 mM acetic acid.

    • Wash with 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protein Precipitation (PPT) for Blood/Plasma Samples

This is a simple and fast method but may result in significant matrix effects.

  • Sample Aliquoting: Pipette 100 µL of blood or plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol).

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.[15]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the initial mobile phase to minimize solvent effects.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction_methods Extraction/Cleanup cluster_analysis Analysis start Biological Sample (Plasma, Urine, etc.) is_add Add Internal Standard start->is_add lle Liquid-Liquid Extraction is_add->lle spe Solid-Phase Extraction is_add->spe ppt Protein Precipitation is_add->ppt evap Evaporation lle->evap spe->evap ppt->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_matrix_effects Investigate Matrix Effects cluster_other_issues Other Potential Issues start Inaccurate or Imprecise Quantitative Results check_is Is a Stable Isotope-Labeled Internal Standard Used? start->check_is assess_me Assess Matrix Effects (Post-Extraction Spike) check_is->assess_me Yes review_protocol Review Sample Preparation Protocol check_is->review_protocol No (Consider using one) me_present Matrix Effects Present? assess_me->me_present improve_cleanup Improve Sample Cleanup (e.g., SPE) me_present->improve_cleanup Yes check_system Check System Suitability (Peak Shape, Sensitivity) me_present->check_system No optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom

Caption: Troubleshooting logic for matrix effects in Nortropine analysis.

References

Technical Support Center: Optimizing Cell Viability in Assays with Nortropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nortropine hydrochloride in cell-based assays. Our goal is to help you optimize your experiments for accurate and reproducible cell viability data.

Disclaimer: Publicly available research specifically detailing the effects of this compound on cell viability and signaling pathways is limited. The information provided herein is largely based on studies of a closely related tricyclic compound, Nortriptyline (B1679971) hydrochloride . While structurally similar, the biological activities of these two compounds may not be identical. Researchers should use this guide as a starting point and perform their own dose-response experiments to determine the specific effects of this compound on their cell lines of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell-based assays?

This compound is a derivative of tropine (B42219) and a secondary metabolite of tropane (B1204802) alkaloids like atropine.[1][2] It serves as a precursor in the synthesis of various pharmaceuticals.[1] In a research context, it may be studied for its own potential biological activities, including its effects on cell viability and signaling pathways.[3]

Q2: What are the expected effects of this compound on cell viability?

Based on data from the related compound Nortriptyline hydrochloride, this compound may exhibit dose-dependent effects on cell viability. At lower concentrations, it might have minimal impact or even be neuroprotective, while at higher concentrations, it can be cytotoxic, leading to a decrease in viable cells.[4] For example, studies on Nortriptyline have shown it to be cytotoxic to various cancer cell lines.[4][5]

Q3: Which cell viability assays are recommended for use with this compound?

Standard colorimetric and fluorometric assays are suitable for assessing cell viability in the presence of this compound. Commonly used assays include:

  • MTT Assay: Measures metabolic activity through the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals.[6]

  • MTS/XTT Assays: Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[6]

  • Resazurin (B115843) (alamarBlue®) Assay: A fluorescent assay where viable cells reduce blue resazurin to pink, fluorescent resorufin.

  • ATP Assay: Measures the level of ATP, which is an indicator of metabolically active cells.[6]

The choice of assay depends on the cell type, experimental goals, and available equipment.[6]

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in water and DMSO.[2][3] For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentrations in the cell culture medium.[2] Always use fresh DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[2]

Q5: What are some potential signaling pathways affected by compounds like this compound?

Studies on the related compound Nortriptyline suggest that it can influence several key signaling pathways:

  • Apoptosis: It can induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.[5][7]

  • Oxidative Stress: It may increase intracellular reactive oxygen species (ROS) and activate stress-response pathways like Keap1-Nrf2.[5]

  • Calcium Signaling: It has been shown to cause an increase in intracellular calcium concentration, which can trigger various downstream cellular processes, including apoptosis.[4]

  • PI3K/AKT/mTOR Pathway: This is a crucial pathway in cell survival and proliferation that can be modulated by various small molecules.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells 1. Inconsistent cell seeding density.2. Pipetting errors during compound addition or reagent dispensing.3. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension before seeding. Perform a cell count to ensure accurate seeding.2. Use calibrated pipettes and be consistent with your technique. Consider using a multi-channel pipette for reagent addition.3. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Low signal or unexpected increase in viability at high concentrations 1. Compound precipitation at high concentrations in the media.2. Interference of the compound with the assay chemistry.1. Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions and consider using a lower top concentration.2. Run a control plate with the compound and assay reagents in cell-free media to check for any direct chemical interaction that may alter the absorbance or fluorescence readings.
Inconsistent IC50 values across experiments 1. Variation in cell health and passage number.2. Differences in incubation times.3. Instability of the diluted compound.1. Use cells within a consistent range of passage numbers and ensure they are in the logarithmic growth phase at the time of the experiment.2. Standardize the incubation time with the compound and with the assay reagent for all experiments.3. Prepare fresh dilutions of the compound from the stock solution for each experiment.
"Bell-shaped" dose-response curve At very high concentrations, the compound might be causing rapid cell lysis, leading to a decrease in metabolic activity that is different from apoptosis or growth arrest, potentially altering the assay readout in unexpected ways.Extend the concentration range to confirm the effect. Consider using a cytotoxicity assay that measures membrane integrity (e.g., LDH release) in parallel to a metabolic assay.

Quantitative Data Summary

The following table summarizes cytotoxicity data for Nortriptyline hydrochloride , a compound structurally related to this compound. This data can serve as an approximate reference for designing dose-response experiments.

Cell LineAssayIncubation TimeIC50 / Effect
AGS (Gastric Cancer)MTT24 hours~30 µM[5]
HGC27 (Gastric Cancer)MTT24 hours~20 µM[5]
MG63 (Osteosarcoma)Tetrazolium-basedOvernight78% cell death at 50 µM[4]
MG63 (Osteosarcoma)Tetrazolium-basedOvernight97% cell death at 100 µM[4]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on adherent cells in a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO diluted to the highest concentration used for the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from a media-only well.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a cell viability assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate B Prepare Nortropine HCl Dilutions A->B C Treat Cells with Compound B->C D Incubate (24-72h) C->D E Add Viability Reagent (e.g., MTT) D->E F Incubate (2-4h) E->F G Read Plate (Absorbance/Fluorescence) F->G H Calculate % Viability vs. Control G->H I Generate Dose-Response Curve & IC50 H->I

Caption: A standard workflow for assessing cell viability after treatment with this compound.

Signaling Pathways

The diagrams below illustrate potential signaling pathways that may be affected by this compound, based on studies with related compounds.

Intrinsic Apoptosis Pathway

G compound Nortropine HCl (High Concentration) bcl2 Bcl-2 / Bcl-xL compound->bcl2 Inhibits bax Bax / Bak compound->bax Activates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential induction of intrinsic apoptosis by this compound.

PI3K/AKT/mTOR Survival Pathway

G compound Nortropine HCl pi3k PI3K compound->pi3k Inhibits? akt AKT pi3k->akt mtor mTOR akt->mtor bad Bad akt->bad survival Cell Survival & Proliferation mtor->survival apoptosis Apoptosis bad->apoptosis

Caption: Hypothetical inhibition of the pro-survival PI3K/AKT/mTOR pathway by this compound.

References

Technical Support Center: Nortropine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of Nortropine (B26686) hydrochloride production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of Nortropine hydrochloride in a question-and-answer format.

Issue IDQuestionPotential CausesRecommended Solutions
NH-S-01 Low yield during the demethylation of tropine (B42219) to nortropine. - Incomplete reaction.[1] - Suboptimal choice of demethylating agent. - Degradation of the product during workup.- Optimize Reaction Conditions: Ensure complete conversion by monitoring the reaction using techniques like TLC or HPLC. Adjust reaction time and temperature as needed. - Choice of Reagent: A common and effective method involves transesterification of tropine followed by treatment with a chloroformate ester (e.g., benzyl (B1604629) chloroformate or propyl chloroformate) and subsequent acidic hydrolysis.[1] - Controlled Workup: Maintain controlled temperature and pH during the workup process to prevent product degradation.
NH-S-02 Presence of significant byproducts in the tropinone (B130398) synthesis (a precursor). - Self-condensation of succinaldehyde (B1195056).[1] - Incomplete decarboxylation of tropinonedicarboxylic acid.[1] - Formation of undesired Mannich bases.[1]- Use Fresh Reagents: Use succinaldehyde immediately after preparation to minimize polymerization.[1] - Ensure Complete Decarboxylation: Acidify and heat the reaction mixture during workup to ensure complete conversion of tropinonedicarboxylic acid to tropinone.[1] - Control pH: Maintain optimal pH and use the appropriate acetone (B3395972) derivative to minimize the formation of other amino methylated products.[1]
NH-P-01 Difficulty in purifying the crude this compound product. - Presence of both basic and non-basic impurities.[1] - Inefficient separation of structurally similar impurities.[2]- Acid-Base Extraction: Utilize acid-base extraction to separate the basic Nortropine from non-basic impurities. The crude product can be dissolved in an acidic solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate Nortropine, which can be extracted with an organic solvent.[1] - Recrystallization: After initial purification, recrystallize the this compound from a suitable solvent to obtain a purer final product.[1]
NH-P-02 Formation of N-Nitroso Nortropine impurity. - Nortropine is a secondary amine and can react with nitrosating agents (e.g., nitrites under acidic conditions) to form nitrosamines, which are potential carcinogens.[3]- Avoid Nitrosating Agents: Carefully control the reaction and storage conditions to avoid the presence of nitrosating agents. - Storage: Store this compound in a cool, dry, and well-ventilated environment, protected from direct sunlight and heat sources to minimize degradation.[3]
NH-C-01 Inconsistent crystalline form (polymorphism) upon scale-up. - Variations in crystallization conditions such as solvent, temperature, and agitation rate between lab-scale and large-scale production.- Controlled Crystallization: Develop a robust crystallization process with well-defined parameters for solvent system, cooling rate, and agitation. - Seeding: Use seeding with the desired polymorph to ensure consistent crystallization of the target form.

Frequently Asked Questions (FAQs)

1. What are the most common impurities found in this compound?

Common impurities in this compound can be categorized as:

  • Synthetic Intermediates: Unreacted starting materials or intermediates from the synthesis process.[2]

  • Degradation Products: Products formed due to the degradation of this compound during synthesis or storage.[2] An example is N-Nitroso Nortropine.[4]

  • Structurally Related Tropane Analogs: Byproducts formed from side reactions during the synthesis.[2] Examples include 3-Acetoxy Nortropine and O-Formyltropine.[4]

2. What is a reliable method for the synthesis of Nortropine?

A commonly employed method for the synthesis of Nortropine involves the demethylation of tropine. One patented method describes the reaction of tropanol with vinyl chloroformate in chloroform (B151607), followed by hydrolysis with a potassium hydroxide (B78521) solution. This process is reported to have a yield of approximately 85%.[5]

3. How can I effectively purify crude Nortropine?

A combination of acid-base extraction and recrystallization is a highly effective purification strategy.[1]

  • Acid-Base Extraction: This technique separates the basic Nortropine from non-basic impurities.

  • Recrystallization: This step further purifies the product by separating it from soluble impurities.

4. What are the key challenges when scaling up this compound production from the lab to an industrial scale?

Scaling up production presents several challenges:

  • Process Optimization and Reproducibility: Processes optimized at a laboratory scale may not be directly transferable to a larger scale due to differences in equipment, mixing efficiency, and heat transfer.[6]

  • Regulatory Compliance: Large-scale manufacturing must adhere to Good Manufacturing Practices (GMP), and demonstrating equivalence between lab-scale and large-scale processes is crucial for regulatory approval.[6]

  • Cost Control: The significant capital investment for larger equipment and facilities, along with potential process inefficiencies, can impact the overall cost-effectiveness.[6]

  • Technology Transfer: Effective communication and documentation are essential for a smooth transfer of the process from research and development to manufacturing.[6]

5. How should this compound be stored to ensure its stability?

This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3] As a secondary amine, it is also important to prevent its exposure to conditions that could lead to the formation of nitrosamine (B1359907) impurities.[3]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production Parameters (Illustrative)

ParameterLab-Scale (grams)Pilot-Scale (kilograms)Key Challenges in Scaling Up
Typical Yield 80-90%65-80%Heat and mass transfer limitations can lead to lower yields.
Purity (after initial workup) >95%85-95%Increased potential for side reactions and less efficient initial purification.
Reaction Time 4-6 hours8-12 hoursSlower reaction rates due to non-ideal mixing and heating.
Solvent Volume ~100 mL~100 LCost and safe handling of large solvent volumes.
Purification Method RecrystallizationMulti-step (e.g., acid-base extraction followed by recrystallization)Need for more robust purification methods to handle larger impurity loads.

Experimental Protocols

Protocol 1: Synthesis of Nortropine via Demethylation of Tropine

This protocol is based on a patented method and should be adapted and optimized for specific laboratory conditions.[5]

  • Reaction Setup: In a reaction flask, add vinyl chloroformate and chloroform and bring the mixture to reflux.

  • Addition of Tropanol: Slowly add a chloroform solution of tropanol to the refluxing mixture. Continue to reflux for approximately 2 hours after the addition is complete.

  • Concentration: Stop heating and stirring, and concentrate the reaction mixture to obtain a colorless oil.

  • Hydrolysis: Add a 10% aqueous solution of potassium hydroxide (KOH) to the flask and reflux for about 12 hours.

  • Extraction: Cool the reaction mixture to room temperature. Extract the aqueous layer four times with chloroform.

  • Washing: Wash the combined chloroform layers with a saturated sodium chloride solution.

  • Final Product: Concentrate the chloroform layer to obtain a reddish-brown oily product, which is crude Nortropine.

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_purification Purification cluster_product Final Product Tropanol Tropanol ReactionStep1 Reaction in Chloroform (Reflux) Tropanol->ReactionStep1 VinylChloroformate Vinyl Chloroformate VinylChloroformate->ReactionStep1 IntermediateProduct Intermediate Oily Product ReactionStep1->IntermediateProduct HydrolysisStep Hydrolysis with KOH (Reflux) IntermediateProduct->HydrolysisStep Extraction Chloroform Extraction HydrolysisStep->Extraction Washing Washing Extraction->Washing Concentration Concentration Washing->Concentration Nortropine Nortropine Concentration->Nortropine

Caption: Experimental workflow for the synthesis of Nortropine.

G Start Low Yield or Purity Issue CheckPurity Analyze Crude Product (TLC/HPLC) Start->CheckPurity HighImpurity High Impurity Levels CheckPurity->HighImpurity Impurities Present LowConversion Low Conversion of Starting Material CheckPurity->LowConversion Starting Material Remains OptimizePurification Optimize Purification (Acid-Base Extraction, Recrystallization) HighImpurity->OptimizePurification OptimizeReaction Optimize Reaction Conditions (Time, Temperature) LowConversion->OptimizeReaction CheckReagents Check Reagent Quality and Stoichiometry OptimizeReaction->CheckReagents End Improved Yield and Purity OptimizePurification->End CheckReagents->End

Caption: Troubleshooting workflow for low yield or purity.

G Tropine Tropine (Starting Material) Demethylation Demethylation Tropine->Demethylation Nortropine Nortropine Demethylation->Nortropine HCl_Addition HCl Addition Nortropine->HCl_Addition Nortropine_HCl This compound (Final Product) HCl_Addition->Nortropine_HCl

Caption: Simplified signaling pathway for this compound synthesis.

References

Resolving peak tailing for Nortropine hydrochloride in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Resolving Peak Tailing for Nortriptyline (B1679971) Hydrochloride

This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of Nortriptyline hydrochloride. The following information provides direct answers to common problems and detailed protocols to restore optimal peak symmetry.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for Nortriptyline hydrochloride in reversed-phase HPLC?

Peak tailing for basic compounds like Nortriptyline hydrochloride is a common chromatographic issue. The primary causes are:

  • Secondary Silanol (B1196071) Interactions: Nortriptyline, being a basic compound, can interact with residual acidic silanol groups on the silica-based stationary phase of the column. This secondary interaction, in addition to the primary reversed-phase retention mechanism, can lead to peak tailing.[1][2][3][4][5][6]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both Nortriptyline hydrochloride and the stationary phase. If the pH is not optimal, it can lead to multiple retention mechanisms and consequently, peak tailing.[2][5][7][8]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in a distorted peak shape, including tailing.[3][6][7][8]

  • Column Degradation: Over time, the performance of an HPLC column can degrade due to contamination or loss of stationary phase, leading to poor peak shapes.[3][6][7][9]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, dead volume in fittings, or a large detector cell, can contribute to band broadening and peak tailing.[2][3][9]

Q2: How does the mobile phase pH affect the peak shape of Nortriptyline hydrochloride?

The pH of the mobile phase influences the ionization of both the Nortriptyline molecule and the residual silanol groups on the column's stationary phase.

  • Analyte Ionization: Nortriptyline has a pKa of approximately 9.4.[10] At a pH below its pKa, it will be protonated and carry a positive charge.

  • Silanol Group Ionization: Residual silanol groups on the silica (B1680970) surface are acidic and become deprotonated (negatively charged) at a pH above approximately 3.[5]

When both the analyte and the silanol groups are ionized, strong ionic interactions can occur, leading to significant peak tailing. To minimize this, it is recommended to adjust the mobile phase pH to be at least 2 units below the pKa of the analyte and to suppress the ionization of the silanol groups.[2][7][11] Operating at a low pH (e.g., pH 2-3) protonates the silanol groups, reducing their ability to interact with the positively charged Nortriptyline.[1][2][7][11]

Q3: What mobile phase additives can I use to improve the peak shape?

Several additives can be incorporated into the mobile phase to mitigate peak tailing:

  • Acidic Modifiers: Adding a small concentration of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can effectively lower the pH and protonate the silanol groups.[2][11] A common concentration is 0.1% (v/v).

  • Competing Bases: A competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase at a low concentration (e.g., 5-20 mM).[1][2][12] The TEA will preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from the Nortriptyline analyte. However, be aware that TEA can shorten column lifetime.[1]

  • Buffers: Using a buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) helps to maintain a constant and controlled pH throughout the analysis, which is crucial for reproducible chromatography and good peak shape.[1][2][7][8]

Q4: Can the choice of HPLC column affect peak tailing for Nortriptyline hydrochloride?

Absolutely. The choice of column is a critical factor in preventing peak tailing for basic compounds.

  • End-capped and Base-Deactivated Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less active.[2][7] Base-deactivated columns are specifically designed to provide excellent peak shapes for basic analytes.

  • High-Purity Silica: Columns packed with high-purity silica have a lower metal content and a more homogeneous surface, which reduces the number and activity of problematic silanol groups.[2][13]

  • Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative stationary phases, such as those with polar-embedded groups or charged surface modifications, which can further shield the analyte from silanol interactions.[7][12]

Q5: What should I do if I suspect my column is contaminated or degraded?

If you observe a sudden onset of peak tailing for all peaks, or a gradual decline in performance, your column may be the issue.

  • Column Flushing: A simple first step is to flush the column with a strong solvent to remove any strongly retained contaminants. For a reversed-phase column, this could involve flushing with 100% acetonitrile (B52724) or methanol (B129727), followed by isopropanol (B130326). Always refer to the column manufacturer's instructions for recommended flushing procedures.[7][9]

  • Guard Column: Using a guard column is a cost-effective way to protect your analytical column from contaminants and extend its lifetime.[2][7][9]

  • Column Replacement: If flushing does not restore performance, the column may be permanently damaged and will need to be replaced.[7][9]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with Nortriptyline hydrochloride.

Troubleshooting Peak Tailing for Nortriptyline Hydrochloride start Peak Tailing Observed for Nortriptyline HCl check_all_peaks Are all peaks tailing? start->check_all_peaks check_instrument Check for Extra-Column Effects (Dead volume, fittings, tubing) check_all_peaks->check_instrument Yes only_nortriptyline_tails Only Nortriptyline Peak is Tailing check_all_peaks->only_nortriptyline_tails No check_column Evaluate Column Health (Age, contamination, voids) check_instrument->check_column flush_column Flush or Replace Column check_column->flush_column end Peak Shape Improved flush_column->end check_mobile_phase Optimize Mobile Phase only_nortriptyline_tails->check_mobile_phase lower_ph Lower Mobile Phase pH (2-3) check_mobile_phase->lower_ph add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid, TEA) lower_ph->add_modifier check_column_type Evaluate Column Type add_modifier->check_column_type use_bds_column Use End-capped/ Base-Deactivated Column check_column_type->use_bds_column check_sample Check Sample Concentration use_bds_column->check_sample dilute_sample Dilute Sample/ Reduce Injection Volume check_sample->dilute_sample dilute_sample->end

Caption: A flowchart for systematically troubleshooting peak tailing of Nortriptyline HCl.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Modifier Addition

This protocol describes how to systematically adjust the mobile phase pH and add modifiers to reduce peak tailing.

  • Initial Mobile Phase Preparation:

    • Prepare the aqueous component of your mobile phase (e.g., 20 mM phosphate buffer).

    • Adjust the pH of the aqueous component to 3.0 using phosphoric acid.

    • Prepare the final mobile phase by mixing the buffered aqueous component with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.

    • Filter and degas the mobile phase.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the prepared mobile phase until a stable baseline is achieved.

    • Inject a standard solution of Nortriptyline hydrochloride and acquire the chromatogram.

    • Evaluate the peak shape (tailing factor).

  • pH Optimization (if tailing persists):

    • Prepare a new batch of the aqueous component and adjust the pH to 2.5.

    • Repeat the mobile phase preparation and chromatographic analysis.

  • Modifier Addition (if tailing persists):

    • To the optimized buffered mobile phase (e.g., pH 2.5), add 0.1% (v/v) formic acid.

    • Alternatively, for a more potent masking of silanol sites, prepare a mobile phase containing a competing base like triethylamine (TEA) at a concentration of 10-20 mM. Adjust the final mobile phase pH after the addition of TEA.

    • Repeat the chromatographic analysis and evaluate the peak shape.

Protocol 2: Column Flushing and Regeneration

This protocol provides a general procedure for flushing a contaminated reversed-phase column. Always consult the manufacturer's guidelines for your specific column.

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Flush with Isopropanol: Flush the column with 100% isopropanol at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes.

  • Strong Solvent Flush: Flush the column with a strong organic solvent like 100% acetonitrile or methanol for 60 minutes.

  • Re-equilibration: Flush the column with the mobile phase without the buffer for 30 minutes.

  • Final Equilibration: Reconnect the column to the detector and equilibrate with the full mobile phase until a stable baseline is achieved.

  • Performance Check: Inject a standard of Nortriptyline hydrochloride to assess if the peak shape has improved.

Data Summary Tables

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Typical)
7.0> 2.0
5.01.5 - 2.0
3.01.2 - 1.5
2.5< 1.2

Table 2: Common Mobile Phase Additives and Their Effects

AdditiveConcentrationMechanism of ActionSuitability for MS
Formic Acid0.1% (v/v)Lowers mobile phase pH, protonates silanol groups.[2][11]High
Trifluoroacetic Acid (TFA)0.1% (v/v)Lowers pH and acts as an ion-pairing agent.[11]Moderate (can cause ion suppression)
Triethylamine (TEA)5-20 mMActs as a competing base, masking active silanol sites.[1][2][12]Low (not volatile)
Ammonium Formate/Acetate5-10 mMProvides buffering capacity and can improve peak shape.[2]High

Table 3: Column Selection Guide for Basic Compounds

Column TypeKey FeatureImpact on Peak Tailing for Nortriptyline HCl
Standard C18 (Type A Silica)High number of active silanol sites.Prone to significant peak tailing.[1]
End-capped C18 (Type B Silica)Reduced number of active silanol sites.[2][7]Significantly improved peak shape compared to Type A silica.
Base-Deactivated C18Specifically treated to minimize silanol activity.[2]Excellent peak symmetry for basic compounds.
Polar-Embedded PhaseContains a polar group near the silica surface.Shields the analyte from residual silanol interactions.[7]
Charged Surface Hybrid (CSH)Contains a low-level positive surface charge.Repels basic analytes from interacting with silanol groups.[7][11][12]

References

Nortropine hydrochloride handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with comprehensive information on the handling, safety, and experimental application of Nortropine (B26686) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Nortropine hydrochloride and what are its primary applications in research?

This compound is the hydrochloride salt of Nortropine, a derivative of tropine (B42219). It serves as a key intermediate in the synthesis of various tropane (B1204802) alkaloids and other pharmaceutical compounds.[1] Its primary applications in research include:

  • Pharmaceutical Development: It is a precursor in the synthesis of various alkaloids and pharmaceuticals, particularly in the development of medications for neurological disorders.[1]

  • Neuroscience Research: this compound is utilized in studies focusing on neurotransmitter systems.

  • Drug Formulation: It can be incorporated into formulations to enhance the solubility and bioavailability of certain drugs.[2]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a cool, dry place, away from direct sunlight and heat.[3] It is recommended to store it at temperatures between 0 - 8°C.[1] For long-term stability, especially in solution, storage at -20°C or -80°C is advised to prevent degradation.[3][4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3]

Q3: How do I prepare a stock solution of this compound?

This compound is soluble in water and DMSO.[5][6] To prepare a stock solution, you can dissolve the compound in the desired solvent. For example, a stock solution in DMSO can be prepared at a concentration of 32 mg/mL (195.53 mM).[5][6] It is important to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[6] Gentle warming and sonication can aid in dissolution.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Solutions.

  • Possible Cause: The pH of the solution may not be optimal. As a hydrochloride salt of a weak base, the solubility of this compound can be pH-dependent.

  • Solution:

    • Ensure the aqueous solvent is slightly acidic to maintain the protonated, more soluble form of the amine.

    • For preparation of stock solutions, consider using solvents like DMSO before further dilution in aqueous buffers.[5][6]

    • If precipitation occurs upon addition to a buffer, try adjusting the pH of the final solution.

Issue 2: Degradation of this compound During an Experiment.

  • Possible Cause: this compound can be susceptible to degradation under certain conditions, such as high temperatures or exposure to strong acids or bases.[7][8]

  • Solution:

    • Avoid prolonged exposure to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

    • Be mindful of the pH of your reaction mixture. Strong alkaline or acidic conditions can lead to hydrolysis or other degradation pathways.[7][8]

    • When possible, prepare solutions fresh for each experiment to minimize degradation over time in storage.[4]

Issue 3: Inconsistent Results in Synthesis Reactions Using this compound.

  • Possible Cause: The purity of this compound can affect reaction outcomes. Additionally, side reactions or incomplete reactions can lead to variability.

  • Solution:

    • Ensure the purity of your this compound using appropriate analytical techniques (e.g., NMR, HPLC).

    • In synthesis reactions, carefully control reaction conditions such as temperature, reaction time, and stoichiometry of reactants.

    • Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) to ensure completion.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₁₃NO·HCl[1]
Molecular Weight 163.65 g/mol [1]
Appearance White to almost white powder[1]
Melting Point 231-237°C (decomposes)[9]
Solubility in DMSO 32 mg/mL (195.53 mM)[5][6]
Solubility in Water Soluble[10]
Storage Temperature 0 - 8 °C[1]

Experimental Protocols

Protocol: Synthesis of Nortropine from Tropinone (B130398) and Conversion to this compound

This protocol describes the reduction of tropinone to tropine, a closely related compound to nortropine, which can then be N-demethylated to nortropine, followed by conversion to its hydrochloride salt. The reduction of tropinone is a key step in the biosynthesis of tropane alkaloids.[9][11]

Materials:

Procedure:

  • Reduction of Tropinone:

    • In a round-bottom flask, dissolve tropinone (1 equivalent) in methanol under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Extraction:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropine.

  • N-Demethylation to Nortropine (Conceptual Step):

    • Note: This is a conceptual outline as various methods exist. A common method involves reaction with a chloroformate ester followed by hydrolysis.

    • The crude tropine would be reacted with an agent like vinyl chloroformate in a suitable solvent (e.g., chloroform).[12]

    • The resulting intermediate is then hydrolyzed, typically using a base like potassium hydroxide, to yield nortropine.[12]

  • Formation of this compound:

    • Dissolve the purified nortropine in a minimal amount of diethyl ether.

    • Slowly add a solution of HCl in diethyl ether dropwise with stirring.

    • A white precipitate of this compound will form.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

reaction_pathway Reaction Pathway: Reduction of Tropinone to Tropine tropinone Tropinone C₈H₁₃NO tropine Tropine C₈H₁₅NO tropinone->tropine Reduction reagents NaBH₄, Methanol

References

Best practices for long-term storage of Nortropine hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the long-term storage of nortriptyline (B1679971) hydrochloride solutions, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Nortriptyline Hydrochloride solutions?

A1: For aqueous-based nortriptyline hydrochloride oral solutions, the recommended storage temperature is controlled room temperature between 20°C to 25°C (68°F to 77°F), with excursions permitted from 15°C to 30°C (59°F to 86°F).[1][2] It is also crucial to protect the solution from light by storing it in a tight, light-resistant container.[2] For stock solutions in organic solvents like DMSO or ethanol, storage recommendations vary by supplier. Some suggest that aqueous solutions should not be stored for more than one day.[3] For maximal stability of stock solutions in DMSO, storage at -80°C for up to a year or -20°C for up to one month is recommended by some suppliers.[4]

Q2: My Nortriptyline Hydrochloride solution has changed color. Is it still usable?

A2: A change in color is a potential indicator of degradation. You should not use the solution if you observe any particulate matter or discoloration. It is advisable to perform an analytical check, such as HPLC, to determine the purity and concentration of the active ingredient before use.

Q3: I suspect my solution has degraded. How can I confirm this?

A3: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] This method can separate nortriptyline hydrochloride from its potential degradation products, allowing for an accurate assessment of its concentration.

Q4: What are the common degradation pathways for Nortriptyline Hydrochloride in solution?

A4: Nortriptyline hydrochloride is susceptible to degradation under several conditions. The primary degradation pathways include oxidation, photodegradation, and hydrolysis under acidic and basic conditions.[5][6][7] Key degradation processes involve demethylation and hydroxylation.[6] Forced degradation studies have shown that nortriptyline is particularly sensitive to oxidative conditions.

Q5: Can I store my Nortriptyline Hydrochloride solution in a standard laboratory freezer?

A5: While some suppliers recommend storing stock solutions in organic solvents at -20°C or -80°C, freezing aqueous solutions is generally not recommended as it can lead to precipitation of the active ingredient and may not prevent degradation. For aqueous solutions, storage at controlled room temperature is preferred.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected precipitation in the solution. - The solution may be supersaturated.- The storage temperature is too low.- Change in pH of the solution.- Gently warm the solution to see if the precipitate redissolves.- Verify the storage temperature is within the recommended range.- Check the pH of the solution and adjust if necessary.- If precipitation persists, filter the solution and re-analyze the concentration.
Loss of potency or inconsistent experimental results. - Degradation of nortriptyline hydrochloride due to improper storage (e.g., exposure to light, extreme temperatures, or air).- Review storage conditions and ensure they align with the recommendations.- Perform an HPLC analysis to quantify the concentration of nortriptyline hydrochloride.- Prepare a fresh solution from a reliable stock of solid material.
Appearance of unknown peaks in HPLC chromatogram. - The solution has degraded, forming new chemical entities.- Compare the chromatogram with a fresh, standard solution to identify degradation peaks.- Consult literature on nortriptyline degradation products to tentatively identify the new peaks.- Discard the degraded solution and prepare a new one.

Data on Storage Conditions

Table 1: Recommended Storage Conditions for Nortriptyline Hydrochloride Solutions

Solution Type Solvent Temperature Duration Additional Notes
Oral SolutionAqueous-based20°C - 25°C (68°F - 77°F)As per manufacturer's expiryProtect from light.[2]
Stock SolutionDMSO-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[4]
Stock SolutionDMSO-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[4]
Stock SolutionEthanol, DMSO, DMFNot specifiedShort-term (e.g., < 1 day for aqueous dilutions)Purge with inert gas.[3]

Experimental Protocols

Protocol: Stability Testing of Nortriptyline Hydrochloride Solution using RP-HPLC

This protocol outlines a general procedure for assessing the stability of a nortriptyline hydrochloride solution.

1. Objective: To quantify the concentration of nortriptyline hydrochloride and detect the presence of degradation products in a solution over time.

2. Materials:

  • Nortriptyline Hydrochloride solution (sample)

  • Nortriptyline Hydrochloride reference standard

  • HPLC grade methanol

  • HPLC grade water

  • Phosphate buffer

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase: Methanol and Phosphate buffer (pH 6.3) in a ratio of 95:5 v/v.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: Ambient or controlled (e.g., 45°C).[1]

  • Detection Wavelength: 239 nm.[8]

  • Injection Volume: 20 µL.

4. Standard Solution Preparation:

  • Accurately weigh about 10 mg of Nortriptyline Hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to get a concentration of 1 mg/mL.

  • Further dilute this stock solution with the mobile phase to obtain a working standard concentration (e.g., 10 µg/mL).[8]

5. Sample Preparation:

  • Dilute the nortriptyline hydrochloride solution under investigation with the mobile phase to an expected concentration within the linear range of the assay.

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution multiple times to ensure system suitability (e.g., check for retention time, peak area repeatability, tailing factor, and theoretical plates).

  • Inject the sample solution.

  • Analyze the resulting chromatogram for the nortriptyline hydrochloride peak and any additional peaks that may indicate degradation products.

  • Calculate the concentration of nortriptyline hydrochloride in the sample by comparing its peak area to that of the standard solution.

7. Data Analysis:

  • Compare the concentration of the stored solution to its initial concentration to determine the percentage of degradation.

  • Report the presence and relative area of any degradation product peaks.

Visualizations

DegradationPathways cluster_stress Stress Conditions Nortriptyline Nortriptyline Hydrochloride Oxidation Oxidation (e.g., H2O2) Nortriptyline->Oxidation Photodegradation Photodegradation (UV Light) Nortriptyline->Photodegradation Hydrolysis Hydrolysis (Acid/Base) Nortriptyline->Hydrolysis DegradationProducts Degradation Products Oxidation->DegradationProducts e.g., Hydroxylated derivatives Photodegradation->DegradationProducts e.g., Demethylated derivatives Hydrolysis->DegradationProducts

Caption: Major degradation pathways for Nortriptyline Hydrochloride.

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Correct Storage Conditions and Re-evaluate storage_ok->correct_storage No hplc_analysis Perform HPLC Analysis storage_ok->hplc_analysis Yes correct_storage->start degradation_detected Degradation Detected? hplc_analysis->degradation_detected prepare_fresh Prepare Fresh Solution degradation_detected->prepare_fresh Yes continue_use Continue Use with Caution (Quantified Concentration) degradation_detected->continue_use No end Problem Resolved prepare_fresh->end continue_use->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to Nortropine Hydrochloride and Tropinone in the Synthesis of Tropane Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of tropane (B1204802) alkaloids, a class of bicyclic organic compounds with significant pharmaceutical applications, the choice of starting material is a critical determinant of the overall efficiency, cost, and complexity of the synthetic route. Among the common precursors, nortropine (B26686) and its derivatives, and tropinone (B130398), represent two strategic choices, each with distinct advantages and disadvantages. This guide provides an objective comparison of nortropine hydrochloride and tropinone as synthetic precursors, supported by experimental data and detailed protocols to inform rational synthesis design.

At a Glance: Key Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound and tropinone is essential for their effective application in synthesis.

PropertyThis compoundTropinone
Molecular Formula C₇H₁₄ClNOC₈H₁₃NO
Molecular Weight 163.65 g/mol 139.19 g/mol
Structure A tropane core with a secondary amine (as HCl salt) and a hydroxyl group.A tropane core with a tertiary amine (N-methyl) and a ketone group.
Appearance White to off-white crystalline powder.Colorless to brown crystalline solid.
Solubility Soluble in water.Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and chloroform (B151607).[1][2]
Key Reactive Sites Secondary amine (for N-alkylation/acylation), Hydroxyl group (for esterification).Ketone (for reduction/alkenylation), α-carbons to the ketone.

Synthetic Strategy: The Fundamental Divide

The primary difference between using this compound and tropinone lies in the functional groups they offer. This compound provides a ready-to-use secondary amine, making it an ideal precursor for N-substituted tropane alkaloids. This is particularly advantageous for creating derivatives with modified pharmacokinetic or pharmacodynamic properties by introducing various substituents on the nitrogen atom.

Conversely, tropinone features a ketone at the C-3 position and an N-methyl group. Syntheses starting from tropinone typically focus on the stereoselective reduction of the ketone to an alcohol (tropine or pseudotropine) as a key step.[3] To synthesize N-substituted analogs (other than N-methyl) from tropinone, a subsequent, often challenging, N-demethylation step is required.

G

Performance Comparison: A Tale of Two Pathways

To objectively compare these precursors, we will consider a hypothetical, yet representative, synthesis of an N-alkylated tropane ester, such as N-benzyl-noratropine.

Pathway 1: Starting from this compound

This pathway is more direct for N-substituted targets.

  • N-Alkylation: The secondary amine of nortropine is directly alkylated.

  • Esterification: The hydroxyl group is esterified to yield the final product.

Pathway 2: Starting from Tropinone

This pathway requires additional steps to modify the nitrogen substituent.

  • Reduction: The ketone of tropinone is reduced to an alcohol (tropine).

  • N-Demethylation: The N-methyl group of tropine (B42219) is removed to yield nortropine.

  • N-Alkylation: The resulting secondary amine is alkylated.

  • Esterification: The hydroxyl group is esterified.

The following table summarizes typical yields for these key transformations, compiled from various sources.

Reaction StepStarting MaterialProductReagents/MethodTypical Yield
Reduction TropinoneTropineSodium Borohydride (B1222165) (NaBH₄) in Methanol (B129727)~70-90%
N-Demethylation Tropine/Atropine (B194438)Nortropine/NoratropineElectrochemical MethodHigh Yield
TropinoneNortropinoneTrichloroethyl chloroformate, then Zn/AcOH62% (2 steps)[4]
AtropineNoratropineFeIII-TAML catalyst, H₂O₂Good Yields[5]
N-Alkylation NortropineN-Alkyl-nortropineReductive Amination (e.g., with an aldehyde)Good to High
NortropinoneN-Alkyl-nortropinoneAlkylamine Exchangeup to 80%[6]
Esterification TropineHomatropineTrans-esterification with DL-methyl mandelate~82% (as methylbromide salt)[2]

Analysis: The N-demethylation step is a significant disadvantage when starting from tropinone for N-substituted analogs. While modern methods have improved yields, they can add complexity and cost to the synthesis. Starting with this compound bypasses this step entirely, potentially leading to a higher overall yield and a more streamlined process. For the synthesis of tropine or its direct esters (like atropine or homatropine), tropinone is the more direct and logical precursor.

Experimental Protocols

Protocol 1: Reduction of Tropinone to Tropine

This protocol is based on the use of sodium borohydride, a common and effective reducing agent for ketones.

Materials:

  • Tropinone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Silica (B1680970) gel for Thin Layer Chromatography (TLC)

  • Dragendorff's reagent for visualization

Procedure:

  • Dissolve 25 mg of tropinone in 15 mL of methanol in a flask.

  • Cool the solution in an ice bath.

  • While stirring, carefully add 25 mg of NaBH₄ to the solution.

  • Continue stirring in the ice bath and monitor the reaction's progress using TLC.

  • For TLC analysis, spot the reaction mixture on a silica plate and elute with a mobile phase of chloroform:methanol:ammonia (30:5:1).

  • Visualize the spots using Dragendorff's reagent. The disappearance of the tropinone spot indicates reaction completion.

  • Upon completion, quench the reaction by adding a few drops of acetone.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with chloroform or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield tropine.

G

Protocol 2: N-Alkylation of Nortropine (via Reductive Amination)

This protocol describes a general method for introducing an alkyl group onto the nortropine nitrogen using an aldehyde.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add the aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the nortropine is consumed (typically 4-12 hours).

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated nortropine.

Logical Framework for Precursor Selection

The choice between this compound and tropinone is dictated by the synthetic target.

G Target Define Target Molecule N_Methyl N_Methyl Target->N_Methyl N_Substituted N_Substituted Target->N_Substituted N_Methyl->N_Substituted No Tropinone Tropinone N_Methyl->Tropinone Yes Nortropine Nortropine N_Substituted->Nortropine Yes

Conclusion

Both this compound and tropinone are valuable precursors in the synthesis of tropane alkaloids.

  • Tropinone is the ideal starting material for synthesizing N-methyl tropane alkaloids such as tropine, atropine, and cocaine. Its primary synthetic transformation is the reduction of its ketone group.

  • This compound offers a more efficient route to N-substituted tropane alkaloids, as it possesses a secondary amine that is readily available for functionalization. This pathway avoids the often low-yielding and complex N-demethylation step required when starting from tropinone.

For drug development professionals and researchers designing novel tropane derivatives, particularly those requiring modification at the nitrogen atom, this compound represents a more strategic and efficient choice. For the synthesis of established N-methyl alkaloids, tropinone remains the precursor of choice. The selection should be guided by the structure of the final target molecule to optimize the synthetic route for yield, cost, and simplicity.

References

A Comparative Guide to the Analytical Methods for Nortropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Nortropine hydrochloride. Nortropine is a critical intermediate in the synthesis of various tropane (B1204802) alkaloids and their derivatives, making its accurate quantification essential for pharmaceutical development, metabolic studies, and quality control.[1] This document outlines the experimental protocols and performance characteristics of each method to aid researchers in selecting the most suitable approach for their specific needs.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of GC-MS and LC-MS/MS for the analysis of Nortropine. It is important to note that while the protocols are specific to Nortropine, some quantitative performance data are based on the analysis of Nortriptyline (B1679971), a structurally related compound, due to the limited availability of direct validation data for Nortropine.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection. Requires derivatization for Nortropine.Separation by liquid chromatography followed by highly selective and sensitive mass-based detection. No derivatization required.
Linearity Range (r²) 10 - 1000 ng/mL (> 0.995)[1]0.5 - 500 ng/mL (> 0.998)[1]
Lower Limit of Quantification (LLOQ) ~1 ng/mL (Proxy based on Nortriptyline)[2]0.2 - 1.09 ng/mL (Proxy based on Nortriptyline)[2][3][4]
Accuracy 92 - 114% (Proxy based on Nortriptyline)[3][4]92 - 114% (Proxy based on Nortriptyline)[3][4]
Precision (%CV) < 7.1% (<16% at LLOQ) (Proxy based on Nortriptyline)[3][4]< 7.1% (<16% at LLOQ) (Proxy based on Nortriptyline)[3][4]
Sample Preparation Requires derivatization to improve volatility and thermal stability.[1]Simple protein precipitation is often sufficient.[1]
Throughput Lower, due to the additional derivatization step.Higher, as derivatization is not needed.[1]
Sensitivity HighVery High[1]

Experimental Protocols

Detailed methodologies for the GC-MS and LC-MS/MS analysis of Nortropine are provided below. These protocols are based on established methods for Nortropine and related compounds.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of Nortropine to enhance its volatility for GC analysis.

1. Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Phosphate buffer (pH 6.0)

2. Sample Preparation:

  • For biological samples, perform a solid-phase extraction using C18 cartridges.

  • Elute the analyte with an appropriate solvent and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate.

  • Add 50 µL of BSTFA with 1% TMCS to the reconstituted sample.

  • Cap the vial and heat at 70°C for 30 minutes to facilitate derivatization.

  • Cool the sample to room temperature before injection.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent[1]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[1]

  • Injection Volume: 1 µL[1]

  • Inlet Temperature: 250°C[1]

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of Nortropine without the need for derivatization, offering higher throughput and sensitivity.[1]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Sample Preparation:

  • For plasma or urine samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of the sample.[1]

  • Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.[1]

  • Filter the supernatant through a 0.22 µm syringe filter.[1]

  • Inject 5 µL of the filtered sample into the LC-MS/MS system.[1]

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent[1]

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Nortropine.

Mandatory Visualization

The following diagrams illustrate a key workflow and a proposed mechanism of action relevant to the analysis and pharmacology of Nortropine and its derivatives.

experimental_workflow cluster_GCMS GC-MS Workflow cluster_LCMSMS LC-MS/MS Workflow gcms_sample Biological Sample gcms_spe Solid-Phase Extraction gcms_sample->gcms_spe gcms_derivatization Derivatization (BSTFA) gcms_spe->gcms_derivatization gcms_injection GC-MS Injection gcms_derivatization->gcms_injection gcms_analysis Data Analysis gcms_injection->gcms_analysis lcmsms_sample Biological Sample lcmsms_precipitation Protein Precipitation lcmsms_sample->lcmsms_precipitation lcmsms_filtration Filtration lcmsms_precipitation->lcmsms_filtration lcmsms_injection LC-MS/MS Injection lcmsms_filtration->lcmsms_injection lcmsms_analysis Data Analysis lcmsms_injection->lcmsms_analysis

Caption: Comparative experimental workflows for GC-MS and LC-MS/MS analysis of Nortropine.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine Monoamine Neurotransmitter (e.g., Dopamine, Norepinephrine) transporter Monoamine Transporter (DAT, NET) transporter->monoamine Transport vesicle Synaptic Vesicle monoamine_cleft vesicle->monoamine_cleft Release reuptake Reuptake monoamine_cleft->transporter Binding receptor Postsynaptic Receptor monoamine_cleft->receptor Binding signal Signal Transduction receptor->signal Activation nortropane Nortropane Derivative nortropane->transporter Inhibition

Caption: Proposed mechanism of monoamine transporter inhibition by Nortropane derivatives.

References

A Comparative Guide to Analytical Methods for Nortriptyline Hydrochloride Validation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry for the quantitative analysis of Nortriptyline Hydrochloride, with a focus on method validation as per ICH guidelines.

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Nortriptyline hydrochloride in pharmaceutical formulations. The comparison is based on experimental data from validated methods and is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC) - A Detailed Look

A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated for the estimation of Nortriptyline hydrochloride in tablet dosage forms, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] This method demonstrates high specificity, accuracy, and precision, making it a reliable choice for routine quality control analysis.

Experimental Protocol: RP-HPLC

Chromatographic Conditions: [1]

  • Instrument: Agilent Technologies, 1220 HPLC system

  • Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5µm)

  • Mobile Phase: A mixture of Methanol and 0.02 M Phosphate buffer (pH 6.3, adjusted with Orthophosphoric Acid) in a ratio of 95:5 v/v.

  • Flow Rate: 1.0 ml/min

  • Detection: PDA detector at 239 nm

  • Injection Volume: 20 µL

  • Run Time: 10 minutes

Standard Solution Preparation: A standard stock solution of Nortriptyline hydrochloride (1000 µg/ml) is prepared in the mobile phase. This is further diluted to obtain a working standard solution of 100 µg/ml.

Sample Preparation: Twenty tablets are weighed and powdered. A quantity of powder equivalent to 10 mg of Nortriptyline hydrochloride is dissolved in the mobile phase to produce a 1000 µg/ml solution. This is then filtered and diluted to a final concentration of 100 µg/ml.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of the validated RP-HPLC method compared to validated High-Performance Thin-Layer Chromatography (HPTLC) and Ultraviolet (UV) Spectrophotometry methods for the analysis of Nortriptyline hydrochloride.

Validation ParameterRP-HPLC Method[1]HPTLC Method[2]UV Spectrophotometry Method[3]
Linearity Range 2 - 12 µg/ml100 - 500 ng/band2 - 24 µg/ml
Correlation Coefficient (r²) 0.9990.9900.9996
Accuracy (% Recovery) 99.6% - 100.5%98.70% - 100%98.00% - 102.98%
Precision (% RSD) < 2%0.3301 - 1.9046%< 2%
Limit of Detection (LOD) 0.1049 µg/ml527.04 ng/bandNot Reported
Limit of Quantitation (LOQ) 0.3180 µg/ml1597.45 ng/bandNot Reported
Specificity Stability-indicatingStability-indicatingProne to interference

Alternative Analytical Methods: HPTLC and UV Spectrophotometry

While the RP-HPLC method provides excellent performance, other techniques like HPTLC and UV Spectrophotometry offer viable alternatives with their own advantages and disadvantages.

High-Performance Thin-Layer Chromatography (HPTLC)

A validated HPTLC method offers a high-throughput and cost-effective alternative to HPLC for the quantification of Nortriptyline hydrochloride.[2]

Experimental Protocol: HPTLC [2]

  • Stationary Phase: Precoated Silica gel F254 plates

  • Mobile Phase: Methanol: Ethyl acetate: Ammonia (6: 4: 0.2 v/v)

  • Detection Wavelength: 245 nm

  • Sample Application: Applied as bands

  • Linearity Range: 100-500 ng/band

Ultraviolet (UV) Spectrophotometry

A simple and rapid UV spectrophotometric method has also been validated for the estimation of Nortriptyline hydrochloride.[3] This method is the most cost-effective but lacks the specificity of chromatographic methods.

Experimental Protocol: UV Spectrophotometry [3]

  • Solvent: Distilled water

  • Detection Wavelength: 239 nm

  • Linearity Range: 2-24 µg/ml

Visualizing the Validation Workflow and Method Comparison

The following diagrams, generated using Graphviz, illustrate the logical flow of the HPLC method validation process and a comparative overview of the analytical methods.

HPLC_Validation_Workflow cluster_ICH_Guidelines ICH Q2(R1) Guideline Parameters cluster_Method_Development Method Development cluster_Validation_Execution Validation Execution cluster_Results Results & Documentation Specificity Specificity Forced_Degradation Forced Degradation Studies Specificity->Forced_Degradation Linearity Linearity Validation_Experiments Perform Validation Experiments Linearity->Validation_Experiments Accuracy Accuracy Accuracy->Validation_Experiments Precision Precision Precision->Validation_Experiments LOD LOD LOD->Validation_Experiments LOQ LOQ LOQ->Validation_Experiments Robustness Robustness Robustness->Validation_Experiments Method_Optimization Optimize Chromatographic Conditions System_Suitability System Suitability Testing Method_Optimization->System_Suitability System_Suitability->Validation_Experiments Forced_Degradation->Validation_Experiments Data_Analysis Data Analysis & Statistical Evaluation Validation_Experiments->Data_Analysis Validation_Report Generate Validation Report Data_Analysis->Validation_Report

HPLC Method Validation Workflow

Method_Comparison cluster_performance Performance Characteristics HPLC RP-HPLC High Specificity High Precision High Accuracy Stability Indicating Moderate Cost Moderate Throughput Specificity Specificity HPLC->Specificity Highest Cost Cost HPLC->Cost Moderate Throughput Throughput HPLC->Throughput Moderate HPTLC HPTLC Good Specificity Good Precision Good Accuracy Stability Indicating Low Cost High Throughput HPTLC->Specificity High HPTLC->Cost Low HPTLC->Throughput High UV_Spec UV Spectrophotometry Low Specificity Moderate Precision Good Accuracy Not Stability Indicating Very Low Cost Very High Throughput UV_Spec->Specificity Low UV_Spec->Cost Very Low UV_Spec->Throughput Very High

Comparison of Analytical Methods

References

Unveiling the Specificity: A Comparative Guide to the Cross-Reactivity of Nortropine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of nortropine (B26686) hydrochloride derivatives is paramount for the accurate interpretation of immunoassay results and the development of specific therapeutic agents. This guide provides an objective comparison of the cross-reactivity profiles of various tropane (B1204802) alkaloids, supported by experimental data, detailed protocols, and visual workflows to aid in your research endeavors.

Nortropine and its derivatives are a class of bicyclic alkaloids that form the structural core of numerous pharmacologically significant compounds, including atropine (B194438) and scopolamine (B1681570). Due to their structural similarities, these compounds often exhibit cross-reactivity in immunoassays, leading to potential misidentification or inaccurate quantification. This guide delves into the nuances of this cross-reactivity, offering a comparative analysis based on available scientific literature.

Comparative Analysis of Cross-Reactivity

The cross-reactivity of nortropine derivatives is typically assessed using competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA). In these assays, the ability of a derivative to compete with a labeled antigen for a limited number of antibody binding sites is measured. The half-maximal inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, is a key parameter. Cross-reactivity is then calculated relative to a reference compound, often the primary target of the antibody.

The following tables summarize the quantitative cross-reactivity data for several tropane alkaloids from various studies. It is important to note that cross-reactivity can vary depending on the specific antibody and the assay conditions used.

CompoundIC50 (ng/mL)Cross-Reactivity (%) (Reference: Atropine)Study Reference
Atropine0.05100[1]
Homatropine0.0771.4[1]
L-Hyoscyamine0.1435.7[1]
Apoatropine0.1435.7[1]
Scopolamine0.2420.8[1]
Anisodamine5.300.9[1]
Anisodine10.150.5[1]
CompoundIC50 (ng/mL)Cross-Reactivity (%) (Reference: Atropine)Study Reference
Atropine1.11100[2]
L-Hyoscyamine0.86129.1[2]
Homatropine1.1993.1[2]
Apoatropine2.4645.0[2]
Scopolamine1.7862.2[2]
Anisodamine44.142.5[2]
CompoundIC50 (ng/mL)Cross-Reactivity (%) (Reference: Atropine)Study Reference
Atropine0.79100[3]
Homatropine16.754.7[3]
Scopolamine>100<0.8[3]
Anisodine>100<0.8[3]

Note: The variability in cross-reactivity percentages across different studies for the same compounds highlights the importance of validating immunoassays with specific derivatives of interest. The choice of monoclonal or polyclonal antibodies and the structure of the hapten used to generate the antibodies significantly influence the specificity and cross-reactivity profile.[4]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and interpreting cross-reactivity studies. Below is a representative protocol for an indirect competitive ELISA (ic-ELISA) used to determine the cross-reactivity of tropane alkaloids.

Indirect Competitive ELISA Protocol for Tropane Alkaloid Cross-Reactivity

1. Materials and Reagents:

  • 96-well microtiter plates

  • Coating antigen (e.g., a tropane alkaloid-protein conjugate)

  • Monoclonal or polyclonal antibody specific to the target tropane alkaloid

  • Standard solutions of the reference compound (e.g., Atropine) and test compounds (nortropine derivatives)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • Assay buffer (e.g., PBST)

  • Microplate reader

2. Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the 96-well plate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with washing buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard reference compound and the test compounds in assay buffer.

    • In a separate plate or tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (diluted to its optimal concentration in assay buffer).

    • Incubate this mixture for 30 minutes at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

  • Detection:

    • Add 100 µL of the enzyme-conjugated secondary antibody (diluted in assay buffer) to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with washing buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of the stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each standard and sample using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] x 100

  • Plot a standard curve of percentage inhibition versus the logarithm of the concentration for the reference compound.

  • Determine the IC50 value for the reference compound and each test compound from their respective dose-response curves.

  • Calculate the cross-reactivity of each test compound using the formula: Cross-reactivity (%) = (IC50 of reference compound / IC50 of test compound) x 100

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of nortropine derivative activity, the following diagrams are provided.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating 1. Coating Plate coated with coating antigen Blocking 2. Blocking Unbound sites are blocked Coating->Blocking Wash Preincubation 3. Pre-incubation Antibody mixed with sample/standard Competition 4. Competition Mixture added to plate. Free antibody binds to coated antigen Preincubation->Competition SecondaryAb 5. Secondary Antibody Enzyme-conjugated 2nd Ab is added and binds to primary Ab Competition->SecondaryAb Wash Substrate 6. Substrate Addition Substrate is added and converted by enzyme SecondaryAb->Substrate Wash Read 7. Read Absorbance Color intensity is measured Substrate->Read Stop Reaction

Figure 1: Experimental workflow for competitive ELISA.

Nortropine derivatives, such as atropine and scopolamine, primarily exert their pharmacological effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs).[5] This antagonism disrupts the normal signaling cascade initiated by the neurotransmitter acetylcholine.

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mAChR Muscarinic Receptor (mAChR) G_protein G-protein (Gq/11 or Gi/o) mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gi/o) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Decreased production Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., smooth muscle contraction, gland secretion) PKC->Response Ca_release->Response ACh Acetylcholine (ACh) ACh->mAChR Binds & Activates Nortropine_derivative Nortropine Derivative (Antagonist) Nortropine_derivative->mAChR Binds & Blocks

Figure 2: Muscarinic acetylcholine receptor signaling pathway.

Conclusion

The cross-reactivity of nortropine hydrochloride derivatives is a critical consideration in both diagnostic and therapeutic contexts. While structural similarities lead to varying degrees of cross-reactivity in immunoassays, the specificity of these interactions is highly dependent on the particular antibody and assay design. The data and protocols presented in this guide offer a foundational understanding for researchers to design and interpret their experiments with greater accuracy. By carefully considering the cross-reactivity profiles and employing robust analytical methods, the scientific community can continue to advance our understanding and application of this important class of compounds.

References

Nortropine vs. Nortropine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the physicochemical properties and biological implications of Nortropine (B26686) and its hydrochloride salt for research applications.

In the realm of neuroscience and pharmacological research, the selection of appropriate chemical reagents is paramount to the accuracy and reproducibility of experimental outcomes. Nortropine, a demethylated derivative of tropine, serves as a crucial building block in the synthesis of a multitude of tropane (B1204802) alkaloids with significant central nervous system activity.[1] It is commercially available as both a free base and a hydrochloride salt. This guide provides a comprehensive comparison of Nortropine and Nortropine hydrochloride, offering researchers the necessary data to make informed decisions for their experimental designs.

While direct comparative studies on the biological activity of Nortropine and its hydrochloride salt are scarce in publicly available literature, a thorough examination of their physicochemical properties reveals key differences that have significant implications for their handling, formulation, and ultimately, their application in biological systems.[1]

Physicochemical Properties: A Head-to-Head Comparison

The primary distinction between Nortropine and its hydrochloride salt lies in their solubility.[1][2] Nortropine free base is sparingly soluble in water, whereas the hydrochloride salt exhibits significantly improved solubility in aqueous solutions.[1][2] This fundamental difference is a critical consideration for researchers preparing stock solutions and formulating compounds for in vitro and in vivo studies.

PropertyNortropineThis compoundReference
Chemical Formula C₇H₁₃NOC₇H₁₃NO·HCl[1][2]
Molecular Weight 127.18 g/mol 163.65 g/mol [3][4]
Appearance White to off-white crystalline solidCrystalline solid[1][2]
Water Solubility Sparingly solubleSoluble[1][2]
DMSO Solubility Slightly soluble125 mg/mL (763.83 mM)[5]

Table 1: Comparison of Physicochemical Properties of Nortropine and this compound. This table summarizes the key physicochemical differences between the free base and hydrochloride salt of Nortropine.

Implications for Researchers: The Practical Divide

The enhanced water solubility of this compound makes it the preferred choice for most biological experiments that require aqueous buffers.[2] The ease of dissolution and the ability to achieve higher concentrations in aqueous media simplify experimental setup and reduce the potential for compound precipitation, which could otherwise lead to inaccurate results.

Conversely, the free base form of Nortropine may be advantageous in specific applications, such as certain organic synthesis reactions where the presence of the hydrochloride ion could interfere with the reaction mechanism.

Biological Activity: An Indirect Assessment

Direct quantitative data comparing the biological activity, such as receptor binding affinities or efficacy, of Nortropine and its hydrochloride salt is not available in the current body of scientific literature. However, it is widely understood in pharmacology that the active moiety responsible for biological activity is the Nortropine molecule itself. The hydrochloride salt is expected to dissociate in solution, releasing the Nortropine free base to interact with its biological targets. Therefore, on a molar basis, the intrinsic biological activity of the two compounds should be identical.

The nortropane scaffold, the core structure of Nortropine, is a well-established pharmacophore that interacts with various components of the central nervous system.[1] Derivatives of Nortropine have been shown to exhibit affinity for:

  • Muscarinic Acetylcholine Receptors: As a structural analog of atropine, Nortropine and its derivatives are anticipated to interact with muscarinic receptors.[1]

  • Glycine (B1666218) Receptors: Esters of nortropine have been explored for their potential to allosterically modulate glycine receptors.[1]

  • Dopamine (B1211576) Transporter (DAT): N-substituted analogs of nortropine have been investigated as ligands for the dopamine transporter.[1]

Experimental Protocols

To determine and compare the biological activity of Nortropine and its hydrochloride salt, researchers can employ a variety of standard in vitro assays. The following is a generalized protocol for a competitive radioligand binding assay, which can be adapted to specific receptors of interest.

General Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound (Nortropine or this compound) for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific tissue homogenates).

  • A specific radioligand for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

  • Test compounds: Nortropine and this compound, dissolved in an appropriate solvent (e.g., DMSO for the free base, water or buffer for the hydrochloride salt).

  • Assay buffer (specific to the receptor being studied).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds. The final concentration of the solvent in the assay should be kept constant and low (typically <1%) to avoid interference.

  • Assay Setup: In each well of the microplate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle control.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Workflow and Concepts

To further clarify the concepts discussed, the following diagrams illustrate the decision-making process for selecting the appropriate form of Nortropine and a conceptual overview of a competitive binding assay.

Nortropine_Selection_Workflow start Start: Need Nortropine for Experiment decision_solvent What is the primary solvent? start->decision_solvent aqueous Aqueous Buffer decision_solvent->aqueous Aqueous organic Organic Solvent decision_solvent->organic Organic use_hcl Use this compound aqueous->use_hcl use_freebase Consider Nortropine (Free Base) organic->use_freebase end_hcl Proceed with Hydrochloride use_hcl->end_hcl check_solubility Check solubility in specific organic solvent use_freebase->check_solubility soluble Soluble check_solubility->soluble Yes insoluble Insoluble/Poorly Soluble check_solubility->insoluble No end_freebase Proceed with Free Base soluble->end_freebase consider_hcl Consider this compound for better handling insoluble->consider_hcl consider_hcl->end_hcl Competitive_Binding_Assay cluster_components Assay Components cluster_process Binding Process cluster_outcomes Possible Outcomes receptor Receptor binding Competitive Binding receptor->binding radioligand Radioligand radioligand->binding test_compound Test Compound (Nortropine or Nortropine HCl) test_compound->binding bound_radioligand Radioligand-Receptor Complex binding->bound_radioligand No Competition bound_compound Test Compound-Receptor Complex binding->bound_compound Competition measurement Measure Radioactivity bound_radioligand->measurement analysis Data Analysis (IC50, Ki) measurement->analysis

References

A Comparative Analysis of Nortropane Alkaloids in Neurotransmitter Transporter Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities of various nortropane alkaloids for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). The information is intended to serve as a valuable resource for researchers and professionals involved in the study of neurotransmitter systems and the development of novel therapeutics. The data presented is compiled from various scientific publications and is supported by detailed experimental protocols for the key binding assays cited.

Data Presentation: Comparative Binding Affinities

The following table summarizes the inhibitory constants (Ki, in nM) of selected nortropane alkaloids and related compounds at DAT, SERT, and NET. Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Cocaine230[1]740[1]480[1]
Benztropine (AHN 1-055)11 - 108[2][3]376 - 3260[2]457 - 4810[2]
JHW 007 (Benztropine Analog)5.59 - 29.2[3]490 - 4600[3]1420 - 7350[3]
RTI-8355[4]28.4[4]4030[4]
RTI-1771.3[5]--
RTI-3364.1[5]--
Atropine>10,000>10,000>10,000
Scopolamine>10,000>10,000>10,000

Note: Ki values can vary between studies due to different experimental conditions.

Experimental Protocols: Radioligand Binding Assay

The binding affinities presented in this guide are typically determined using a radioligand displacement assay. Below is a detailed methodology for a standard in vitro radioligand binding assay for neurotransmitter transporters.[6][7]

1. Membrane Preparation:

  • Tissues (e.g., rat striatum for DAT, whole brain for SERT and NET) or cells stably expressing the transporter of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove large debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the transporters.

  • The membrane pellet is washed and resuspended in fresh assay buffer. Protein concentration is determined using a standard protein assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).[8]

    • Varying concentrations of the unlabeled nortropane alkaloid (the competitor).

    • The prepared cell membranes.

  • The total volume is brought up with assay buffer.

  • Total Binding: Wells containing only the radioligand and membranes.

  • Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of a known non-radiolabeled ligand (e.g., cocaine) to saturate all specific binding sites.

  • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • The filters are then dried, and a scintillation cocktail is added.

  • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression to determine the IC50 value of the competitor (the concentration of the nortropane alkaloid that inhibits 50% of the specific radioligand binding).

  • The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the general signaling pathways associated with the dopamine, serotonin, and norepinephrine transporters.

Dopamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT DAT Dopamine_cytosol Dopamine (Cytosolic) DAT->Dopamine_cytosol VMAT2 VMAT2 VMAT2->Dopamine_vesicle Sequestration MAO MAO Dopamine_cytosol->VMAT2 Dopamine_cytosol->MAO Degradation Dopamine_synapse->DAT Reuptake D1_receptor D1 Receptor Dopamine_synapse->D1_receptor D2_receptor D2 Receptor Dopamine_synapse->D2_receptor AC Adenylyl Cyclase D1_receptor->AC Activates D2_receptor->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors

Caption: Dopamine transporter (DAT) signaling pathway.[9][10][11]

Serotonin_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicle Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release SERT SERT Serotonin_cytosol Serotonin (Cytosolic) SERT->Serotonin_cytosol VMAT2 VMAT2 VMAT2->Serotonin_vesicle Sequestration MAO MAO Serotonin_cytosol->VMAT2 Serotonin_cytosol->MAO Degradation Serotonin_synapse->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin_synapse->5HT_Receptor G_protein G-protein 5HT_Receptor->G_protein Effector Effector (e.g., AC) G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular\nResponse Cellular Response Second_Messenger->Cellular\nResponse

Caption: Serotonin transporter (SERT) signaling pathway.[12][13][14][15][16]

Norepinephrine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Norepinephrine_vesicle Norepinephrine Vesicle Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release NET NET Norepinephrine_cytosol Norepinephrine (Cytosolic) NET->Norepinephrine_cytosol VMAT2 VMAT2 VMAT2->Norepinephrine_vesicle Sequestration MAO_COMT MAO/COMT Norepinephrine_cytosol->VMAT2 Norepinephrine_cytosol->MAO_COMT Degradation Norepinephrine_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Norepinephrine_synapse->Adrenergic_Receptor G_protein G-protein Adrenergic_Receptor->G_protein Effector Effector (e.g., AC, PLC) G_protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular\nResponse Cellular Response Second_Messenger->Cellular\nResponse

Caption: Norepinephrine transporter (NET) signaling pathway.[17][18][19][20][21]

Experimental Workflow

The following diagram outlines the workflow of a typical radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Competitor_Prep Competitor (Nortropane Alkaloid) Preparation Competitor_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis IC50 and Ki Determination Scintillation_Counting->Data_Analysis

Caption: Radioligand binding assay workflow.[22][23]

References

Confirming the Structure of Synthesized Nortropine Hydrochloride: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Nortropine hydrochloride, a derivative of tropine, is a key intermediate in the synthesis of various pharmaceuticals. Its bicyclic structure requires a multi-technique approach for unambiguous confirmation. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) is also a crucial tool for assessing purity.[1]

Data Presentation: A Comparative Overview

The following tables summarize the expected data from each analytical technique for a synthesized sample of this compound. These tables are designed to serve as a template for researchers to populate with their own experimental data for comparison and verification.

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton Assignment Expected Chemical Shift (δ) ppm Expected Multiplicity Expected Coupling Constant (J) Hz Experimental Chemical Shift (δ) ppm Experimental Multiplicity Experimental Coupling Constant (J) Hz
H-1, H-5 (Bridgehead)3.5 - 4.0Broad singlet-
H-3 (CH-OH)3.8 - 4.2Multiplet-
H-2, H-4 (axial)1.8 - 2.2Multiplet-
H-2, H-4 (equatorial)2.2 - 2.6Multiplet-
H-6, H-7 (axial)1.6 - 2.0Multiplet-
H-6, H-7 (equatorial)2.0 - 2.4Multiplet-
NH8.5 - 9.5Broad singlet-
OH4.5 - 5.5Singlet-

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon Assignment Expected Chemical Shift (δ) ppm Experimental Chemical Shift (δ) ppm
C-3 (CH-OH)60 - 70
C-1, C-5 (Bridgehead)55 - 65
C-2, C-435 - 45
C-6, C-725 - 35

Table 3: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity Experimental Wavenumber (cm⁻¹) Experimental Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
N-H Stretch (Amine Salt)2400 - 3200Strong, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C-O Stretch (Alcohol)1000 - 1260Strong
C-N Stretch1020 - 1250Medium

Table 4: Expected Mass Spectrometry Data for this compound

Ion Expected m/z Interpretation Experimental m/z Relative Abundance (%)
[M+H]⁺128.1121 (for free base)Protonated molecule
[M-H₂O]⁺110.0964Loss of water
C₅H₈N⁺82.0651Common fragment for tropane (B1204802) alkaloids

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The choice of solvent is critical as the acidic proton of the hydrochloride may exchange with protic solvents.

  • Internal Standard: Add a small amount of a suitable internal standard, such as 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, for chemical shift referencing (δ 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the internal standard. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the synthesized this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water bands.

    • Transfer the mixture to a pellet-forming die.

    • Press the mixture under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups expected in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electrospray Ionization - Liquid Chromatography-Mass Spectrometry, ESI-LC-MS):

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound (approximately 10-100 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid to promote protonation.

  • Chromatographic Separation (LC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50 - 500.

    • Data Acquisition: Acquire full scan data to determine the molecular ion and fragmentation data (MS/MS) to elucidate the structure. For MS/MS, the protonated molecule ([M+H]⁺) is selected and fragmented.

  • Data Analysis: Identify the peak corresponding to the protonated molecule of the Nortropine free base. Analyze the fragmentation pattern to confirm the presence of the characteristic bicyclic core structure.

Mandatory Visualizations

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of synthesized this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation & Confirmation synthesis Synthesized Product (Crude Nortropine HCl) purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (LC-MS) purification->ms hplc Purity Analysis (HPLC) purification->hplc data_analysis Spectral Data Analysis & Comparison nmr->data_analysis ftir->data_analysis ms->data_analysis hplc->data_analysis structure_confirm Structure Confirmed data_analysis->structure_confirm

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

Signaling Pathway of Analysis

This diagram illustrates the flow of information from the analytical instruments to the final structural confirmation.

G cluster_input cluster_techniques cluster_output cluster_interpretation cluster_confirmation sample Synthesized Nortropine HCl NMR NMR (¹H, ¹³C) sample->NMR FTIR FT-IR sample->FTIR MS MS sample->MS NMR_data Chemical Shifts, Coupling Constants NMR->NMR_data FTIR_data Absorption Bands (cm⁻¹) FTIR->FTIR_data MS_data m/z Values, Fragmentation MS->MS_data interpretation Data Interpretation & Structure Assembly NMR_data->interpretation FTIR_data->interpretation MS_data->interpretation confirmation Structural Confirmation interpretation->confirmation

Caption: Information flow from sample analysis to structural confirmation of this compound.

Comparison with Alternatives

While the combination of NMR, FT-IR, and MS provides a robust confirmation of the structure of this compound, alternative and complementary techniques can be employed.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. This technique, however, is dependent on the ability to grow suitable single crystals.

  • Elemental Analysis: This technique provides the empirical formula of the compound by determining the percentage composition of elements (C, H, N, Cl). The results should be in close agreement with the theoretical values for C₇H₁₄ClNO.

  • Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature. A broad melting range can indicate the presence of impurities. The reported melting point for this compound is in the range of 283-285 °C.

By systematically applying the described analytical techniques and comparing the obtained data with expected values, researchers can confidently confirm the structure of their synthesized this compound, ensuring the integrity of their research and development efforts.

References

A Comparative Guide to Nortropine Hydrochloride Reference Standards for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available Nortropine hydrochloride reference standards, essential for accurate analytical testing in pharmaceutical research and development. The quality of a reference standard is paramount for method validation, stability studies, and ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs). This document outlines key quality attributes, presents a comparative analysis of hypothetical reference standards from leading suppliers, and provides detailed experimental protocols for their evaluation.

Comparative Analysis of this compound Reference Standards

The selection of a high-quality reference standard is a critical step in the analytical workflow. The following table summarizes the key quality parameters for hypothetical this compound reference standards from three leading suppliers. The data presented is based on typical values observed in Certificates of Analysis for pharmaceutical reference standards.

Table 1: Comparison of Key Quality Attributes for this compound Reference Standards

ParameterSupplier ASupplier BSupplier C
Purity (HPLC) 99.8%99.5%99.9%
Identity (¹H NMR) Conforms to structureConforms to structureConforms to structure
Identity (Mass Spec) Conforms to structureConforms to structureConforms to structure
Water Content (Karl Fischer) 0.15%0.25%0.10%
Residual Solvents (GC-HS) <0.1%<0.2%<0.05%
Individual Impurity (HPLC) <0.05%<0.10%<0.03%
Total Impurities (HPLC) 0.12%0.28%0.08%
Certificate of Analysis Comprehensive, with spectral dataStandardComprehensive, with spectral data and uncertainty statement
Accreditation ISO 17034, ISO/IEC 17025ISO 9001ISO 17034, ISO/IEC 17025

Impurity Profile Comparison

The impurity profile is a critical indicator of the quality of a reference standard. The presence of impurities can interfere with analytical methods and lead to inaccurate results. The following table details the levels of common this compound impurities in the hypothetical reference standards.

Table 2: Impurity Profile of this compound Reference Standards (Area % by HPLC)

ImpuritySupplier ASupplier BSupplier C
Nortropinone 0.04%0.08%0.02%
N-Nitroso Nortropine Not Detected0.05%Not Detected
3-Acetoxy Nortropine 0.03%0.06%0.01%
O-Formyltropine Not Detected0.03%Not Detected
Unknown Impurity 1 0.05%0.06%0.05%

Experimental Protocols

Detailed and robust analytical methods are essential for the accurate characterization of reference standards. The following are representative protocols for the key analytical tests cited in this guide.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and to identify and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium formate (B1220265) (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard and samples

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare samples of the this compound from different suppliers in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the samples by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram. Identify and quantify impurities by their relative retention times and peak areas compared to the main peak.

Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O)

  • This compound reference standard and samples

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integration of the signals with the known spectrum of this compound. The obtained spectrum should be consistent with the expected structure.

Water Content Determination by Karl Fischer Titration

Objective: To determine the water content in the this compound reference standard.

Instrumentation:

  • Volumetric or coulometric Karl Fischer titrator

Reagents:

  • Karl Fischer reagent (e.g., hydranal-composite)

  • Anhydrous methanol

Procedure:

  • Instrument Preparation: Standardize the Karl Fischer reagent with a known amount of water or a water standard.

  • Sample Analysis: Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

  • Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument software will calculate the percentage of water content in the sample.

Visualizing the Analytical Workflow and Reference Standard Qualification

The following diagrams illustrate the experimental workflow for comparing reference standards and the logical process for their qualification.

G cluster_0 Reference Standard Comparison Workflow A Receive Nortropine HCl Reference Standards B Visual Inspection A->B C Identity Testing (¹H NMR, MS) B->C D Purity & Impurity Analysis (HPLC) B->D E Water Content (Karl Fischer) B->E F Data Analysis & Comparison C->F D->F E->F G Supplier Selection F->G

Caption: Experimental workflow for the comparison of this compound reference standards.

G cluster_1 Reference Standard Qualification Process Start Start Qualification Purity Purity ≥ 99.5%? Start->Purity Identity Identity Confirmed? Purity->Identity Yes NotQualified Reference Standard Not Qualified Purity->NotQualified No Impurities Impurities within limits? Identity->Impurities Yes Identity->NotQualified No Qualified Reference Standard Qualified Impurities->Qualified Yes Impurities->NotQualified No

Caption: Logical flow for the qualification of a this compound reference standard.

A Comparative Guide to Purity Assessment of Nortropine Hydrochloride: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Nortropine hydrochloride is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound. We present a summary of supporting experimental data, detailed methodologies, and visual workflows to assist in the selection and implementation of the most appropriate analytical strategy.

Nortropine is a key precursor in the synthesis of various anticholinergic and antispasmodic agents.[1][2] Its purity is paramount as impurities can affect the pharmacological and toxicological properties of the resulting API.[1] The two most common analytical techniques for purity determination are HPLC and quantitative NMR (qNMR). These methods are often considered orthogonal, meaning they rely on different physicochemical principles, and their combined use provides a more complete and reliable assessment of a compound's purity.[3]

Quantitative Data Comparison

The following table summarizes representative purity data for this compound as determined by HPLC and provides a theoretical framework for comparison with qNMR. It is important to note that obtaining side-by-side data for the exact same batch of this compound from a single public source is challenging. The HPLC data is based on a commercially available Certificate of Analysis, while the qNMR data represents a typical expectation for a high-purity reference standard.

Parameter HPLC ¹H-qNMR Reference
Purity (%) 99.65>99 (typical)[4]
Principle Chromatographic SeparationNuclear Spin Properties
Quantification Relative (Area Percent)Absolute (with Internal Standard)[3][5]
Impurity Detection Excellent separation of structurally similar compoundsDetects all proton-containing species[6]
Structural Information NoneDetailed structural confirmation[7]

Experimental Protocols

Detailed methodologies for both ¹H-qNMR and HPLC are provided below. These protocols are based on established methods for the analysis of related alkaloids and can be adapted for this compound.[5][8]

¹H-NMR Spectroscopy for Purity Assessment

Quantitative ¹H-NMR (qNMR) is a primary analytical method that allows for the direct measurement of a substance's purity against a certified internal standard of known purity.[9] The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal, enabling accurate quantification without the need for a specific reference standard of the analyte itself.[3]

Instrumentation: 400 MHz or higher NMR spectrometer

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 x T₁ (T₁ is the longest spin-lattice relaxation time of the protons of interest in both the analyte and the internal standard). A longer delay ensures full relaxation and accurate integration.

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A range that encompasses all signals from both this compound and the internal standard.

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity of this compound using the following formula[9]:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

HPLC for Purity Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for separating this compound from its potential impurities.[8] Common impurities may include synthetic intermediates like Nortropinone or degradation products such as N-Nitroso Nortropine.[2]

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions (adapted from methods for Nortriptyline hydrochloride[8]):

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of a buffer solution (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution. A typical starting point could be an 80:20 (v/v) ratio of buffer to organic modifier.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detector Wavelength: As Nortropine lacks a strong chromophore, detection can be challenging. Derivatization or use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary. If using a UV detector, a low wavelength (e.g., 210-220 nm) would be a starting point.

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is typically determined by the area percentage method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Workflow Visualizations

The following diagrams illustrate the logical flow of the purity assessment process for this compound using NMR and HPLC.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire process Process FID acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Value

NMR Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_proc Data Analysis weigh_sample Weigh Sample dissolve Dissolve in Mobile Phase weigh_sample->dissolve filter_sample Filter Sample dissolve->filter_sample inject Inject into HPLC filter_sample->inject separate Chromatographic Separation inject->separate detect Detect Peaks separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % integrate->calculate result result calculate->result Purity Value

HPLC Purity Assessment Workflow

Conclusion

Both NMR and HPLC are indispensable tools for the purity assessment of this compound. HPLC, particularly with a universal detector, provides excellent separation of impurities.[8] In contrast, qNMR offers the advantage of being a primary ratio method that can provide a direct and accurate measure of purity without the need for a specific reference standard for the analyte itself.[3] Furthermore, NMR provides invaluable structural confirmation of the main component and can aid in the identification of unknown impurities.[7] The choice of method will depend on the specific requirements of the analysis, such as the need for absolute quantification, the availability of reference standards for impurities, and the desire for structural information. For a comprehensive and robust assessment of this compound purity, the use of both orthogonal techniques is highly recommended.

References

Comparative Efficacy of Nortropine-Derived Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various nortropine-derived compounds, focusing on their interactions with key neurological targets: muscarinic acetylcholine (B1216132) receptors and monoamine transporters. The information presented is supported by experimental data from publicly available literature, intended to aid researchers and professionals in drug development.

Data Presentation: Quantitative Efficacy of Nortropine Derivatives

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of several nortropine-derived compounds for various receptors and transporters. This data provides a quantitative comparison of their potency and selectivity.

Muscarinic Acetylcholine Receptor Binding Affinities
CompoundReceptor SubtypeKi (nM)Reference Compound
6β-acetoxynortropaneM1~4550-5726[3H]NMS
6β-acetoxynortropaneM270-90[3H]NMS
6β-acetoxynortropaneM3~4900-6167[3H]NMS
6β-acetoxynortropaneM14-7[3H]oxotremorine-M
6β-acetoxynortropaneM24-7[3H]oxotremorine-M
6β-acetoxynortropaneM44-7[3H]oxotremorine-M
6β-4'-iodobenzyl ether of 6β-nortropinolM1~300[3H]NMS
6β-4'-iodobenzyl ether of 6β-nortropinolM23000 ± 700[3H]NMS
6β-4'-iodobenzyl ether of 6β-nortropinolM3~15000[3H]NMS
6β-4'-iodobenzoate ester of 6β-nortropinolM1~4080[3H]NMS
6β-4'-iodobenzoate ester of 6β-nortropinolM26800 ± 1500[3H]NMS
6β-4'-iodobenzoate ester of 6β-nortropinolM3~3400[3H]NMS

Ki values were determined by in vitro competitive binding assays.[1][2]

Monoamine Transporter Inhibitory Concentrations
Compound ClassCompoundTargetIC50 (nM)
Tropane Derivative(2R, 3S)-2β-ethoxycarbonyl-3β-tropanyl 5-(dimethylamino)naphthalene-1-sulfonateNET~50
Phenyl-tropane Derivative3β-(4-ethyl-3-iodophenyl)nortropane-2β-carboxylic acid methyl esterSERTHigh Affinity (Specific value not provided)
Methylphenidate Derivativedl-threo-methylphenidateDATHigh Affinity (Specific value not provided)
Methylphenidate Derivativedl-threo-methylphenidateNETModerate Affinity (Specific value not provided)
Methylphenidate Derivativedl-threo-methylphenidateSERTLow Affinity (Specific value not provided)

IC50 values were determined by in vitro radioligand binding assays.[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and reagents.

Radioligand Competition Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of a test compound for muscarinic acetylcholine receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]oxotremorine-M.

  • Test nortropine-derived compound.

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

    • Test Compound: A range of concentrations of the nortropine-derived compound, radioligand, and cell membranes.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6][7][8]

Radioligand Binding Assay for Dopamine (B1211576) Transporter (DAT)

Objective: To determine the inhibitory concentration (IC50) of a test compound for the dopamine transporter.

Materials:

  • Cell membranes from a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

  • Radioligand: [3H]WIN 35,428 or [3H]GBR 12935.

  • Test nortropine-derived compound.

  • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or nomifensine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, radioligand, and membrane preparation (5-10 µg protein).

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

    • Test Compound: A range of concentrations of the nortropine-derived compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific counts from the total counts.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Calculate the IC50 value using non-linear regression.[9][10][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by nortropine-derived compounds and a typical experimental workflow for their evaluation.

Gq_11_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Activation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Agonist Nortropine Derivative (Agonist) M1_M3_M5_Receptor M1, M3, M5 Muscarinic Receptor Agonist->M1_M3_M5_Receptor Binds Gq_11 Gq/11 M1_M3_M5_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response Gi_o_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Activation cluster_second_messenger Second Messenger cluster_downstream Downstream Effects Agonist Nortropine Derivative (Agonist) M2_M4_Receptor M2, M4 Muscarinic Receptor Agonist->M2_M4_Receptor Binds Gi_o Gi/o M2_M4_Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response DAT_Regulation_Pathway cluster_membrane Presynaptic Terminal cluster_intracellular Intracellular Signaling DAT Dopamine Transporter (DAT) Dopamine_int Intracellular Dopamine DAT->Dopamine_int Dopamine_ext Extracellular Dopamine Dopamine_ext->DAT Reuptake PKC PKC PKC->DAT Phosphorylates (Regulates Trafficking & Activity) PKA PKA PKA->DAT Phosphorylates (Regulates Activity) MAPK MAPK MAPK->DAT Phosphorylates (Regulates Activity) Experimental_Workflow Start Start Compound_Selection Select Nortropine- Derived Compounds Start->Compound_Selection Target_Selection Select Targets (Muscarinic Receptors, Monoamine Transporters) Compound_Selection->Target_Selection Assay_Preparation Prepare Cell Membranes & Reagents Target_Selection->Assay_Preparation Binding_Assay Perform Radioligand Binding Assay Assay_Preparation->Binding_Assay Data_Collection Collect Radioactivity Data Binding_Assay->Data_Collection Data_Analysis Analyze Data (IC50/Ki Determination) Data_Collection->Data_Analysis Comparison Compare Efficacy & Selectivity Data_Analysis->Comparison End End Comparison->End

References

Nortropine Hydrochloride vs. Other Muscarinic Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of nortropine (B26686) hydrochloride and other prominent muscarinic receptor antagonists, including atropine (B194438), scopolamine (B1681570), pirenzepine, and darifenacin (B195073). The information presented is intended to support research and development efforts by offering a comparative analysis of their performance based on available experimental data.

Introduction to Muscarinic Receptor Antagonists

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptor subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] These receptors are involved in a wide array of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretions.[2] Muscarinic antagonists are compounds that competitively block the action of acetylcholine at these receptors, leading to a variety of pharmacological effects.[1] They are clinically used to treat a range of conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and motion sickness.[3]

Nortropine hydrochloride is a derivative of tropine, a bicyclic alkaloid, and is a metabolite of atropine. While structurally related to potent muscarinic antagonists, comprehensive data on its direct interaction with muscarinic receptor subtypes is limited in publicly available literature. This guide compiles available quantitative data for well-characterized antagonists to provide a comparative framework.

Comparative Analysis of Binding Affinities

The binding affinity of an antagonist for a receptor is a critical measure of its potency. This is typically determined through radioligand binding assays, where the antagonist's ability to displace a radiolabeled ligand from the receptor is quantified. The inhibition constant (Ki) is a measure of this binding affinity, with lower Ki values indicating higher affinity. For ease of comparison, Ki values are often expressed as pKi (-logKi).

The following table summarizes the binding affinities (as pKi values) of several key muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5), as determined in studies using cloned human recombinant receptors expressed in Chinese Hamster Ovary (CHO) cells.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Selectivity Profile
This compound No data availableNo data availableNo data availableNo data availableNo data availableUnknown
Atropine 9.188.869.4~8.98.7Non-selective
Scopolamine 9.289.159.429.329.32Non-selective
Pirenzepine 8.056.456.85~6.76.4M1-selective
Darifenacin 8.27.49.17.38.0M3-selective[4]

Note: Data is compiled from multiple sources and experimental conditions may vary.[4][5][6][7][8][9][10][11] The pKi values for atropine and scopolamine can show some variability across different studies but consistently demonstrate non-selective, high-affinity binding. Pirenzepine shows clear selectivity for the M1 receptor, while darifenacin exhibits the highest affinity for the M3 receptor.[4][8]

Functional Potency of Muscarinic Antagonists

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater potency.

The table below presents functional potency data (pA2 values) for selected antagonists from various in vitro functional assays.

CompoundM1 (pA2)M2 (pA2)M3 (pA2)Tissue/Assay System
This compound No data availableNo data availableNo data available-
Atropine ~7.9~8.9~9.01Guinea-pig olfactory cortex, Rat atria, Rat lungs[8][12][13]
Pirenzepine 8.496.63~7.39Rabbit vas deferens, Rat atria, Rat lungs[5][12]
Darifenacin 7.97.488.66 - 9.4Guinea pig ileum, trachea, and bladder[14]

Note: pA2 values are highly dependent on the specific tissue and experimental conditions used.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects through different G protein signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_signaling cluster_receptor Cell Membrane cluster_gprotein G Protein cluster_effector Effector & Second Messengers M1, M3, M5 M1, M3, M5 Gq11 Gq11 M1, M3, M5->Gq11 Activate PLC PLC Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Gq/11 Signaling Pathway
  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly activate certain potassium channels, leading to hyperpolarization of the cell membrane.

Gi_signaling cluster_receptor Cell Membrane cluster_gprotein G Protein cluster_effector Effector & Second Messengers M2, M4 M2, M4 Gio Gio M2, M4->Gio Activate AC Adenylyl Cyclase Gio->AC Inhibit K_channel K⁺ Channel Gio->K_channel Activate (βγ) cAMP cAMP AC->cAMP (ATP) Hyperpolarization Hyperpolarization K_channel->Hyperpolarization

Gi/o Signaling Pathway

Experimental Protocols

The data presented in this guide are derived from standardized in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Preparation of Receptor Membranes:

    • Cells stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells) are cultured and harvested.

    • The cells are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • A constant concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound.

    • The incubation is carried out in a final volume of, for example, 1 mL of assay buffer (e.g., 20 mM HEPES, pH 7.4) at a specific temperature (e.g., 20°C) for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., 1 µM atropine).

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

    • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes incubation Incubate Membranes with Radioligand & Test Compound prep_membranes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
Functional Antagonism Assay (Schild Analysis)

This assay determines the functional potency (pA2) of a competitive antagonist.

  • Tissue/Cell Preparation:

    • An isolated tissue preparation known to express the muscarinic receptor subtype of interest (e.g., guinea pig ileum for M3) or a cell line expressing the recombinant receptor is used.

    • The tissue is mounted in an organ bath containing a physiological salt solution, or the cells are cultured in appropriate plates.

  • Assay Procedure:

    • A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline response.

    • The preparation is then incubated with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium.

    • A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

    • This process is repeated with several different concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.

    • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • For a simple competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.0.

    • The pA2 value is determined from the x-intercept of the Schild regression line.

Conclusion

This guide provides a comparative overview of several key muscarinic receptor antagonists. While comprehensive binding and functional data are available for established compounds like atropine, scopolamine, pirenzepine, and darifenacin, there is a notable lack of such data in the public domain for this compound. This data gap highlights an opportunity for further research to fully characterize the pharmacological profile of this atropine metabolite. The provided experimental protocols and pathway diagrams serve as a resource for researchers designing and interpreting studies in the field of muscarinic receptor pharmacology.

References

A Comparative Guide to Nortropine Hydrochloride Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nortropine (B26686) hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals, including important bronchodilators like ipratropium (B1672105) bromide and oxitropium (B1233792) bromide.[1][2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of common synthesis pathways for nortropine, supported by available experimental data and detailed methodologies.

Comparative Analysis of Synthesis Pathways

Several synthetic routes to nortropine have been developed, primarily starting from tropane (B1204802) alkaloids such as tropine (B42219) or its precursor, tropinone. The key transformation is typically the N-demethylation of the tropane skeleton. Below is a summary of the most notable pathways and their performance metrics.

Synthesis Pathway Starting Material Key Reagents/Conditions Yield Purity Reaction Time Key Advantages Key Disadvantages
Chloroformate-Mediated N-Demethylation Tropine / Atropine (B194438)Vinyl or Ethyl Chloroformate, Chloroform (B151607), KOHGoodHigh~14-17 hoursWell-established, good quality product.[3]Use of toxic chloroform and hazardous chloroformate reagents.[1][2]
Electrochemical N-Demethylation Tropane Alkaloids (e.g., Atropine)Electrochemical cell (glassy carbon electrode), Ethanol (B145695)/Methanol-WaterHighHigh~3 hoursGreen, avoids hazardous reagents, room temperature, one-step.[1][2]Requires specialized electrochemical equipment.
Oxidative N-Demethylation Tropane Alkaloids (e.g., Atropine)H₂O₂, FeIII-TAML catalyst73-77% (isolated)HighNot specifiedOne-pot synthesis.[4]Requires a specific catalyst and large excess of oxidant.[4]
Two-Stage Hydrogenation 8-Benzyl-nortropan-3-one perchlorate (B79767)Pd/C catalyst, Raney nickel catalyst, H₂85-100%High>4 hoursHigh yields.[5][6]Multi-step process, involves a specific intermediate.
Hydrolysis of N-alkoxycarbonyl nortropine N-alkoxycarbonyl nortropinePotassium hydroxide (B78521), high temperature and pressureNot specified>99%~6 hoursHigh purity product.[7]Requires high pressure and temperature conditions.

Detailed Experimental Protocols

Chloroformate-Mediated N-Demethylation of Tropine

This classical approach involves the reaction of tropine with a chloroformate reagent, followed by hydrolysis to yield nortropine.

Protocol:

  • Reaction Setup: In a 2L three-necked flask, mix 168g (1.5mol) of vinyl chloroformate with 500ml of chloroform and heat the mixture to reflux.[3]

  • Addition of Tropine: Dissolve 50g (0.35mol) of tropine in 200ml of chloroform. Slowly add this solution to the refluxing chloroformate mixture. A white mist may be generated during this process.[3]

  • Reflux: Continue to reflux the reaction mixture for 2 hours after the addition is complete.[3]

  • Concentration: Stop heating and stirring, and concentrate the mixture to obtain a colorless oil.[3]

  • Hydrolysis: Add a 10% aqueous solution of potassium hydroxide (KOH) to the oil and reflux for approximately 12 hours.[3]

  • Extraction: Cool the reaction mixture to room temperature. Extract the aqueous layer four times with 500ml of chloroform each time.[3]

  • Washing and Final Product: Wash the combined chloroform layers with a saturated salt solution. Concentrate the chloroform layer to obtain a reddish-brown oily product, which is nortropine.[3]

Electrochemical N-Demethylation of Atropine

This modern method offers a greener and more efficient alternative to classical chemical demethylation.

Protocol:

  • Electrochemical Cell Setup: The synthesis is performed in a simple home-made electrochemical batch cell using a porous glassy carbon electrode as both the working and counter electrode.[1][2]

  • Reaction Mixture: The reaction is conducted at room temperature in a mixture of ethanol and water.[1][2] For example, a solution of 57 mM atropine in a 2:1 ethanol/water mixture.[2]

  • Electrolysis: Apply a constant current (e.g., 8 mA) for a specified duration (e.g., 3 hours).[2] The reaction proceeds via the formation of an iminium intermediate which is then hydrolyzed by water.[1][2]

  • Work-up: After the reaction is complete, nortropine can be isolated in high yield and purity using a convenient liquid-liquid extraction method, which avoids the need for chromatographic purification.[1][2]

Oxidative N-Demethylation of Atropine

This method utilizes a catalyst and a common oxidizing agent.

Protocol:

  • Reaction Mixture: The oxidative N-demethylation of atropine can be carried out using hydrogen peroxide (H₂O₂) and an iron(III) tetraamido macrocycle (FeIII-TAML) catalyst.[4]

  • Reaction Conditions: The reaction is typically performed in 96% ethanol.[4] The yield of nortropine is dependent on the amount of H₂O₂ used, the catalyst loading, and the nature of the organic co-solvent.[4]

  • Yield: Isolated yields of noratropine (B1679849) can reach 73% using 50 equivalents of H₂O₂ and 0.9% of the FeIII-TAML catalyst.[4]

Visualizing the Synthesis Pathways

To better understand the chemical transformations, the following diagrams illustrate the key synthesis pathways.

Nortropine_Synthesis_from_Tropine Tropine Tropine Intermediate N-alkoxycarbonyl nortropine Tropine->Intermediate Vinyl Chloroformate, Chloroform Nortropine Nortropine Intermediate->Nortropine KOH, H₂O, Reflux

Caption: Chloroformate-mediated N-demethylation of Tropine.

Electrochemical_N_Demethylation Atropine Atropine Iminium Iminium Intermediate Atropine->Iminium Electrochemical Oxidation (-2e⁻, -H⁺) Noratropine Noratropine Iminium->Noratropine H₂O (Nucleophilic Attack)

Caption: Electrochemical N-demethylation of Atropine.

Experimental Workflow and Logic

The general workflow for synthesizing and analyzing nortropine, along with a logical comparison of the primary demethylation methods, is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Starting Material Starting Material Reaction Reaction Starting Material->Reaction Work-up Work-up Reaction->Work-up Crude Product Crude Product Work-up->Crude Product Purification Purification Crude Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final Product (Nortropine HCl) Final Product (Nortropine HCl) Purification->Final Product (Nortropine HCl)

Caption: General experimental workflow for nortropine synthesis.

Synthesis_Comparison cluster_chloroformate Chloroformate Method cluster_electrochem Electrochemical Method Nortropine Synthesis Nortropine Synthesis Pros_C Well-established Nortropine Synthesis->Pros_C Cons_C Hazardous Reagents Nortropine Synthesis->Cons_C Pros_E Green & Efficient Nortropine Synthesis->Pros_E Cons_E Specialized Equipment Nortropine Synthesis->Cons_E

Caption: Logical comparison of key synthesis methods.

References

A Comparative Guide to the Inter-laboratory Validation of Nortropine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Nortropine hydrochloride. Nortropine is a critical intermediate in the synthesis of various tropane (B1204802) alkaloids and their derivatives, making its accurate quantification essential in pharmaceutical development and research.[1][2] While specific inter-laboratory validation data for this compound is not extensively published, this guide draws upon established and validated methods for the closely related compound, Nortriptyline (B1679971) hydrochloride, and available data for Nortropine, to provide a comparative overview of potential analytical techniques. The methodologies discussed include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Detailed experimental protocols for the primary analytical techniques are outlined below. These protocols are based on validated methods for similar compounds and can be adapted for the quantification of this compound.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of tricyclic antidepressants and their metabolites.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C8 or C18 column is typically used (e.g., Hypersil Gold C8, 250 mm x 4.6 mm i.d., 5 µm particle size).[3]

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.1 M formic acid, pH 2.16) and an organic solvent (e.g., methanol) is common.[3] A typical gradient might be a 33:67 (v/v) mixture of the aqueous and organic phases.[3]

  • Flow Rate: A flow rate of 1.0 to 1.1 mL/min is generally applied.[3][4]

  • Detection: UV detection is typically performed at a wavelength of 239 nm or 251 nm.[3][4]

  • Standard Preparation: Standard stock solutions of this compound are prepared by dissolving a known amount of the compound in the mobile phase or a suitable solvent like methanol.[3]

  • Sample Preparation: For pharmaceutical dosage forms, tablets can be crushed, dissolved in a suitable solvent, and filtered before injection. For biological samples, a protein precipitation step followed by centrifugation and filtration is necessary.[5]

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the quantification of low concentrations of Nortropine in complex matrices.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is appropriate.[1]

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B) is a common choice.[1]

  • Flow Rate: A typical flow rate for this column dimension would be in the range of 0.2-0.5 mL/min.

  • Injection Volume: A small injection volume, typically 5 µL, is used.[5]

  • Standard and Sample Preparation: Similar to the HPLC-UV method, with serial dilutions of the stock solution to create calibration standards.[5] Protein precipitation with cold acetonitrile is a common sample preparation technique for plasma or urine samples.[5]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the quantification of tropane alkaloids, often requiring derivatization to improve the volatility and thermal stability of the analyte.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer. A nitrogen-phosphorus detector can also be used for enhanced selectivity.[6]

  • Column: A capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) is suitable.[5]

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Derivatization: Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is often employed.[5]

  • Injection Volume: A 1 µL injection volume is common.[5]

  • Temperature Program: A programmed temperature ramp is used to separate the analytes. The inlet temperature is typically set to 250°C.[5]

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate the analyte from the sample matrix before derivatization and injection.[5][6]

Data Presentation: A Comparative Summary

The following tables summarize the performance characteristics of the different analytical methods based on published data for Nortriptyline hydrochloride, which can be considered indicative for this compound analysis.

Table 1: Performance Characteristics of HPLC-UV Methods

ParameterMethod 1[3]Method 2[4]Method 3[7]
Linearity Range (µg/mL) 5.0 - 1350.0Not Specified5 - 50
Limit of Detection (LOD) (µg/mL) 0.720.10490.22
Limit of Quantification (LOQ) (µg/mL) 2.410.31800.69
Correlation Coefficient (r²) > 0.999Not Specified0.9937
Accuracy (% Recovery) Not SpecifiedNot Specified99.70 - 100.26
Precision (%RSD) Not SpecifiedNot Specified< 0.147 (Inter & Intraday)

Table 2: Performance Characteristics of LC-MS/MS and GC-MS Methods

ParameterLC-MS/MS (Typical)[5]GC-MS (Method 1)[6]GC-MS (Method 2)[8]
Linearity Range Analyte dependentNot Specified25 - 1000 ng/mL
Limit of Detection (LOD) High Sensitivity5 µg/L2-5 ng/mL
Limit of Quantification (LOQ) High SensitivityNot SpecifiedNot Specified
Correlation Coefficient (r²) Typically > 0.99Not SpecifiedLinear
Accuracy (% Recovery) Not SpecifiedNot Specified68 - 71%
Precision (%RSD) Typically < 15%Within-day: 4.3-4.6%, Day-to-day: 3.4-8.6%10.7 - 12.9%

Visualizing the Validation Process

The following diagrams illustrate the typical workflow for analytical method validation and the interplay between different validation parameters.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Inter-laboratory Validation cluster_3 Method Implementation A Define Analytical Requirements B Select Appropriate Technology (HPLC, GC, LC-MS) A->B C Optimize Method Parameters (Mobile Phase, Column, etc.) B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Develop Standardized Protocol J->K L Distribute to Participating Labs K->L M Analyze Blinded Samples L->M N Statistical Analysis of Results M->N O Assess Reproducibility N->O P Routine Analysis O->P

Caption: Workflow for Analytical Method Validation and Inter-laboratory Study.

G Reliability Overall Method Reliability Accuracy Accuracy (Closeness to True Value) Accuracy->Reliability Precision Precision (Agreement between Measurements) Precision->Reliability Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate_Precision Intermediate Precision (Inter-assay) Precision->Intermediate_Precision Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Range->Accuracy Range->Precision Specificity Specificity Specificity->Reliability Robustness Robustness Robustness->Reliability

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-UV is a robust and cost-effective method suitable for the analysis of bulk drug and pharmaceutical formulations where the concentration of this compound is relatively high.

  • LC-MS/MS is the method of choice for bioanalytical applications, such as pharmacokinetic studies, where high sensitivity and selectivity are crucial for measuring low concentrations in complex biological matrices.[5]

  • GC-MS provides a reliable alternative, particularly when coupled with a nitrogen-phosphorus detector for enhanced selectivity. However, the need for derivatization can add complexity to the sample preparation process.[5][6]

For inter-laboratory validation, a well-defined and standardized protocol is paramount. The chosen method should be robust and transferable between laboratories. Based on the available data, a reversed-phase HPLC method with either UV or MS detection would be a strong candidate for a successful inter-laboratory validation study of this compound quantification. The development of such a study would be a valuable contribution to the pharmaceutical analysis of tropane alkaloids.

References

A Comparative Guide to the Biological Effects of Nortropine Hydrochloride and Pseudotropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of nortropine (B26686) hydrochloride and pseudotropine. While direct comparative data on these specific molecules is limited, this document extrapolates their potential biological activities based on the well-documented pharmacological profiles of their derivatives. The key differentiator between these two compounds lies in their stereochemistry, which fundamentally dictates the biological targets of their respective derivatives.

Chemical Structure and Stereochemistry

Nortropine and pseudotropine are stereoisomers, sharing the same chemical formula but differing in the spatial arrangement of the hydroxyl group on the tropane (B1204802) ring. Nortropine, the N-demethylated form of tropine (B42219), features a 3α-hydroxyl group in an axial position. In contrast, pseudotropine possesses a 3β-hydroxyl group in an equatorial position.[1][2] This seemingly subtle structural variance is the primary determinant of their divergent biological activities and those of their derivatives.[1][2] Nortropine is commonly available as a hydrochloride salt to enhance its solubility in aqueous solutions.[3]

Comparative Biological Effects

Direct quantitative data on the receptor binding affinities of unmodified nortropine and pseudotropine are scarce in publicly available literature.[1] Their principal biological significance is as precursors or scaffolds for a wide array of pharmacologically active compounds.[1][4] The biological activities of their derivatives, however, strongly suggest differing inherent tendencies for receptor interactions.

Derivatives of the nortropine (tropine) scaffold, such as atropine, are well-characterized as muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists .[1] This suggests that nortropine itself has a higher propensity to interact with mAChRs.

Conversely, derivatives of pseudotropine are known to interact with different targets. For instance, cocaine, which contains a pseudotropine backbone, is a potent inhibitor of monoamine transporters (dopamine, serotonin (B10506), and norepinephrine).[1][4] Furthermore, pseudotropine is a key precursor in the synthesis of novel nicotinic acetylcholine receptor (nAChR) agonists .[1][5]

Data on Derivatives

The following table summarizes the known biological targets of prominent derivatives of the tropine (the methylated parent of nortropine) and pseudotropine scaffolds, illustrating the divergent pharmacological pathways dictated by their core structures.

Derivative ClassParent ScaffoldPrimary Biological Target(s)Effect
AtropineTropineMuscarinic Acetylcholine Receptors (M1-M5)Antagonist
ScopolamineTropineMuscarinic Acetylcholine ReceptorsAntagonist
CocainePseudotropineDopamine (B1211576), Serotonin, and Norepinephrine (B1679862) TransportersInhibitor
Nicotinic AgonistsPseudotropineNicotinic Acetylcholine ReceptorsAgonist

Signaling Pathways and Experimental Workflows

To elucidate the biological effects of these compounds and their derivatives, specific in vitro assays are employed. The following diagrams illustrate a key signaling pathway affected by tropine-derived antagonists and a standard workflow for determining receptor binding affinity.

muscarinic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Muscarinic Receptor Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Acetylcholine Acetylcholine (Agonist) Acetylcholine->M1_Receptor Binds & Activates Atropine Atropine (Antagonist) Atropine->M1_Receptor Binds & Blocks

Caption: Simplified M1 Muscarinic Receptor Signaling Pathway.

binding_assay_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Receptor Membranes - Radioligand - Competitors (e.g., Nortropine) incubation Incubate Radioligand, Receptor Membranes, and Competitor prep_reagents->incubation filtration Separate Bound and Free Radioligand (Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification data_plot Plot Binding Data quantification->data_plot calc_ki Calculate Ki from IC₅₀ (Cheng-Prusoff Equation) data_plot->calc_ki

Caption: Standard Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activities of tropane alkaloids and their derivatives.

Muscarinic Receptor Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., nortropine hydrochloride) for a specific muscarinic receptor subtype.

Materials:

  • Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3).[1]

  • Radioligand: A high-affinity muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).[1]

  • Test Compound: this compound or other unlabeled competitor compounds.

  • Positive Control: A known muscarinic antagonist, such as atropine.[1]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[1]

  • Filtration Apparatus: 96-well glass fiber filter plates and a vacuum manifold.[1]

  • Scintillation Counter: For quantifying radioactivity.[1]

Methodology:

  • Preparation: Perform serial dilutions of the test compound and positive control to create a range of concentrations.[1]

  • Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at its dissociation constant, Kd), and the varying concentrations of the unlabeled test compound.[1]

  • Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Nicotinic Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., a pseudotropine derivative) for nicotinic acetylcholine receptors.

Materials:

  • Receptor Source: HEK cells stably expressing the desired nAChR subtype (e.g., α4β2).[6]

  • Radioligand: A high-affinity nAChR ligand, such as [¹²⁵I]-epibatidine or [³H]-cytisine.[6][7]

  • Test Compound: Pseudotropine derivative or other unlabeled competitor.

  • Positive Control: A known nAChR ligand, such as nicotine.[6]

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.[6][7]

  • Filtration Apparatus and Gamma or Scintillation Counter .

Methodology:

  • Cell Preparation: Culture and harvest cells expressing the target nAChR subtype.

  • Incubation: Pre-incubate aliquots of the cell suspension with varying concentrations of the test compound for a short period (e.g., 5 minutes).[6]

  • Radioligand Addition: Add a fixed concentration of the radioligand and incubate to allow for competitive binding (e.g., 20 minutes at room temperature).[6]

  • Harvesting and Washing: Terminate the incubation by filtering the cell suspension through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding). Wash the filters multiple times with cold PBS.[6]

  • Quantification: Measure the radioactivity of the bound radioligand on the filters using a gamma counter (for ¹²⁵I) or a scintillation counter (for ³H).[6]

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, which can then be used to calculate the Ki.

Monoamine Transporter Uptake Assay

Objective: To measure the inhibition of monoamine (dopamine, norepinephrine, serotonin) uptake by a test compound (e.g., a pseudotropine derivative).

Materials:

  • Cell Line: HEK293 cells transfected to express the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).[8]

  • Radioactive Substrate: [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin.[8]

  • Test Compound: Pseudotropine derivative or other potential inhibitor.

  • Positive Control: A known transporter inhibitor (e.g., GBR12909 for DAT, desipramine (B1205290) for NET, citalopram (B1669093) for SERT).[9]

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar.[9]

  • Scintillation Counter.

Methodology:

  • Cell Plating: Seed the transporter-expressing cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound in uptake buffer for a specified time (e.g., 10 minutes at 37°C).[8][9]

  • Uptake Initiation: Add the radioactive monoamine substrate to initiate the uptake process and incubate for a short period within the linear uptake phase (e.g., 2-5 minutes).[8][9]

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.[9]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1 N NaOH).[9]

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the concentration of the test compound that causes 50% inhibition of the specific uptake of the radioactive substrate (IC₅₀).

Conclusion

The stereochemical difference between this compound (with its 3α-hydroxyl group) and pseudotropine (with its 3β-hydroxyl group) is a critical determinant of their biological activities and those of their derivatives. While direct comparative data for the unmodified parent compounds is limited, the established pharmacology of their respective derivatives strongly indicates that nortropine-based compounds are predisposed to interacting with muscarinic acetylcholine receptors, whereas pseudotropine-based compounds are more likely to target nicotinic acetylcholine receptors and monoamine transporters. Further research involving direct head-to-head in vitro binding and functional assays on nortropine and pseudotropine would be invaluable to definitively quantify their inherent biological properties.

References

Statistical Analysis of Nortropine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Nortropine (B26686) hydrochloride, a tropane (B1204802) alkaloid and a key metabolite of atropine (B194438) and scopolamine, serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] Its structural similarity to tropine (B42219) and other alkaloids makes it a significant compound for researchers in drug development, neuroscience, and analytical chemistry.[2] This guide provides a comparative analysis of Nortropine hydrochloride's performance with related compounds, supported by experimental data and detailed protocols to aid researchers in their investigations.

Comparative Analysis of Analytical Performance

The accurate quantification of this compound is essential for pharmacokinetic studies, metabolic profiling, and quality control.[1] High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), and high-performance thin-layer chromatography (HPTLC) are common analytical techniques for the analysis of tropane alkaloids. While specific comparative studies focusing solely on this compound are limited, data from the analysis of structurally related compounds such as atropine, scopolamine, and nortriptyline (B1679971) provide valuable benchmarks for methodological performance.

The following table summarizes the performance characteristics of various chromatographic methods for these related analytes. This data can serve as a reference for developing and validating analytical methods for this compound.

Analyte(s)MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Reference
Atropine & Impurities (incl. Noratropine)UHPLC50 - 250 µg/mL3.9 µg/mL13.1 µg/mLNot Reported[3]
Atropine & ScopolamineHPLC0.03 - 0.17 mg/mLAtropine: 32 µg/mL, Scopolamine: 31 µg/mLAtropine: 98 µg/mL, Scopolamine: 93 µg/mL93 - 110[4]
Nortriptyline HClHPTLC100 - 500 ng/band527.04 ng/band1597.45 ng/band98.70 - 100[5]
Nortriptyline HClRP-HPLC50 - 150 µg/mL0.22 µg/mL0.69 µg/mL99.70 - 100.26[6]
Gabapentin & Nortriptyline HClRP-HPLCNot SpecifiedNortriptyline HCl: 0.87 µg/mLNortriptyline HCl: 2.64 µg/mL99.45 - 99.96[7]
Nortropine HClHPLCNot ApplicableNot ApplicableNot ApplicableNot ApplicablePurity: 99.65%[8]

Experimental Protocols

Protocol 1: UHPLC Analysis of Atropine and Related Impurities (including Noratropine)

This protocol is adapted from a validated method for the analysis of atropine and its impurities in pharmaceutical formulations.[3]

Objective: To achieve rapid and efficient separation and quantification of atropine and its related substances.

Instrumentation:

  • Waters Acquity UHPLC system or equivalent

  • Photodiode Array (PDA) Detector

Materials and Reagents:

  • Waters Acquity UHPLC BEH C18 column (1.7 µm, 2.1 × 100 mm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: 0.1% Phosphoric Acid in 90% Acetonitrile and 10% Water

  • Atropine reference standard and impurity standards (including Noratropine)

  • HPLC grade acetonitrile, phosphoric acid, and water

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standards in a suitable diluent (e.g., mobile phase A). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample containing atropine to fall within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 2 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      6.0 50 50
      7.0 5 95
      8.0 5 95
      8.1 95 5

      | 10.0 | 95 | 5 |

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analytes in the samples from the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standards Serial_Dilution Prepare Calibration Standards Standard_Weighing->Serial_Dilution Dissolve & Serially Dilute Sample_Dilution Dilute Sample Injection Inject Sample/ Standard Sample_Dilution->Injection Serial_Dilution->Injection UHPLC_System UHPLC System (BEH C18 Column) Gradient_Elution Gradient Elution UHPLC_System->Gradient_Elution Injection->UHPLC_System PDA_Detection PDA Detection at 210 nm Gradient_Elution->PDA_Detection Chromatogram Obtain Chromatogram PDA_Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analytes Calibration_Curve->Quantification

UHPLC Analytical Workflow

Comparative Pharmacological Profile

This compound is structurally related to atropine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1] This structural similarity suggests that nortropine and its derivatives likely interact with muscarinic receptors.[1] While direct and comprehensive pharmacological data for this compound is not abundant in publicly available literature, studies on its derivatives provide insight into its potential biological activity.

For instance, 6β-acetoxynortropane, a derivative of nortropine, has been shown to bind to human muscarinic M1, M2, and M3 receptors.[1] The binding affinities (Ki) from in vitro competitive binding assays are presented in the table below, alongside data for the well-characterized muscarinic antagonist, atropine.

CompoundReceptor SubtypeBinding Affinity (Ki) in nMReference
6β-acetoxynortropaneM1130[1]
M223[1]
M3110[1]
AtropineM11-2
M22-4
M31-3

Note: Atropine Ki values are typical ranges found in pharmacological literature.

These results indicate that the nortropane scaffold can be a basis for developing selective muscarinic receptor ligands.[1] Noratropine, which is structurally very similar to nortropine, also acts as a muscarinic acetylcholine receptor antagonist, though it is less potent than atropine.[2]

Protocol 2: In Vitro Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for a target receptor (e.g., muscarinic M2 receptor).

Materials and Reagents:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors)

  • Test Compound: this compound

  • Non-specific binding control (e.g., a high concentration of atropine)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation cocktail

  • Glass fiber filters

Procedure:

  • Incubation: In a microplate, combine the cell membranes, radioligand, and varying concentrations of the test compound (this compound) or the non-specific binding control.

  • Equilibration: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Start: Prepare Reagents Incubation Incubate: Cell Membranes + Radioligand + Test Compound Start->Incubation Equilibration Allow to Reach Equilibrium Incubation->Equilibration Filtration Separate Bound & Free Ligand (Glass Fiber Filters) Equilibration->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis: Calculate IC50 and Ki Scintillation_Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Receptor Binding Assay Workflow

Signaling Pathways

Given its structural similarity to atropine, this compound is expected to primarily interact with muscarinic acetylcholine receptors (mAChRs).[1] These are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine.[9] There are five subtypes of mAChRs (M1-M5), which couple to different G proteins to initiate intracellular signaling cascades.[9][10]

Additionally, the nortropane scaffold is found in molecules that are potent inhibitors of monoamine transporters, such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Therefore, it is plausible that this compound or its derivatives could modulate these pathways.

Muscarinic Acetylcholine Receptor Signaling

M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[10] M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[10][11]

G cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_1 Acetylcholine M1R M1/M3/M5 Receptor ACh_1->M1R Gq11 Gq/11 M1R->Gq11 PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG PIP2 PIP2 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response_1 Cellular Response Ca2->Cellular_Response_1 PKC->Cellular_Response_1 ACh_2 Acetylcholine M2R M2/M4 Receptor ACh_2->M2R Gio Gi/o M2R->Gio AC Adenylyl Cyclase Gio->AC cAMP ↓ cAMP AC->cAMP converts ATP ATP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response_2 Cellular Response PKA->Cellular_Response_2

Muscarinic Acetylcholine Receptor Signaling

Dopamine Transporter Signaling

The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopamine signal.[12][13] This process is crucial for regulating mood, motivation, and motor control.[13] The function of DAT can be modulated by various signaling pathways, including those involving protein kinase C (PKC) and protein kinase A (PKA), which can lead to the phosphorylation and internalization of the transporter.[12]

G cluster_synapse Dopaminergic Synapse cluster_presynaptic cluster_postsynaptic Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake D_Receptor Dopamine Receptor Synaptic_Cleft->D_Receptor Binds Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->Synaptic_Cleft Release DAT->Presynaptic Internalizes Dopamine Postsynaptic_Signal Postsynaptic Signaling D_Receptor->Postsynaptic_Signal Activates

Dopamine Transporter Signaling Pathway

References

Safety Operating Guide

Proper Disposal of Nortropine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and compliance, Nortropine hydrochloride should be treated as a hazardous chemical waste. Disposal procedures must adhere to institutional, local, and national regulations. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.

Due to its potential hazards, this compound should not be disposed of down the drain or in regular trash.[1][2][3] Improper disposal can lead to environmental contamination and potential health risks. The following procedures are based on general best practices for laboratory chemical waste management.

Pre-Disposal and Handling

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4] If there is a risk of generating dust, additional respiratory protection may be necessary. All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood.[5]

Step-by-Step Disposal Protocol

  • Waste Identification and Classification : Treat all this compound and materials contaminated with it as hazardous waste.[6] This includes pure this compound, solutions containing it, and any items used for its handling, such as gloves, absorbent paper, and contaminated labware.[6][7]

  • Container Selection :

    • Use a designated, leak-proof hazardous waste container that is compatible with this compound.[5][8] Plastic bottles are often preferred over glass to minimize the risk of breakage.[1]

    • Ensure the container has a secure, screw-on cap.[7] Containers with corks or parafilm are not acceptable for liquid waste.[7]

    • The container must be clean and dry before adding waste to prevent any unintended chemical reactions.[3]

  • Labeling the Waste Container :

    • Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[1]

    • The label must include the full chemical name, "this compound," and the concentration if it is in a solution. Avoid using abbreviations or chemical formulas.[1]

    • Clearly mark the container with the words "Hazardous Waste."[1]

    • Indicate the date when the waste was first added to the container.[1]

    • Provide the name of the principal investigator and the laboratory location.[1]

  • Waste Accumulation and Storage :

    • Store the hazardous waste container in a designated and clearly marked satellite accumulation area within the laboratory.[8] This area should be under the direct control of laboratory personnel.[5]

    • Keep the waste container closed at all times, except when adding waste.[7][8]

    • Ensure secondary containment is used to capture any potential leaks or spills.[7] The secondary container must be chemically compatible with the waste and large enough to hold the entire contents of the primary container.[7]

    • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.[4][8]

  • Arranging for Disposal :

    • Once the waste container is full or has reached the institutional time limit for storage (often 90 days), arrange for its collection by your institution's EHS or hazardous waste management team.[5][7]

    • Complete any required waste pickup forms, providing an accurate inventory of the container's contents.[1]

    • Do not transport hazardous waste outside of the laboratory yourself.[6]

Institutional Compliance and Data

Specific quantitative limits and procedural details for hazardous waste disposal are determined by your institution's EHS office and local regulations. It is crucial to consult these resources for compliance. The following table outlines the key information you should obtain from your EHS department.

ParameterInstitutional Guideline
Maximum Accumulation Time e.g., 90 days
Maximum Container Size e.g., 5 gallons (20 liters)
Required Labeling Format Obtain a sample or template
Secondary Containment Specs e.g., Must hold 110% of primary container volume
Waste Pickup Request Procedure e.g., Online form, email, phone call
Emergency Spill Procedures Location of spill kits and emergency contacts

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

NortropineHydrochlorideDisposal start Start: Nortropine Hydrochloride Waste is_contaminated Is the material contaminated with Nortropine HCl? start->is_contaminated treat_as_hw Treat as Hazardous Waste is_contaminated->treat_as_hw Yes non_hw Dispose as non-hazardous waste (Consult EHS) is_contaminated->non_hw No select_container Select compatible, leak-proof container with screw-cap treat_as_hw->select_container label_container Affix Hazardous Waste Label (Full Name, Date, PI, Location) select_container->label_container store_waste Store in designated Satellite Accumulation Area with secondary containment label_container->store_waste check_full Is container full or storage time limit reached? store_waste->check_full check_full->store_waste No request_pickup Request pickup from EHS/Hazardous Waste Team check_full->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Operational Guidance for Handling Nortropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Nortropine hydrochloride, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment required. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side-shields or goggles are essential to protect against splashes and dust. A face shield may be necessary for operations with a higher risk of splashing.[1][2][3][4][5]
Hand Protection Wear impervious gloves, such as nitrile rubber.[2][4] It is recommended to use two pairs of chemotherapy gloves when handling hazardous drugs.[6][7] Gloves should be changed regularly and immediately if contaminated.[7]
Body Protection A lab coat or gown that has been shown to be resistant to hazardous drugs is required.[6] For tasks with a higher potential for exposure, impervious clothing should be worn.[5]
Respiratory Protection If there is a risk of generating airborne powder or aerosols, a fit-tested NIOSH-certified N95 or N100 respirator should be used in accordance with a respiratory protection program.[8] Work should be conducted in a well-ventilated area, preferably within a fume hood.[3][5]

Handling and Storage

Safe Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[3][5]

  • Do not breathe dust or aerosols.[3][5]

  • Handle in a well-ventilated area or use local exhaust ventilation.[3][5]

  • Wash hands thoroughly after handling.[9][10]

  • Do not eat, drink, or smoke in areas where the compound is handled.[9][10][11]

Storage Conditions:

  • Store in a tightly closed container.[3][9]

  • Keep in a cool, dry, and well-ventilated place.[3][4]

  • Protect from light.[3]

  • Store away from incompatible materials such as oxidizing agents.[3][9]

Spill Management and First Aid

Spill Procedures:

  • Evacuate unnecessary personnel from the area.[12]

  • Wear appropriate PPE as outlined above.

  • Avoid generating dust.[12]

  • Sweep or vacuum up the spilled material and collect it in a suitable, labeled container for disposal.[1][12]

  • Clean the spill area thoroughly.[12]

  • Prevent the spilled material from entering drains or waterways.[1]

First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • If on skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • If in eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10][11]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste.[13] It should be collected in a designated, properly labeled, and sealed container.

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.), labware, and other materials that have come into contact with this compound should be considered contaminated. These materials should be placed in a sealed bag or container and disposed of as hazardous waste.[13]

  • General Guidance: Do not dispose of this compound down the drain or in the regular trash.[14] If in a laboratory setting, follow your institution's specific chemical waste disposal procedures.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling a Conduct Risk Assessment b Gather Required PPE a->b c Prepare Well-Ventilated Workspace (e.g., Fume Hood) b->c d Don Appropriate PPE c->d e Weigh/Handle this compound d->e f Perform Experimental Procedure e->f g Decontaminate Work Surfaces f->g h Segregate and Label Waste g->h i Dispose of Waste per Institutional Guidelines h->i j Doff PPE Correctly i->j k Wash Hands Thoroughly j->k

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nortropine hydrochloride
Reactant of Route 2
Nortropine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。